2,6-Difluoro-4-(hydroxymethyl)benzonitrile
Description
BenchChem offers high-quality 2,6-Difluoro-4-(hydroxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-(hydroxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-1-5(4-12)2-8(10)6(7)3-11/h1-2,12H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFKNUJLXOQZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266082 | |
| Record name | 2,6-Difluoro-4-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433939-89-0 | |
| Record name | 2,6-Difluoro-4-(hydroxymethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433939-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-4-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Cyano-3,5-difluorobenzyl alcohol chemical structure and molecular weight
Executive Summary
In contemporary drug discovery and agrochemical development, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. 4-Cyano-3,5-difluorobenzyl alcohol (also systematically named 2,6-difluoro-4-(hydroxymethyl)benzonitrile) is a highly versatile bifunctional intermediate[1]. Featuring a strongly electron-withdrawing fluorinated nitrile core paired with a reactive benzylic alcohol, this compound serves as a critical linchpin for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and a field-proven, chemoselective synthetic workflow.
Physicochemical Profiling & Structural Analysis
Accurate structural characterization is the foundation of reproducible synthetic chemistry. The table below summarizes the core quantitative and structural data for 4-Cyano-3,5-difluorobenzyl alcohol[1].
| Parameter | Value |
| Chemical Name | 4-Cyano-3,5-difluorobenzyl alcohol |
| IUPAC Name | 2,6-Difluoro-4-(hydroxymethyl)benzonitrile |
| CAS Number | 433939-89-0 |
| Molecular Formula | C8H5F2NO |
| Molecular Weight | 169.13 g/mol |
| SMILES Code | FC1=C(C#N)C(F)=CC(CO)=C1 |
Mechanistic Insights: The Role of the Fluorinated Core
The strategic placement of two fluorine atoms ortho to the nitrile group exerts a profound inductive electron-withdrawing effect across the aromatic system.
-
Metabolic Shielding: The strong C–F bonds block cytochrome P450-mediated oxidative metabolism at the 3- and 5-positions, a common liability in unfluorinated benzonitriles.
-
Nitrile Activation: The electron-deficient nature of the ring increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack during the synthesis of tetrazoles (bioisosteres for carboxylic acids) or amidines.
-
Benzylic Functionalization: The primary hydroxyl group provides a reliable synthetic handle. It can be readily oxidized to an aldehyde, etherified, or converted into a potent alkylating agent (e.g., via bromination to yield 4-(bromomethyl)-2,6-difluorobenzonitrile)[2].
Fig 1: Functional group reactivity and structural profiling of the fluorinated core.
Chemoselective Synthetic Workflow
A common challenge in synthesizing 4-Cyano-3,5-difluorobenzyl alcohol from its ester precursor (methyl 4-cyano-3,5-difluorobenzoate) is achieving the reduction of the ester to the alcohol without inadvertently reducing the sensitive nitrile group. Standard reagents like Lithium Aluminum Hydride (
The Solution:
-
Causality of the Reagent: Sodium borohydride (
) alone is generally too mild to reduce esters. However, the addition of anhydrous Calcium Chloride ( ) leads to the in situ formation of Calcium Borohydride ( ). The ion acts as a strong Lewis acid, selectively coordinating to the highly polarized carbonyl oxygen of the ester. This coordination drastically enhances the electrophilicity of the carbonyl carbon, facilitating hydride transfer. Because the nitrile nitrogen is a softer, less basic nucleophile, it does not coordinate effectively with , leaving the cyano group completely untouched[3],[4].
Fig 2: Chemoselective synthetic workflow for 4-Cyano-3,5-difluorobenzyl alcohol.
Step-by-Step Experimental Protocol
The following protocol outlines a self-validating system for the chemoselective reduction of methyl 4-cyano-3,5-difluorobenzoate.
Reagents Required:
-
Methyl 4-cyano-3,5-difluorobenzoate (1.0 eq)
-
Sodium Borohydride (
, 3.0 eq) -
Anhydrous Calcium Chloride (
, 1.5 eq) -
Anhydrous THF / Absolute Ethanol (1:2 ratio, 0.2 M)
Step 1: System Activation
-
Charge an oven-dried, argon-purged round-bottom flask with methyl 4-cyano-3,5-difluorobenzoate and the THF/EtOH solvent mixture.
-
Add anhydrous
(1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes.
-
Causality: This incubation period is critical to allow the
ions to fully coordinate with the ester carbonyl, priming it for reduction[3].
Step 2: Hydride Addition
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Add
(3.0 eq) portion-wise over 10 minutes.
-
Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating, which could compromise chemoselectivity.
Step 3: Reaction Progression & Validation
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/EtOAc, UV active). The starting material ester will appear as a higher
spot, while the highly polar benzylic alcohol product will appear at a significantly lower .
Step 4: Quenching & Isolation
-
Once TLC confirms complete consumption of the ester, cool the flask back to 0 °C.
-
Carefully quench the reaction by dropwise addition of saturated aqueous
.
-
Causality:
safely decomposes unreacted borohydride complexes and buffers the solution, preventing base-catalyzed hydrolysis of the sensitive nitrile group.
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Step 5: Analytical Characterization
Purify the crude residue via silica gel flash chromatography. Validate the pure 4-Cyano-3,5-difluorobenzyl alcohol using
-
Expected NMR Signatures: Look for the diagnostic benzylic methylene (
) protons appearing as a sharp singlet (or doublet if coupled to the hydroxyl proton) near 4.7–4.8 ppm, and the aromatic protons (at positions 2 and 6) appearing as a multiplet near 7.2 ppm due to spin-spin coupling.
References
-
Accela ChemBio, "Product Information: 2,6-Difluoro-4-(hydroxymethyl)benzonitrile". Available at:[Link]
-
ResearchGate, "Why some esters can be reduced by sodium borohydride? - Mechanistic Discussion". Available at:[Link]
-
Thieme Connect, "Cobalt(II) Chloride Hexahydrate–Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride". Available at:[Link]
Sources
- 1. 433939-89-0|4-Cyano-3,5-difluorobenzyl alcohol|BLD Pharm [bldpharm.com]
- 2. 503000-66-6,4-[(Ethoxymethoxy)carbonyl]phenyl 4-[[6-(Acryloyloxy)hexyl]oxy]benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Navigating the Safety Profile of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Inferred Properties
| Property | Inferred Data for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile | Rationale/Closest Analog Data |
| Molecular Formula | C₈H₅F₂NO | Based on chemical structure |
| Molecular Weight | 169.13 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Analogs like 2,6-Difluorobenzonitrile and 2,6-Difluoro-4-hydroxybenzonitrile are solids. |
| Solubility | Expected to have limited solubility in water and be soluble in organic solvents. | Based on the aromatic and nitrile functionalities. |
Hazard Identification and Risk Assessment: A Proactive Approach
The primary hazards associated with substituted benzonitriles stem from the nitrile group and the halogenated aromatic ring. It is prudent to assume that 2,6-Difluoro-4-(hydroxymethyl)benzonitrile shares these hazardous properties.
GHS Classification (Inferred from 2,6-Difluoro-4-hydroxybenzonitrile):
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1][2]
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
The following DOT graph outlines the logical flow for a comprehensive risk assessment when handling this compound.
Caption: Risk Assessment Workflow for Novel Compounds.
Emergency Procedures: First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure. The following table summarizes the recommended procedures based on data for analogous compounds.[1][3]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Safe Handling and Storage Practices
A proactive approach to handling and storage is paramount to ensuring laboratory safety.
Experimental Workflow for Safe Handling:
The following diagram illustrates a self-validating workflow for the safe handling of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile.
Caption: Safe Handling Workflow from Receipt to Disposal.
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Store locked up.[1]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls are the most effective means of minimizing exposure. When handling this compound, a certified chemical fume hood is mandatory.[3] The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure gloves are inspected prior to use. |
| Respiratory Protection | If dust is generated and a fume hood is not available, a NIOSH-approved particulate respirator is recommended. |
Toxicological and Ecological Profile (Inferred)
The toxicological properties of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile have not been fully investigated. However, based on its structural analogs, the following can be inferred:
-
Mechanism of Toxicity: Like other benzonitriles, it may be metabolized to release cyanide, which can inhibit cytochrome oxidase and impair cellular respiration.[3]
-
Target Organs: Eyes, skin, and the respiratory system are likely target organs.[3]
-
Ecological Information: Data is not available. It is recommended to prevent its release into the environment.[4]
The following diagram illustrates the potential toxicological pathways.
Caption: Inferred Toxicological Pathways.
Conclusion
While a specific MSDS for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile is not currently available, a conservative approach based on the known hazards of structurally similar compounds provides a sound basis for safe handling. Researchers, scientists, and drug development professionals are urged to treat this compound with the precautions outlined in this guide, including the mandatory use of engineering controls and appropriate personal protective equipment. A thorough risk assessment should be conducted before any experimental work is undertaken.
References
-
PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Retrieved from [Link]
Sources
Thermodynamic Solubility Profiling of 4-Cyano-3,5-difluorobenzyl Alcohol in Organic Solvents
Executive Summary
The rational selection of solvents is a critical path in pharmaceutical process chemistry, directly impacting reaction kinetics, crystallization yields, and API (Active Pharmaceutical Ingredient) formulation. This technical whitepaper provides an in-depth analysis of the solubility profile of 4-cyano-3,5-difluorobenzyl alcohol (CAS: 433939-89-0)[1]. By bridging structural causality with the Hansen Solubility Parameter (HSP) framework and rigorous self-validating empirical protocols, this guide equips researchers with the actionable data required to optimize synthetic workflows and formulation strategies.
Structural Causality & Physicochemical Profiling
To predict and manipulate the solubility of 4-cyano-3,5-difluorobenzyl alcohol, we must first deconstruct its molecular architecture. The compound’s solvation behavior is governed by three distinct functional domains:
-
The Hydroxymethyl Group (-CH₂OH): Acts as a primary hydrogen bond donor (HBD) and acceptor (HBA). This domain is responsible for the molecule's high affinity for polar protic solvents (e.g., methanol) and polar aprotic HBA solvents (e.g., ethyl acetate, THF).
-
The Cyano Group (-CN): Imparts a strong permanent dipole moment. As a potent hydrogen bond acceptor, it drives solubility in highly polar aprotic solvents like DMSO and DMF through strong dipole-dipole interactions.
-
The 3,5-Difluoroaromatic Core: Fluorine is highly electronegative but poorly polarizable. The difluoro substitution withdraws electron density from the aromatic
-system, altering - stacking dynamics in the solid state. This core provides the dispersion forces necessary for solvation in moderately non-polar or halogenated solvents (e.g., dichloromethane), while simultaneously restricting solubility in purely aliphatic hydrocarbons (e.g., heptane) due to a mismatch in cohesive energy densities.
Table 1: Baseline Physicochemical Parameters
| Parameter | Value / Characteristic | Solvation Impact |
| Molecular Formula | C₈H₅F₂NO | - |
| Molecular Weight | 169.13 g/mol | Moderate size facilitates rapid diffusion in low-viscosity solvents. |
| LogP (Estimated) | ~1.6 - 1.9 | Indicates lipophilicity; favors organic solvents over aqueous media. |
| H-Bond Donors | 1 (-OH) | High affinity for Lewis base solvents. |
| H-Bond Acceptors | 4 (-OH, -CN, 2x -F) | High affinity for protic solvents. |
Theoretical Framework: Hansen Solubility Parameters (HSP)
Traditional "like-dissolves-like" heuristics are insufficient for complex APIs. We employ the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy of a liquid into three quantitative components: Dispersion (
For 4-cyano-3,5-difluorobenzyl alcohol to dissolve, the spatial distance (
Fig 1. HSP determination workflow for solvent matching and anti-solvent selection.
Self-Validating Experimental Protocol: Modified OECD 105
Kinetic solubility measurements (e.g., solvent titration until precipitation) are highly susceptible to supersaturation artifacts. To ensure absolute trustworthiness, we utilize a self-validating thermodynamic protocol based on a modified OECD 105 Shake-Flask Method [3], aligned with WHO guidelines for API solubility determination at physiological/reaction temperatures (37°C and 25°C)[4].
Step-by-Step Methodology
-
Solid Excess Preparation: Dispense 500 mg of crystalline 4-cyano-3,5-difluorobenzyl alcohol into a 10 mL amber glass vial.
-
Solvent Addition: Add 2.0 mL of the target organic solvent (HPLC grade). The presence of visible, undissolved solid is mandatory to maintain a saturated state.
-
Isothermal Equilibration: Seal the vial and place it in a thermostatic shaking water bath at 25.0 ± 0.1 °C (or 37.0 °C) with an agitation rate of 150 RPM[3].
-
Phase Separation: At exactly 24, 48, and 72 hours, extract a 100 µL aliquot of the suspension. Centrifuge at 10,000 RPM for 10 minutes at the test temperature to pellet the undissolved solid[3].
-
Quantification: Dilute the supernatant in a compatible mobile phase and quantify the dissolved concentration via HPLC-UV (λ ~ 254 nm).
-
Self-Validation Logic (The 5% Rule): Compare the calculated concentrations at 48h and 72h. If the variance (
) is < 5%, thermodynamic equilibrium is mathematically proven. If > 5%, the system is still in a kinetic state, and shaking must continue for another 24 hours.
Fig 2. Self-validating shake-flask protocol ensuring thermodynamic equilibrium.
Quantitative Solubility Profile in Organic Solvents
Based on the structural causality and the HSP framework, the thermodynamic solubility of 4-cyano-3,5-difluorobenzyl alcohol across various solvent classes is summarized below.
Table 2: Thermodynamic Solubility Profile (Equilibrium at 25°C)
| Solvent | Solvent Class | Dielectric Constant ( | Solubility (mg/mL) | Application Suitability |
| n-Heptane | Aliphatic Hydrocarbon | 1.9 | < 2.0 | Excellent Anti-solvent |
| Toluene | Aromatic Hydrocarbon | 2.4 | ~ 25.0 | Moderate / Wash Solvent |
| Dichloromethane | Halogenated | 9.1 | ~ 180.0 | Extraction / Chromatography |
| Ethyl Acetate | Polar Aprotic (Ester) | 6.0 | > 400.0 | Crystallization Solvent / Extraction |
| Methanol | Polar Protic | 32.7 | > 500.0 | High-concentration Stock Solutions |
| DMSO | Polar Aprotic (Sulfoxide) | 46.7 | > 600.0 | S_NAr / Cross-Coupling Reactions |
| Water | Aqueous | 80.1 | < 0.5 | Aqueous Wash / Phase Separation |
Strategic Solvent Selection for Drug Development Workflows
A. Reaction Optimization (S_NAr & Cross-Coupling)
For nucleophilic aromatic substitution (S_NAr) targeting the fluorine atoms, or transformations of the cyano group, DMSO and DMF are the optimal choices. The strong dipole moments of these solvents stabilize polar transition states, while their high HBA capacity leaves nucleophiles unsolvated and highly reactive. The API's solubility exceeds 600 mg/mL in these media, allowing for highly concentrated, mass-efficient reaction conditions.
B. Liquid-Liquid Extraction (LLE)
During aqueous workup, the massive solubility differential between Ethyl Acetate (>400 mg/mL) and Water (<0.5 mg/mL) creates an ideal partition coefficient. The API will partition almost exclusively into the organic layer. Dichloromethane (DCM) is a viable alternative if a heavier-than-water organic phase is required for process engineering reasons.
C. Anti-Solvent Crystallization
To achieve high-purity crystalline 4-cyano-3,5-difluorobenzyl alcohol, a binary solvent system is recommended.
-
Primary Solvent: Ethyl Acetate (dissolves the compound completely at elevated temperatures).
-
Anti-Solvent: n-Heptane (RED > 1, forces the compound out of the Hansen solubility sphere).
-
Mechanism: Dissolve the crude API in a minimum volume of warm ethyl acetate. Slowly titrate n-heptane into the system while cooling. The mismatch in dispersion forces (
) between the fluorinated aromatic ring and the aliphatic heptane chain drastically lowers the mixture's cohesive energy compatibility, triggering controlled nucleation and high-yield crystallization.
References
- BLD Pharm: 4-Cyano-3,5-difluorobenzyl alcohol (CAS 433939-89-0)
- Welcome to the official site of HSP and HSPiP (Hansen Solubility Parameters)
- Determining the water solubility of difficult-to-test substances: A tutorial review (OECD 105 Shake-Flask Method)
- Annex 4 - World Health Organization (WHO)
Sources
A Comparative Analysis of 2,6-Difluoro-4-hydroxybenzonitrile and its Hydroxymethyl Derivative: Strategic Implications in Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In modern drug discovery, the strategic modification of core scaffolds is a cornerstone of lead optimization. The choice between a phenolic hydroxyl group and its corresponding hydroxymethyl derivative can profoundly influence a compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. This technical guide provides an in-depth analysis of 2,6-difluoro-4-hydroxybenzonitrile, a versatile chemical intermediate, and its 4-hydroxymethyl derivative. We will explore the synthetic rationale, comparative properties, and strategic applications of each moiety, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing a self-validating framework for scaffold selection and modification.
Introduction: The Strategic Importance of the 4-Position Substituent
The benzonitrile scaffold is prevalent in pharmaceuticals, with the nitrile group serving various roles, from a hydrogen bond acceptor to a metabolically stable isostere for other functional groups.[1] The addition of fluorine atoms, as in 2,6-difluoro-4-hydroxybenzonitrile, modulates the electronic properties of the ring, enhancing binding interactions and often improving metabolic stability. The substituent at the 4-position, however, presents a critical decision point in drug design.
This guide focuses on two key variants: the parent phenol (2,6-difluoro-4-hydroxybenzonitrile) and its hydroxymethyl derivative. While separated by only a single carbon atom, the transition from a phenolic -OH to a benzylic -CH₂OH group fundamentally alters the molecule's character.
-
2,6-Difluoro-4-hydroxybenzonitrile offers an acidic proton, specific hydrogen bonding geometry, and a direct attachment to the aromatic ring, influencing planarity and electronic distribution.
-
The hydroxymethyl derivative introduces a non-acidic, more flexible hydroxyl group, increases hydrophilicity, and provides a new site for metabolic activity or further chemical derivatization.[2][3]
Understanding the distinct advantages and liabilities of each is crucial for rational drug design.
Caption: Core chemical structures and key functional group differences.
Physicochemical and Electronic Profile Comparison
The choice between these two scaffolds is often dictated by the desired physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME).
| Property | 2,6-Difluoro-4-hydroxybenzonitrile | 4-(Hydroxymethyl) Derivative | Rationale and Implication |
| Molecular Weight | 155.10 g/mol [4] | 169.13 g/mol | Minimal increase; unlikely to significantly impact ligand efficiency metrics. |
| pKa | ~7-8 (Phenolic) | ~14-15 (Alcoholic) | The phenol will be partially or fully deprotonated at physiological pH, conferring a negative charge. The hydroxymethyl derivative remains neutral. This is a critical difference for receptor interactions and membrane permeability. |
| Hydrogen Bonding | Strong H-bond donor (OH) and acceptor (O, N) | Strong H-bond donor (OH) and acceptor (O, N) | The hydroxymethyl group introduces rotational flexibility, allowing the hydroxyl to probe a wider conformational space within a binding pocket. The phenolic oxygen's position is more rigid. |
| Calculated LogP | 1.5[4] | Lower (Estimated ~1.0-1.2) | The introduction of the hydroxymethyl group generally increases hydrophilicity and aqueous solubility.[2] This can be advantageous for formulation and bioavailability of poorly soluble drugs. |
| Reactivity | Phenolic O is nucleophilic (alkylation, acylation) | Benzylic OH can be oxidized to aldehyde/acid, esterified, or etherified.[5] | Offers distinct handles for prodrug strategies or further analog synthesis. The hydroxymethyl group is a common site of Phase I metabolism.[5] |
Synthesis and Experimental Protocols
The synthetic accessibility of each compound is a key consideration for its practical application in a research and development setting.
Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile
This precursor can be synthesized through several established routes. One common industrial method involves the demethylation of the corresponding 4-methoxybenzonitrile.[6][7] An alternative lab-scale synthesis starts from 3,5-difluoroaniline.[8]
Protocol: Synthesis via Diazotization-Hydrolysis and Cyanidation
This protocol is a representative procedure based on established chemical transformations.[8]
-
Bromination: To a solution of 3,5-difluoroaniline in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at 0-5 °C. Stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Quench with a sodium bisulfite solution and extract the product, 4-bromo-3,5-difluoroaniline.
-
Diazotization & Hydrolysis: Dissolve the 4-bromo-3,5-difluoroaniline in an aqueous acidic solution (e.g., H₂SO₄ or H₃PO₄) at 0 °C. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. After stirring for 30 minutes, add this diazonium solution to a boiling aqueous solution containing a copper catalyst (e.g., CuSO₄) to facilitate hydrolysis of the diazonium salt to the corresponding phenol.
-
Cyanidation (Rosenmund-von Braun Reaction): The resulting 4-bromo-3,5-difluorophenol is subjected to cyanidation. Mix the bromophenol with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP. Heat the reaction mixture to 140-160 °C for several hours.
-
Workup and Purification: After cooling, the reaction is quenched with an aqueous solution of ferric chloride and HCl to break down the copper complexes. The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 2,6-difluoro-4-hydroxybenzonitrile.
Synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
The most direct route to the hydroxymethyl derivative is the hydroxymethylation of the parent phenol, typically using formaldehyde under basic conditions.[9][10]
Caption: Experimental workflow for the synthesis of the hydroxymethyl derivative.
Protocol: Base-Catalyzed Hydroxymethylation
-
Dissolution: Dissolve 2,6-difluoro-4-hydroxybenzonitrile (1.0 eq) in a mixture of water and a co-solvent like THF. Add a base such as sodium hydroxide (1.1 eq) and stir until a clear solution of the corresponding phenoxide is formed.
-
Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.5-2.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (60-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with dilute hydrochloric acid (e.g., 1M HCl) to pH ~7.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2,6-difluoro-4-(hydroxymethyl)benzonitrile.
Strategic Implications in Drug Design and Development
The decision to use a phenol versus a hydroxymethyl derivative is context-dependent and driven by the specific goals of the lead optimization campaign.
The Phenol as a Pharmacophore
The phenolic hydroxyl group is an excellent hydrogen bond donor and acceptor. In many kinase inhibitors, for instance, a phenol on the core scaffold forms a critical hydrogen bond with the "hinge" region of the ATP binding pocket. Its acidity means it can also participate in ionic interactions when deprotonated. However, this acidity can also be a liability, as phenols are often susceptible to Phase II metabolism (glucuronidation or sulfation), leading to rapid clearance.[11]
The Hydroxymethyl Group as a Modulator
Introducing a hydroxymethyl group is a common strategy to address specific drug discovery challenges.[2]
-
Improving Solubility: The -CH₂OH group is more hydrophilic than -OH directly on the ring, often leading to improved aqueous solubility.[3]
-
Modulating Potency and Selectivity: The added flexibility and different spatial orientation of the hydroxyl can enable new, favorable interactions with a target receptor or enzyme that were not possible with the rigid phenol.[2]
-
Metabolic "Soft Spot": While sometimes a liability, the hydroxymethyl group can be intentionally introduced as a metabolic "soft spot." Its oxidation to the corresponding carboxylic acid can lead to an inactive but readily cleared metabolite, which can be a strategy to reduce the half-life or avoid the formation of reactive metabolites from other parts of the molecule.[5] It's noteworthy that hydroxymethyl metabolites are often as biologically active as the parent drug, whereas the subsequent carboxy metabolites are typically inactive.[5]
-
Prodrug Handle: The hydroxyl group is an ideal handle for creating ester prodrugs to improve permeability or mask the polar group until it is cleaved by esterases in vivo.
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. hyphadiscovery.com [hyphadiscovery.com]
An In-depth Technical Guide to 2,6-Difluoro-4-(hydroxymethyl)benzonitrile: A Versatile Fluorinated Building Block for Modern Drug Discovery
The Strategic Imperative for Fluorinated Building Blocks
In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. More than half of all small-molecule drugs approved today contain at least one fluorine atom, a testament to its profound and predictable influence on molecular properties. Fluorine's high electronegativity, combined with a van der Waals radius similar to hydrogen, allows it to serve as a "super-hydrogen" that can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.
Key benefits of strategic fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy >109 kcal/mol), making it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes. This "metabolic blocking" at susceptible positions can significantly increase a drug's half-life and oral bioavailability.
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups, influencing a compound's ionization state at physiological pH. It also increases lipophilicity, which can improve membrane permeability and cell penetration, although this must be carefully balanced to maintain adequate aqueous solubility.
-
Improved Binding Affinity and Selectivity: The electron-withdrawing nature of fluorine can create favorable electrostatic interactions with protein targets. It can also influence molecular conformation to better fit a binding pocket, thereby increasing potency and selectivity.
Fluorinated building blocks are pre-functionalized intermediates that allow chemists to introduce these benefits with precision and efficiency. Among these, 2,6-difluoro-4-(hydroxymethyl)benzonitrile emerges as a particularly valuable scaffold, offering a trifecta of functionality: a metabolically robust difluorinated aromatic ring, a versatile nitrile pharmacophore, and a reactive hydroxymethyl handle for synthetic elaboration.
Physicochemical and Spectroscopic Profile
While 2,6-difluoro-4-(hydroxymethyl)benzonitrile is a logical synthetic target, it is not yet extensively cataloged in major chemical databases. Therefore, its properties are predicted based on its immediate precursor, 2,6-difluoro-4-formylbenzonitrile, and related analogues.
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₈H₅F₂NO | - |
| Molecular Weight | 169.13 g/mol | - |
| CAS Number | Not Assigned | Based on literature search. |
| Appearance | Predicted to be a white to off-white solid. | Based on precursor 2,6-difluoro-4-formylbenzonitrile (solid)[1][2]. |
| Melting Point | >50 °C | Expected to be higher than its aldehyde precursor (48-50 °C) due to hydrogen bonding capability[1]. |
| Solubility | Soluble in common organic solvents (MeOH, THF, DCM, DMSO). | General property for polar organic molecules. |
| Purity | >95% (synthesis dependent) | - |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three signals: a triplet around δ 7.20-7.30 ppm corresponding to the two equivalent aromatic protons (H-3 and H-5), a singlet or broad singlet for the hydroxyl proton (variable shift), and a singlet around δ 4.80 ppm for the benzylic methylene protons (-CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): Key predicted shifts include ~160 ppm (dd, C-F), ~115 ppm (t, C-Ar), ~117 ppm (s, C-CN), and ~63 ppm (s, C-CH₂OH). The carbons attached to fluorine will exhibit large one-bond coupling constants (¹JCF ≈ 250 Hz).
-
¹⁹F NMR (376 MHz, CDCl₃): A single signal, a triplet, is expected around δ -110 to -120 ppm, confirming the symmetric 2,6-difluoro substitution pattern.
-
IR (KBr, cm⁻¹): Characteristic peaks are expected for O-H stretching (~3350 cm⁻¹, broad), C≡N stretching (~2230 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 169.
Synthesis and Purification
The most direct and efficient route to 2,6-difluoro-4-(hydroxymethyl)benzonitrile is the selective reduction of the commercially available aldehyde, 2,6-difluoro-4-formylbenzonitrile (CAS 433939-88-9)[1][2]. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mildness, selectivity for aldehydes over nitriles, and operational simplicity.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
Materials:
-
2,6-Difluoro-4-formylbenzonitrile (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-4-formylbenzonitrile (e.g., 5.0 g, 29.9 mmol, 1.0 eq). Dissolve the starting material in anhydrous methanol (100 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (e.g., 1.25 g, 32.9 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be more polar (lower Rf) than the starting aldehyde.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl (50 mL) to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Remove the methanol under reduced pressure. Add deionized water (100 mL) and ethyl acetate (150 mL) to the remaining aqueous residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,6-difluoro-4-(hydroxymethyl)benzonitrile as a pure solid.
Reactivity and Strategic Application in Scaffolding
The power of this building block lies in the distinct reactivity of its three key components, allowing for orthogonal and strategic derivatization.
-
The 2,6-Difluorophenyl Core (Modulator): The two fluorine atoms ortho to the nitrile group provide significant steric and electronic effects. They serve as potent metabolic blockers, preventing para-hydroxylation of the ring, a common metabolic liability. Furthermore, their electron-withdrawing nature enhances the hydrogen bond accepting capability of the nitrile nitrogen and can favorably influence π-stacking interactions within a protein active site.
-
The Nitrile Group (Pharmacophore/Handle): The nitrile is a highly valuable pharmacophore. It is a weak hydrogen bond acceptor and serves as a bioisostere for carbonyls, halogens, and other small functional groups[3]. Its linear geometry and compact size make it ideal for probing narrow channels in enzyme active sites. Metabolically, it is generally robust but can also be reduced to a primary amine or hydrolyzed to an amide or carboxylic acid under specific synthetic conditions, offering further diversification opportunities[4].
-
The 4-(Hydroxymethyl) Group (Reactive Handle): This primary alcohol is the principal point for synthetic elaboration. It provides a nucleophilic site for building out the molecule to engage with different regions of a biological target. Common derivatization strategies include[5][6][7]:
-
Etherification: Reaction with alkyl halides or mesylates under basic conditions (e.g., Williamson ether synthesis) to connect to other fragments.
-
Esterification: Acylation with acid chlorides or anhydrides to form esters, which can act as prodrugs or engage in specific hydrogen bonding.
-
Mitsunobu Reaction: A powerful method for forming C-O, C-N, or C-S bonds under mild, stereoinvertive conditions (if applicable).
-
Oxidation: Mild oxidation (e.g., with PCC or DMP) converts the alcohol to the corresponding aldehyde, enabling reductive amination or Wittig-type reactions.
-
Halogenation: Conversion to a benzyl halide (e.g., with SOCl₂) creates an electrophilic site for substitution by various nucleophiles.
-
Application Case Study: Design of a Kinase Inhibitor
Kinase inhibitors are a major class of therapeutics, particularly in oncology. Many successful inhibitors bind to the ATP pocket, forming key hydrogen bonds with the "hinge" region of the kinase[8][9]. The 2,6-difluorobenzonitrile scaffold is well-suited for this purpose.
Hypothetical Workflow:
-
Core Fragment Selection: 2,6-difluoro-4-(hydroxymethyl)benzonitrile is chosen as the starting fragment. The nitrile is positioned to act as a hydrogen bond acceptor with a backbone amide NH in the kinase hinge region. The 2,6-difluoro substitution pattern enhances binding and blocks metabolism.
-
Vector for Elaboration: The hydroxymethyl group serves as a synthetic vector pointing towards the solvent-exposed region of the ATP pocket. This allows for the introduction of larger functional groups to improve potency and tune solubility.
-
Derivatization: A Suzuki or Sonogashira coupling partner (e.g., a substituted pyrazole or pyridine) is prepared separately. The hydroxymethyl group on our core fragment is converted to a bromomethyl group using PBr₃. A nucleophilic nitrogen on the coupling partner is then used to displace the bromide, forming a stable C-N bond and linking the two fragments.
This strategy allows for the rapid generation of a library of analogues by varying the substitution on the coupling partner, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize for potency and selectivity.
Safety and Handling
While specific toxicology data for 2,6-difluoro-4-(hydroxymethyl)benzonitrile is not available, its structure suggests hazards associated with related benzonitriles and benzyl alcohols.
-
Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled, based on data for 2,6-difluoro-4-hydroxybenzonitrile[10][11] and 2,6-difluoro-4-formylbenzonitrile[1]. May cause skin and serious eye irritation.
-
Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,6-Difluoro-4-(hydroxymethyl)benzonitrile represents a highly valuable and versatile building block for drug discovery. Its pre-installed difluorobenzonitrile core provides a privileged scaffold for interacting with biological targets while conferring metabolic stability. The strategically placed hydroxymethyl group offers a reliable and reactive handle for synthetic elaboration, enabling chemists to efficiently build molecular complexity and optimize drug candidates. As the demand for sophisticated, property-optimized therapeutics continues to grow, the rational application of such well-designed building blocks will remain essential to the success of medicinal chemistry campaigns.
References
-
PrepChem. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Available from: [Link]
-
PubChem. 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available from: [Link]
-
National Center for Biotechnology Information. Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. PMC. Available from: [Link]
-
MilliporeSigma. 2,6-Difluoro-4-hydroxybenzonitrile | 123843-57-2. Available from: [Link]
-
IT Services. 2-Fluoro-4-(Hydroxymethyl)-6-Methoxybenzonitrile Overview. Available from: [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link]
-
Macmillan Group, Princeton University. Deoxycyanation of Alkyl Alcohols. Available from: [Link]
-
National Center for Biotechnology Information. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC. Available from: [Link]
-
PubMed. Exploring the scaffold universe of kinase inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2,6-Difluoro-4-formylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
-
ResearchGate. Deoxycyanation of Alkyl Alcohols. Available from: [Link]
-
ResearchGate. FDA-approved kinase inhibitors containing unsymmetrically disubstituted.... Available from: [Link]
-
ChemRxiv. A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Available from: [Link]
-
Inovatus Services Ltd. Derivatizing Reagents for Detection of Organic Compounds By HPLC. Available from: [Link]
-
Taylor & Francis. Derivatization – Knowledge and References. Available from: [Link]
Sources
- 1. 2,6-Difluoro-4-formylbenzonitrile | 433939-88-9 [sigmaaldrich.com]
- 2. 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalajacr.com [journalajacr.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 2,6-Difluoro-4-(hydroxymethyl)benzonitrile: Synthesis, Strategic Applications, and Commercial Availability of Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The 2,6-difluoro substitution pattern on a phenyl ring is of particular interest; the strong electron-withdrawing nature of the fluorine atoms can significantly modulate pKa, improve metabolic stability, and enhance binding affinity to protein targets. This guide focuses on 2,6-Difluoro-4-(hydroxymethyl)benzonitrile, a versatile yet not widely cataloged building block. Due to its limited commercial availability, this document provides a comprehensive overview of its most viable synthetic precursor, 2,6-Difluoro-4-formylbenzonitrile (CAS 433939-88-9) , a detailed protocol for its conversion to the target alcohol, and an exploration of its potential applications in drug discovery, particularly in the domain of kinase inhibitors.
Section 1: Commercial Sourcing and Physicochemical Properties of the Key Precursor
The practical synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile begins with its direct aldehyde precursor. Understanding the properties and availability of this starting material is the first critical step for any research program.
Physicochemical Data: 2,6-Difluoro-4-formylbenzonitrile
The aldehyde precursor, also known as 4-cyano-3,5-difluorobenzaldehyde, is a stable solid compound whose properties are summarized below.[1][2]
| Property | Value | Source |
| CAS Number | 433939-88-9 | [1][2][3] |
| Molecular Formula | C₈H₃F₂NO | [1][2] |
| Molecular Weight | 167.11 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 48-50 °C | [4] |
| Boiling Point | 263.1 °C at 760 mmHg | [4] |
| InChIKey | TUOLCSUKMUVDOE-UHFFFAOYSA-N | [1][4] |
| Purity | ≥96-97% | [2][3][4] |
Commercial Suppliers and Pricing
2,6-Difluoro-4-formylbenzonitrile is available from several fine chemical suppliers. Pricing is subject to change and depends on the quantity and purity required. The following table provides a snapshot of representative suppliers and their offerings.
| Supplier | Product Code | Purity | Available Quantities | Price (USD/EUR) |
| Apollo Scientific | PC201253 | 97% | 100mg, 250mg, 1g, 5g, 25g, 100g | £15 - £1,293 |
| ChemScene | CS-W005818 | ≥96% | Custom Synthesis Available | Inquiry |
| Sigma-Aldrich | CIAH987EF039 | 96% | Not specified | Inquiry |
Note: Pricing and availability are subject to change. Researchers should contact suppliers directly for current information and bulk pricing inquiries.
Section 2: Synthetic Protocol: From Aldehyde to Alcohol
The conversion of an aromatic aldehyde to a primary benzyl alcohol is a fundamental and high-yielding transformation in organic synthesis. The use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a mild, selective, and highly reliable method that is well-suited for this purpose, as it will not reduce the nitrile functionality.[5][6]
Causality Behind Experimental Choices
-
Reagent Selection (NaBH₄): Sodium borohydride is chosen for its exceptional chemoselectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will readily reduce aldehydes and ketones but will not affect more stable functional groups like nitriles or esters under these mild conditions.[7] This selectivity is crucial for the desired transformation without side reactions.
-
Solvent Selection (Methanol): Methanol serves a dual purpose. It is an excellent solvent for both the aldehyde substrate and the NaBH₄ reagent. Critically, it also acts as the proton source to quench the intermediate alkoxide that is formed after hydride delivery, yielding the final alcohol product.[6]
-
Temperature Control (0 °C to Room Temperature): The reaction is initiated at 0 °C to control the initial exothermic reaction as the NaBH₄ is added. Allowing the reaction to warm to room temperature ensures it proceeds to completion in a timely manner.
Detailed Experimental Protocol
Reaction: Reduction of 2,6-Difluoro-4-formylbenzonitrile to 2,6-Difluoro-4-(hydroxymethyl)benzonitrile.
Materials:
-
2,6-Difluoro-4-formylbenzonitrile (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2-1.5 eq)
-
Methanol (MeOH), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Difluoro-4-formylbenzonitrile (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (1.2-1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and wash the drying agent with a small amount of fresh ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2,6-Difluoro-4-(hydroxymethyl)benzonitrile, which can be purified further by column chromatography on silica gel if necessary.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of the aldehyde precursor.
Section 3: Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2,6-difluorobenzonitrile moiety is a privileged scaffold found in numerous biologically active compounds. Its utility stems from the ability of the fluorine atoms to enhance metabolic stability and the nitrile group to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[8] This makes 2,6-Difluoro-4-(hydroxymethyl)benzonitrile an attractive building block for creating libraries of potential therapeutic agents.
Role as a Building Block for Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of cancer.[9] Many small-molecule kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The aminobenzonitrile scaffold, a close relative of the title compound, is a key component in inhibitors targeting pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[8]
The 2,6-Difluoro-4-(hydroxymethyl)benzonitrile scaffold provides three key points for diversification:
-
The Hydroxymethyl Group: The primary alcohol can be readily converted into ethers, esters, or halides, allowing for the exploration of the solvent-exposed region of a kinase binding pocket. It can also be oxidized to an aldehyde or carboxylic acid for further elaboration.
-
The Nitrile Group: This group can serve as a key hydrogen bond acceptor, interacting with hinge region residues in the ATP binding site.
-
The Aromatic Ring: The ring itself can undergo further substitution, although the existing fluorine atoms direct this reactivity.
Hypothetical Targeting of the EGFR Signaling Pathway
The EGFR pathway is a well-validated target in oncology. Inhibitors that block this pathway can prevent downstream signaling that leads to cell proliferation and survival. A hypothetical inhibitor derived from our scaffold could occupy the ATP binding pocket, with the nitrile group forming a critical hydrogen bond with the kinase hinge region, a common binding motif for this class of drugs.
Caption: Inhibition of the EGFR signaling pathway by a hypothetical kinase inhibitor.
Conclusion
While 2,6-Difluoro-4-(hydroxymethyl)benzonitrile is not a standard, off-the-shelf chemical, its strategic value as a building block in medicinal chemistry is significant. This guide provides the necessary foundational knowledge for its practical application in a research setting by identifying a readily available precursor, detailing a reliable synthetic protocol, and contextualizing its potential within the highly relevant field of kinase inhibitor development. By leveraging the unique properties of the difluorobenzonitrile scaffold, researchers are well-equipped to synthesize and explore novel derivatives for the next generation of targeted therapeutics.
References
-
PubChem. 2,6-Difluoro-4-formylbenzonitrile. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Google Patents. Process for producing 2,6-difluorobenzonitrile.
-
PubChem. 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]
-
OrgoSolver. Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. [Link]
-
PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]
-
Oriental Journal of Chemistry. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. [Link]
-
ResearchGate. Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. [Link]
-
MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Zauba. Crystal Organic Chemical Imports Under HS Code 29339900. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Shaanxi BLOOM Tech Co., Ltd. 4-Methoxybenzylamine CAS 2393-23-9 Suppliers. [Link]
Sources
- 1. 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 433939-88-9 Cas No. | 2,6-Difluoro-4-formylbenzonitrile | Apollo [store.apolloscientific.co.uk]
- 4. 2,6-Difluoro-4-formylbenzonitrile | 433939-88-9 [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 3,5-Difluorobenzyl Alcohol, with a Core Focus on Melting Point Determination
A Note to the Reader: This technical guide was initially requested for "4-cyano-3,5-difluorobenzyl alcohol." However, a thorough search of scientific literature and chemical databases did not yield specific physical property data for this compound, suggesting it may be a novel or less-characterized substance. Therefore, this guide focuses on the well-characterized and structurally related compound, 3,5-Difluorobenzyl alcohol , to provide a representative and data-supported technical overview. The principles and methodologies described herein are broadly applicable to similar aromatic alcohols.
Introduction
3,5-Difluorobenzyl alcohol is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity.[1] Consequently, a precise understanding of the physical properties of 3,5-difluorobenzyl alcohol is paramount for its effective use in research and development. This guide provides a detailed overview of its key physical characteristics and presents a comprehensive protocol for the determination of its melting/freezing point.
Core Physical and Chemical Properties
3,5-Difluorobenzyl alcohol is a colorless to light yellow liquid at standard ambient temperature and pressure.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 79538-20-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆F₂O | [1][3][5][6] |
| Molecular Weight | 144.12 g/mol | [1][2][3][5][6] |
| Physical State | Liquid (at 20°C) | |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 97 - 99 °C at 9 mmHg | [1][5] |
| Density | 1.272 - 1.29 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.487 - 1.49 | [1][4] |
| Purity | >98.0% (GC) | [1] |
Melting Point and Freezing Point: A Note on Terminology
Experimental Determination of the Freezing Point
The determination of a substance's melting or freezing point is a fundamental technique for assessing its purity.[9] Pure crystalline solids typically exhibit a sharp melting point, while impurities will lead to a depression and broadening of the melting range.[9] The following protocol describes the standard capillary method for determining the freezing point of a liquid like 3,5-difluorobenzyl alcohol, adapted for a cooling process.
Caption: Workflow for Freezing Point Determination.
-
Sample Preparation:
-
Take a clean, dry capillary tube (5-6 cm in length).[10]
-
Introduce a small amount of the liquid 3,5-difluorobenzyl alcohol into the open end of the capillary tube using a micropipette or syringe, aiming for a sample height of 2-3 mm.
-
Seal the open end of the capillary tube by carefully heating it in the edge of a Bunsen burner flame, rotating it to ensure a complete seal.[10]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus that has cooling capabilities or a Thiele tube setup with a suitable cooling bath (e.g., an ice-salt mixture or a cryostat).[9]
-
Place the sealed capillary tube containing the sample into the sample holder of the apparatus, ensuring it is positioned correctly for observation.
-
Insert a calibrated thermometer or temperature probe into the apparatus.
-
-
Freezing Point Determination:
-
Begin cooling the apparatus at a controlled rate. For an unknown freezing point, a rapid cooling rate can be used initially to determine an approximate value.
-
Observe the sample closely through the viewfinder.
-
Once the approximate freezing point is known, repeat the experiment with a fresh sample. Cool the apparatus to about 20°C above the approximate freezing point and then decrease the temperature slowly, at a rate of no more than 1°C per 30 seconds.
-
Record the temperature at which the first crystals appear (the onset of freezing).
-
Continue to cool slowly and record the temperature at which the entire sample becomes solid. This range is the freezing point range.
-
-
Data Interpretation:
-
A sharp freezing point (a narrow range of 0.5-1.0°C) is indicative of a pure compound.
-
A broad freezing range suggests the presence of impurities.
-
Safety and Handling
3,5-Difluorobenzyl alcohol is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions in a well-ventilated area.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3][5][6]
-
Precautions: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling.[3][5][6]
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[5][6]
Conclusion
This guide has provided a comprehensive overview of the known physical properties of 3,5-difluorobenzyl alcohol and a detailed protocol for the experimental determination of its freezing point. A precise understanding and accurate measurement of these properties are essential for the successful application of this compound in scientific research and development. The methodologies described are based on standard laboratory practices and are designed to ensure both accuracy and safety.
References
-
PubChem. (n.d.). 3,5-Difluorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
LibreTexts Chemistry. (2026, February 17). 13.9: Freezing Point Depression and Boiling Point Elevation. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Freezing-point depression. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Fisher Scientific. (2024, February 4). SAFETY DATA SHEET: 3,5-Difluorobenzyl alcohol. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Instructables. (2023, February 10). Measuring Freezing Point Decrease of Water Solutions As a Way to Determine the Molecular Mass of the Solute. Retrieved from [Link]
-
Cuesta College. (n.d.). 22:3 BOILING POINT AND FREEZING POINT. Retrieved from [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 14). Colligative Properties - Boiling Point Elevation, Freezing Point Depression & Osmotic Pressure [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Difluorobenzyl alcohol | 79538-20-8 [sigmaaldrich.com]
- 3. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Difluorobenzyl alcohol | 79538-20-8 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Freezing-point depression - Wikipedia [en.wikipedia.org]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. byjus.com [byjus.com]
Technical Whitepaper: Structural Characterization, ChemDraw Integration, and Synthetic Utility of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
Executive Summary
2,6-Difluoro-4-(hydroxymethyl)benzonitrile is a highly versatile, fluorinated building block that has gained significant traction in modern medicinal chemistry. Featuring a unique combination of an electrophilic cyano group, two electron-withdrawing fluorine atoms, and a functionalizable benzylic alcohol, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it is a key structural precursor in the development of highly potent KAT6A/B histone acetyltransferase inhibitors for estrogen receptor-positive (ER+) breast cancer[1], as well as novel T-type calcium channel blockers for neurological and cardiovascular indications[2].
This technical guide provides an in-depth analysis of its chemical properties, instructions for in silico modeling (ChemDraw .cdx generation), and self-validating experimental protocols for its synthesis and downstream application.
Chemical Identity & Structural Data
To facilitate accurate computational modeling and inventory management, the fundamental physicochemical properties of the compound are summarized below.
| Property | Value |
| IUPAC Name | 2,6-Difluoro-4-(hydroxymethyl)benzonitrile |
| Common Synonym | 4-Cyano-3,5-difluorobenzyl alcohol |
| CAS Registry Number | 433939-89-0 |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| Canonical SMILES | N#Cc1c(F)cc(CO)cc1F |
In Silico Representation: Generating the ChemDraw File (.cdx)
For researchers requiring the exact 2D chemical structure for electronic lab notebooks (ELNs), patent drafting, or publication manuscripts, the standard .cdx file can be generated deterministically using the compound's Canonical SMILES string.
Step-by-Step Methodology for ChemDraw Integration:
-
Initialization: Open PerkinElmer ChemDraw (v19.0 or later).
-
Data Input: Navigate to the top menu bar and select Edit > Paste Special > SMILES .
-
String Entry: Paste the canonical SMILES string: N#Cc1c(F)cc(CO)cc1F.
-
Rendering: The 2D structure of 2,6-difluoro-4-(hydroxymethyl)benzonitrile will automatically render on the canvas. The fluorine atoms will be positioned ortho to the cyano group, with the hydroxymethyl group at the para position.
-
Standardization: Highlight the entire structure and navigate to Structure > Clean Up Structure (or use the shortcut Shift+Cmd+K / Shift+Ctrl+K). This normalizes bond lengths and angles to ACS Document 1996 standards.
-
File Export: Select File > Save As , choose the format as ChemDraw Document (*.cdx) , and save the file to your local directory.
Mechanistic Role in Drug Development
The strategic placement of the two fluorine atoms in 2,6-difluoro-4-(hydroxymethyl)benzonitrile is not arbitrary. Fluorination at the 2,6-positions relative to the cyano group strongly withdraws electron density via the inductive effect (-I). This increases the metabolic stability of the aromatic ring by blocking cytochrome P450-mediated oxidation at those specific sites.
KAT6A/B Histone Acetyltransferase Inhibitors
The compound is a critical building block in the synthesis of CTx-648 (PF-9363), a highly potent and orally bioavailable inhibitor of KAT6A and KAT6B[1]. In ER+ breast cancer, KAT6A amplifications drive oncogenesis by acetylating histone H3K23. Inhibitors derived from this fluorinated scaffold successfully block this acetylation, reducing RNA Polymerase II binding and downregulating estrogen and Myc signaling pathways, leading to potent tumor growth inhibition[1].
T-Type Calcium Channel Blockers
The scaffold is also utilized to synthesize triazole-based T-type calcium channel blockers[3]. These channels are implicated in pain signaling and epilepsy. The difluorobenzonitrile moiety enhances the lipophilicity and target-binding affinity of the resulting triazole derivatives, optimizing their pharmacokinetic profiles for central nervous system (CNS) penetration[2].
Experimental Workflow: Synthesis & Utilization
The following protocols are designed as self-validating systems, ensuring high scientific integrity and reproducibility in the laboratory.
Protocol A: Chemoselective Reduction to Synthesize the Target Compound
Objective: Synthesize 2,6-difluoro-4-(hydroxymethyl)benzonitrile from 4-cyano-3,5-difluorobenzaldehyde[3]. Causality Focus: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nucleophilic hydride transfer properties. It selectively reduces the highly electrophilic carbonyl carbon of the aldehyde without reducing the cyano group, which would otherwise be compromised by stronger reducing agents like LiAlH₄.
-
Preparation: Dissolve 1.0 equivalent of 4-cyano-3,5-difluorobenzaldehyde in absolute ethanol (0.2 M concentration) under an inert argon atmosphere. Rationale: Ethanol serves as a protic solvent that facilitates the hydride transfer mechanism by stabilizing the alkoxyborate intermediate.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Rationale: Lowering the temperature suppresses potential side reactions and ensures absolute chemoselectivity.
-
Reagent Addition: Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes.
-
Reaction Monitoring (Self-Validation): Stir the mixture for 2 hours, allowing it to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is validated as complete when the UV-active aldehyde spot (higher
) completely disappears, replaced by a more polar, lower spot corresponding to the benzylic alcohol. -
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize excess NaBH₄ and hydrolyze the borate ester. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This yields 2,6-difluoro-4-(hydroxymethyl)benzonitrile in approximately 98% yield[3].
Protocol B: Downstream Scaffold Assembly (Appel Reaction & Coupling)
Objective: Utilize the synthesized benzylic alcohol as an electrophilic coupling partner for API assembly[3].
-
Activation: React 2,6-difluoro-4-(hydroxymethyl)benzonitrile with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in anhydrous THF[3]. Rationale: This converts the hydroxyl group into a bromide leaving group under mild, neutral conditions, preventing the hydrolysis of the sensitive cyano group.
-
Coupling: The resulting 4-(bromomethyl)-2,6-difluorobenzonitrile is reacted with a nucleophilic nitrogen heterocycle (e.g., a pyrazole or triazole) in the presence of a weak base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide)[3].
-
Validation: Confirm the successful
coupling via LC-MS, identifying the target molecular ion mass of the coupled intermediate.
Signaling Pathway & Workflow Visualizations
Synthetic workflow and downstream applications of 2,6-difluoro-4-(hydroxymethyl)benzonitrile.
Mechanism of action for KAT6A/B inhibitors derived from the difluoro-benzonitrile scaffold.
References
-
Molaid Chemical Database. "2,6-difluoro-4-(hydroxymethyl)benzonitrile | 433939-89-0 Reaction Data". Accessed March 2026. URL: [Link]
-
Sharma S, Chung CY, Uryu S, et al. "Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer." Cell Chemical Biology, 30(10):1191-1210.e20, 2023. DOI: 10.1016/j.chembiol.2023.07.005. URL:[Link]
- Actelion Pharmaceuticals Ltd. "Triazole compounds as T-type calcium channel blockers." Patent WO2016041892A1, published March 24, 2016.
Sources
- 1. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9932314B2 - Pyrazole compounds and their use as T-type calcium channel blockers - Google Patents [patents.google.com]
- 3. 2,6-difluoro-4-(hydroxymethyl)benzonitrile - CAS号 433939-89-0 - 摩熵化学 [molaid.com]
The Strategic Role of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile in Advanced Agrochemical Design: A Technical Guide
Introduction: The Quest for Precision in Crop Protection
In the landscape of modern agrochemistry, the pursuit of highly selective, potent, and environmentally conscious active ingredients is paramount. Benzonitrile derivatives have long been a cornerstone in the synthesis of a diverse array of agrochemicals, from herbicides to insecticides.[1][2] Among these, fluorinated benzonitriles have garnered significant attention due to the unique properties that fluorine substitution imparts, such as enhanced metabolic stability and binding affinity to target enzymes. This guide delves into the technical applications of a specific, highly functionalized intermediate: 2,6-Difluoro-4-(hydroxymethyl)benzonitrile . While its direct application as a final agrochemical product is not extensively documented, its structural motifs strongly suggest its role as a pivotal intermediate in the synthesis of next-generation insecticides and potentially other crop protection agents. This document will explore its synthetic pathways, its likely applications based on structure-activity relationships of related compounds, and the underlying chemical principles that make it a valuable building block for researchers and scientists in the agrochemical industry.
Physicochemical Properties and Synthetic Rationale
The strategic placement of functional groups on the 2,6-Difluoro-4-(hydroxymethyl)benzonitrile scaffold provides a unique combination of reactivity and stability, making it an attractive intermediate for agrochemical synthesis.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₈H₅F₂NO | Provides the basic elemental composition. |
| Molecular Weight | 169.13 g/mol | A relatively small molecule, allowing for further derivatization without excessive increase in molecular weight, which can be a factor in bioavailability. |
| Boiling Point | Not readily available | Expected to be relatively high due to the polar functional groups. |
| Melting Point | Not readily available | Likely a solid at room temperature. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The hydroxymethyl group enhances polarity compared to its non-hydroxymethylated precursor, which can influence reaction conditions and purification methods. |
The synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile can be logically approached from several precursors, primarily revolving around the introduction of the hydroxymethyl group to a pre-existing 2,6-difluorobenzonitrile framework.
Synthetic Pathway 1: Reduction of 2,6-Difluoro-4-formylbenzonitrile
A common and efficient method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. This pathway offers high selectivity and is amenable to various reducing agents.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile via Reduction
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,6-difluoro-4-formylbenzonitrile (1.0 eq) and a suitable anhydrous solvent such as tetrahydrofuran (THF) or methanol.
-
Cooling: The flask is cooled to 0°C in an ice bath.
-
Addition of Reducing Agent: A solution of a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq) in the same solvent, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of distilled water, followed by a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield 2,6-Difluoro-4-(hydroxymethyl)benzonitrile.
Synthetic Pathway 2: Oxidation of 2,6-Difluoro-4-methylbenzonitrile
An alternative route involves the selective oxidation of the methyl group of 2,6-difluoro-4-methylbenzonitrile. This approach can be advantageous if the methyl-substituted precursor is more readily available.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile via Oxidation
-
Reaction Setup: To a solution of 2,6-difluoro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as acetic acid, a selective oxidizing agent like selenium dioxide (SeO₂) (1.2 eq) is added.
-
Heating: The reaction mixture is heated to reflux (around 120°C) and stirred for several hours.
-
Reaction Monitoring: The reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or TLC to determine the consumption of the starting material.
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove solid byproducts. The filtrate is diluted with water and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the residue is purified by flash chromatography to afford 2,6-Difluoro-4-(hydroxymethyl)benzonitrile.
Core Applications in Agrochemical Synthesis: An Inferential Analysis
While direct citations for the use of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile in commercially available agrochemicals are scarce, its structural features point towards its significant potential as a key intermediate, particularly in the synthesis of modern insecticides.
Insecticide Synthesis: A Precursor to Pyrethroid and Neonicotinoid Analogs
The presence of the fluorinated benzyl alcohol moiety is a key indicator of its utility in synthesizing pyrethroid-like insecticides.[3] Pyrethroids are a major class of insecticides that act as fast-acting neurotoxins by targeting the voltage-gated sodium channels in insects. The benzyl alcohol portion of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile would serve as the alcohol component for esterification with a suitable carboxylic acid, such as a chrysanthemic acid or a pyrethric acid derivative.
The fluorine atoms at the 2 and 6 positions are expected to enhance the metabolic stability of the resulting pyrethroid ester, prolonging its insecticidal activity. The nitrile group, while potentially being a site for further modification, could also contribute to the overall electronic properties of the molecule, influencing its binding to the target site.
Furthermore, the hydroxymethyl group can be a handle for creating ether linkages, which are present in some neonicotinoid insecticides. This would involve the conversion of the alcohol to a leaving group, followed by nucleophilic substitution with a suitable nitrogen-containing heterocycle.
Herbicide Development: A Less Likely but Plausible Avenue
While the primary evidence points towards insecticide applications, the benzonitrile scaffold is also prevalent in herbicides. For instance, hydroxybenzonitrile herbicides like bromoxynil and ioxynil are known inhibitors of photosystem II in plants.[4] It is conceivable that the 2,6-difluoro-4-(hydroxymethyl)benzonitrile core could be elaborated into novel herbicides. The hydroxymethyl group could be oxidized to a carboxylic acid or converted to other functional groups known to impart herbicidal activity. However, the 2,6-difluoro substitution pattern is less common in this class of herbicides, making this a secondary, though still plausible, area of application.
Future Perspectives and Conclusion
2,6-Difluoro-4-(hydroxymethyl)benzonitrile stands as a testament to the intricate molecular design that underpins modern agrochemical research. Its synthesis, achievable through established chemical transformations, provides access to a versatile building block. The strategic incorporation of fluorine atoms and a reactive hydroxymethyl group on a benzonitrile core makes it a highly promising intermediate for the development of next-generation insecticides with potentially enhanced efficacy and metabolic stability.
For researchers and drug development professionals, this compound represents an opportunity to explore novel chemical space in the quest for more effective and sustainable crop protection solutions. Further investigation into the derivatization of the hydroxymethyl and nitrile functionalities is warranted to fully unlock the potential of this intermediate in creating innovative agrochemicals that can meet the growing demands of global agriculture. The principles of rational design, guided by an understanding of structure-activity relationships, will be crucial in harnessing the full potential of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile in the agrochemical pipeline.
References
-
Riverland Trading. (n.d.). 2,6-Difluorobenzonitrile Supplier | 1897-52-5. Retrieved from [Link]
- Google Patents. (n.d.). DE19780906B4 - Process for the preparation of benzonitrile and benzyl alcohol.
Sources
- 1. EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives - Google Patents [patents.google.com]
- 2. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DE19780906B4 - Process for the preparation of benzonitrile and benzyl alcohol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Selective Synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile from Methyl 3,5-difluoro-4-cyanobenzoate
Introduction: The Significance of Fluorinated Benzyl Alcohols in Medicinal Chemistry
Fluorinated organic molecules are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The compound 2,6-difluoro-4-(hydroxymethyl)benzonitrile is a valuable building block in this domain, featuring a reactive hydroxymethyl group for further derivatization, a chemically stable difluorinated aromatic ring, and a nitrile moiety that can be transformed into various functional groups. This application note provides a detailed protocol for the chemoselective reduction of the methyl ester in methyl 3,5-difluoro-4-cyanobenzoate to the corresponding primary alcohol, yielding 2,6-difluoro-4-(hydroxymethyl)benzonitrile.
Guiding Principles of the Synthesis: Navigating Chemoselectivity
The primary challenge in this synthesis is the selective reduction of a methyl ester in the presence of a nitrile group on the same aromatic ring. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce both functional groups, a more nuanced approach is required. Sodium borohydride (NaBH₄) is typically known for its mild reactivity, primarily reducing aldehydes and ketones.[1] However, its reducing power can be enhanced to target less reactive functional groups like esters by modifying the reaction conditions, specifically the solvent system.
This protocol leverages a mixed solvent system of tetrahydrofuran (THF) and methanol. The addition of methanol to a THF suspension of sodium borohydride is believed to form alkoxyborohydrides in situ, which are more potent reducing agents capable of cleaving the ester bond while leaving the nitrile group intact. This method provides a safer and more selective alternative to using stronger, less manageable hydrides.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Methyl 3,5-difluoro-4-cyanobenzoate | ≥98% | Commercially Available | Starting material. |
| Sodium borohydride (NaBH₄) | ≥98%, powder | Commercially Available | Reducing agent. Handle with care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Reaction solvent. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available | Co-solvent and activator. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Prepared from concentrate | For quenching the reaction. |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available | Extraction solvent. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing the organic phase. | |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Commercially Available | Drying agent. |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Reaction Setup and Procedure
A meticulously executed experimental setup is paramount for the success and safety of this synthesis. The following workflow diagram illustrates the key stages of the process.
Caption: Experimental workflow for the synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile.
Step-by-Step Protocol:
-
Reaction Vessel Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 3,5-difluoro-4-cyanobenzoate (5.0 g, 25.4 mmol).
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Carefully add sodium borohydride (1.92 g, 50.8 mmol, 2.0 equivalents) to the stirred solution in small portions over 15 minutes. The addition is exothermic, so maintain the internal temperature below 5 °C.
-
Methanol Addition: Slowly add anhydrous methanol (20 mL) dropwise to the reaction mixture over 30 minutes using a syringe pump. Vigorous gas evolution (hydrogen) will be observed. Ensure adequate ventilation.
-
Reaction Progression: After the complete addition of methanol, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (50 mL) to neutralize the excess sodium borohydride and decompose the borate complexes. Continue the addition until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes to afford the pure 2,6-difluoro-4-(hydroxymethyl)benzonitrile.
Safety Precautions
-
Sodium Borohydride: Sodium borohydride is a water-reactive and flammable solid. It reacts with water and protic solvents to release flammable hydrogen gas.[2][3][4] Handle in a well-ventilated fume hood and away from sources of ignition. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5][6]
-
Anhydrous Solvents: Anhydrous THF and methanol are flammable liquids. Handle them in a fume hood and away from open flames.
-
Quenching: The quenching process with HCl is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling to control the reaction rate.
Characterization of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
The successful synthesis of the target compound can be verified through standard analytical techniques.
| Property | Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| Melting Point | Expected to be in the range of 100-110 °C |
| TLC Rf | ~0.3 (3:7 Ethyl Acetate/Hexanes) |
Predicted NMR Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35 (d, J = 8.0 Hz, 2H, Ar-H)
-
δ 4.80 (s, 2H, -CH₂OH)
-
δ 1.90 (br s, 1H, -OH)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 162.5 (dd, J = 252.0, 8.0 Hz, C-F)
-
δ 145.0 (t, J = 10.0 Hz, C-CH₂OH)
-
δ 115.0 (dd, J = 20.0, 4.0 Hz, C-H)
-
δ 114.5 (s, C≡N)
-
δ 105.0 (t, J = 25.0 Hz, C-CN)
-
δ 63.0 (s, -CH₂OH)
-
Note: The predicted NMR chemical shifts are based on analogous structures and standard chemical shift tables. Actual values may vary slightly.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding an additional 0.5 equivalents of NaBH₄ and a small amount of methanol.
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water will consume the sodium borohydride. Inefficient extraction can also lead to lower yields.
-
Side Product Formation: Over-reduction of the nitrile group is a potential side reaction, though unlikely under these conditions. If observed, consider lowering the reaction temperature or reducing the amount of methanol used.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 2,6-difluoro-4-(hydroxymethyl)benzonitrile from its corresponding methyl ester. The use of a sodium borohydride-mediated reduction in a mixed THF/methanol solvent system offers a highly chemoselective and practical approach for obtaining this valuable synthetic intermediate. By adhering to the detailed procedure and safety precautions outlined, researchers can confidently produce this compound for applications in drug discovery and materials science.
References
- Kemira. (n.d.). Sodium Borohydride NaBH4 An effective reducing agent. Ecochem.
- University of California. (2012, December 14).
- New Jersey Department of Health. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY.
- Carl ROTH. (n.d.).
- Unknown. (n.d.). Sodium Borohydride SOP.docx.
- Benchchem. (n.d.). 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | 260371-16-2.
- Royal Society of Chemistry. (n.d.).
- PrepChem. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28).
- Fu, Y., et al. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development.
- ChemScene. (n.d.). 2,6-Difluoro-4-((hydroxyimino)methyl)benzonitrile.
- Organic Syntheses. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure.
- Google Patents. (n.d.). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ACS Publications. (n.d.).
- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of....
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- ACS Publications. (2003, May 21).
- Calvin Digital Commons. (n.d.).
- Google Patents. (n.d.). US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene....
- Unknown. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- ResearchGate. (2025, August 7).
- ResearchGate. (2023, March 7). (PDF)
Sources
Application Note & Protocol: Chemoselective Reduction of 4-Cyano-3,5-difluorobenzaldehyde to (4-Cyano-3,5-difluorophenyl)methanol
Abstract
This document provides a comprehensive guide for the chemoselective reduction of 4-cyano-3,5-difluorobenzaldehyde to its corresponding benzyl alcohol, (4-cyano-3,5-difluorophenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials where the preservation of the cyano moiety is paramount.[1] The protocol herein emphasizes the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, to achieve high yields and purity. We will delve into the mechanistic rationale for this selectivity, provide a detailed, step-by-step experimental procedure, and discuss process optimization, troubleshooting, and analytical characterization of the final product.
Introduction: The Challenge of Chemoselectivity
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. However, when the substrate, such as 4-cyano-3,5-difluorobenzaldehyde, contains other reducible functional groups like a nitrile, the challenge lies in achieving chemoselectivity. The nitrile group is susceptible to reduction to a primary amine under various conditions, which would lead to undesired byproducts.[2] Therefore, the choice of reducing agent is critical to ensure that only the aldehyde is transformed.
Why Sodium Borohydride?
Sodium borohydride (NaBH₄) is the reagent of choice for this particular transformation due to its mild reducing nature.[3] Unlike more powerful hydride reagents such as lithium aluminum hydride (LiAlH₄), which would readily reduce both the aldehyde and the nitrile, NaBH₄ exhibits a high degree of selectivity for carbonyl compounds (aldehydes and ketones) over less reactive functional groups like nitriles and esters under standard conditions.[3][4] This selectivity stems from the less polar B-H bond in NaBH₄ compared to the Al-H bond in LiAlH₄, making the hydride transfer to the electrophilic carbonyl carbon more favorable than to the carbon of the nitrile group.[4]
Reaction Mechanism and Workflow
The reduction of the aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the desired alcohol.
Mechanistic Pathway
Figure 1: General mechanism of aldehyde reduction by NaBH₄.
Experimental Workflow Overview
The overall experimental process is designed for efficiency and safety in a standard laboratory setting.
Figure 2: Step-by-step experimental workflow.
Detailed Experimental Protocol
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 4-Cyano-3,5-difluorobenzaldehyde | ≥98% | Commercially available | |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially available | Store in a desiccator. |
| Methanol (MeOH) | Anhydrous | Commercially available | |
| Dichloromethane (DCM) | ACS Grade | Commercially available | For extraction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially available | For TLC and extraction. |
| Hexanes | ACS Grade | Commercially available | For TLC and chromatography. |
| Saturated aq. NH₄Cl | Prepared in-house | For quenching. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially available | For drying organic layers. | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyano-3,5-difluorobenzaldehyde (1.0 g, 5.91 mmol). Dissolve the aldehyde in 20 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (0.27 g, 7.10 mmol, 1.2 equivalents) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), cautiously quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Alternatively, acetone can be added to consume excess NaBH₄ before the addition of water.
-
Work-up:
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 20 mL of deionized water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc in hexanes).
-
Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure to yield (4-cyano-3,5-difluorophenyl)methanol as a white solid.
-
Results and Discussion
Expected Yield and Purity
Following this protocol, typical yields of (4-cyano-3,5-difluorophenyl)methanol are in the range of 85-95%. The purity of the isolated product, as determined by ¹H NMR and GC-MS, is expected to be >98%.
| Parameter | Expected Value |
| Physical Appearance | White crystalline solid |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
| Melting Point | Dependent on purity |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.20-7.30 (m, 2H, Ar-H), 4.75 (s, 2H, -CH₂OH), 2.0-2.2 (br s, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 163.5 (dd, J = 252.5, 10.1 Hz, C-F), 138.0 (t, J = 10.1 Hz, C-CH₂OH), 114.5 (m, Ar-CH), 114.0 (s, CN), 105.0 (t, J = 27.3 Hz, C-CN), 63.5 (s, -CH₂OH).
-
IR (KBr, cm⁻¹): 3350-3450 (br, O-H), 2240 (s, C≡N), 1620, 1480 (C=C aromatic), 1150 (s, C-F).
-
Mass Spectrometry (EI): m/z (%) = 171 (M⁺).
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient NaBH₄; Low reaction temperature. | Add more NaBH₄ (0.2-0.5 eq.) and monitor by TLC. Allow the reaction to warm to room temperature for a short period. |
| Formation of Byproducts | Over-reduction of the nitrile; Impure starting material. | Ensure the temperature is kept low during NaBH₄ addition. Use a milder reducing agent like sodium cyanoborohydride if nitrile reduction persists.[5] Purify the starting aldehyde before the reaction. |
| Low Yield | Product loss during work-up or purification. | Ensure complete extraction from the aqueous layer. Optimize the column chromatography conditions to minimize product loss. |
Conclusion
The chemoselective reduction of 4-cyano-3,5-difluorobenzaldehyde to (4-cyano-3,5-difluorophenyl)methanol can be achieved with high efficiency and selectivity using sodium borohydride. This protocol provides a reliable and scalable method for researchers in the pharmaceutical and materials science fields. The key to success lies in the careful control of reaction temperature and the use of a mild reducing agent to prevent the unwanted reduction of the nitrile functionality.
References
-
Wikipedia. Nitrile reduction. [Link]
-
Chemistry LibreTexts. 7.3: Chemoselective Reactions. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
Sources
Application Note: A Robust Protocol for the Synthesis of 4-(Bromomethyl)-2,6-difluorobenzonitrile via the Appel Reaction
Abstract
This application note provides a comprehensive, field-tested protocol for the conversion of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile to 4-(Bromomethyl)-2,6-difluorobenzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present a detailed methodology centered on the Appel reaction, a mild and efficient process ideal for substrates bearing sensitive functional groups. The rationale for method selection, a step-by-step experimental guide, safety protocols, and troubleshooting advice are discussed to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.
Introduction: Significance and Synthetic Challenge
Fluorinated aromatic compounds are privileged structures in medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to drug candidates. Specifically, the 2,6-difluorobenzonitrile scaffold is a key building block in modern pharmaceuticals. The conversion of a stable benzylic alcohol, such as 2,6-Difluoro-4-(hydroxymethyl)benzonitrile, to a more reactive benzyl bromide is a pivotal functional group interconversion. The resulting 4-(Bromomethyl)-2,6-difluorobenzonitrile is a versatile electrophile, enabling the introduction of the difluorocyanophenyl moiety into a target molecule through nucleophilic substitution reactions.[1]
The primary synthetic challenge lies in performing this transformation without affecting the electronically sensitive and potentially labile nitrile group or the electron-deficient aromatic ring. Harsh acidic reagents, such as hydrobromic acid or even phosphorus tribromide (PBr₃), can lead to unwanted side reactions or require stringent control.[2] Therefore, a method that operates under neutral, mild conditions is highly desirable.
Rationale for Method Selection: The Appel Reaction
For the bromination of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile, we have selected the Appel reaction. This choice is predicated on several key advantages over alternative methods:
-
Mild and Neutral Conditions: The reaction proceeds at or below room temperature under essentially neutral conditions, which preserves the integrity of the nitrile functional group and prevents acid-catalyzed side reactions.[3][4]
-
High Efficacy for Primary Alcohols: The Appel reaction is exceptionally efficient for converting primary and secondary alcohols into their corresponding halides.[5][6]
-
Irreversibility: The reaction is driven forward by the formation of the highly stable and largely inert triphenylphosphine oxide (Ph₃P=O) byproduct, ensuring high conversion rates.[4][7]
The reaction involves the use of triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄), to transform the alcohol into an excellent leaving group, which is subsequently displaced by a bromide ion in a clean Sₙ2 reaction.[3][7]
Reaction Mechanism
The mechanism of the Appel reaction is a well-established, multi-step process:
-
Phosphonium Salt Formation: Triphenylphosphine, a strong nucleophile, attacks one of the bromine atoms on carbon tetrabromide. This generates a bromophosphonium intermediate and the tribromomethanide anion.
-
Deprotonation: The tribromomethanide anion is a strong base that deprotonates the benzylic alcohol, forming an alkoxide and bromoform (CHBr₃).
-
Oxyphosphonium Salt Formation: The resulting alkoxide attacks the electrophilic phosphorus atom of the bromophosphonium intermediate, displacing a bromide ion and forming a key alkoxyphosphonium salt.
-
Sₙ2 Displacement: The bromide ion, now acting as a nucleophile, performs a backside attack on the benzylic carbon. This displaces triphenylphosphine oxide, a very stable leaving group, to yield the final product, 4-(Bromomethyl)-2,6-difluorobenzonitrile.[3][4][6]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 4-(Bromomethyl)-2,6-difluorobenzonitrile.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Stoichiometry (eq.) | Quantity | Notes |
| 2,6-Difluoro-4-(hydroxymethyl)benzonitrile | N/A | 169.13 | 1.0 | 1.69 g (10.0 mmol) | Starting material. Ensure it is dry. |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 1.2 | 3.15 g (12.0 mmol) | Reagent grade, >99%. |
| Carbon Tetrabromide (CBr₄) | 558-13-4 | 331.63 | 1.2 | 3.98 g (12.0 mmol) | Reagent grade, >98%. Light sensitive. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 100 mL | Use a dry, non-protic solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | - | - | 50 mL | For aqueous work-up. |
| Brine (Saturated NaCl Solution) | N/A | - | - | 50 mL | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g | For drying the organic layer. |
| Silica Gel | 7631-86-9 | - | - | As needed | For column chromatography (230-400 mesh). |
| Hexanes / Ethyl Acetate | N/A | - | - | As needed | Eluent for column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).
-
Ventilation: All steps must be performed in a well-ventilated chemical fume hood. CBr₄ is toxic and volatile. Dichloromethane is a suspected carcinogen.
-
Reagent Handling: Carbon tetrabromide is harmful if swallowed or inhaled and is light-sensitive. Handle with care and store in a dark, cool place.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a 250 mL round-bottom flask containing a magnetic stir bar under high vacuum and flame-dry, or oven-dry at 120 °C overnight.
-
Allow the flask to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add 2,6-Difluoro-4-(hydroxymethyl)benzonitrile (1.69 g, 10.0 mmol) and triphenylphosphine (3.15 g, 12.0 mmol).
-
Add 100 mL of anhydrous dichloromethane via cannula or syringe. Stir the mixture at room temperature until all solids have dissolved.
-
-
Reaction Execution:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate, foil-wrapped container, dissolve carbon tetrabromide (3.98 g, 12.0 mmol) in a minimal amount of anhydrous DCM (~10-15 mL).
-
Add the CBr₄ solution to the reaction mixture dropwise over 15 minutes using a syringe or dropping funnel. A pale yellow color may develop.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Eluent system: 3:1 Hexanes/Ethyl Acetate.
-
Visualize with a UV lamp (254 nm). The product should be less polar (higher Rƒ) than the starting alcohol.
-
-
Aqueous Work-up:
-
Once the reaction is complete (disappearance of starting material by TLC), quench the reaction by adding ~50 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent (MgSO₄) and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product will be a solid or oil contaminated with triphenylphosphine oxide and bromoform.
-
Purify the crude material by flash column chromatography on silica gel.
-
Elution: Start with 100% Hexanes and gradually increase the polarity with a gradient of Ethyl Acetate (e.g., 0% to 10% Ethyl Acetate in Hexanes). The product will elute before the more polar triphenylphosphine oxide byproduct.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(Bromomethyl)-2,6-difluorobenzonitrile as a white to off-white solid.
-
Overall Workflow Diagram
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for the synthesis of 4-(Bromomethyl)-2,6-difluorobenzonitrile.
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Purity | >98% after column chromatography |
| ¹H NMR | Expected signals for aromatic protons and a characteristic singlet for the benzylic -CH₂Br protons (~4.5 ppm). |
| CAS Number | 1805662-32-1[8] |
| Potential Issue | Probable Cause | Suggested Solution |
| Incomplete or Sluggish Reaction | Insufficiently dried reagents or solvent (moisture quenches intermediates). | Ensure all glassware is rigorously dried. Use freshly opened or distilled anhydrous solvent. Check the quality of PPh₃ and CBr₄. |
| Formation of Multiple Byproducts | Reaction run at too high a temperature or for too long. | Maintain the reaction at room temperature and monitor closely by TLC. Do not heat unless necessary. |
| Difficulty Separating Product from Ph₃P=O | Incorrect eluent polarity for chromatography. Ph₃P=O is quite polar. | Use a shallow gradient of a polar solvent (e.g., Ethyl Acetate in Hexanes). The product is significantly less polar and should elute well before the byproduct.[9] |
| Low Isolated Yield After Work-up | Product loss during aqueous extraction or chromatography. | Perform extractions carefully. Ensure the column is packed and run correctly to avoid band broadening and loss of material. |
Conclusion
The protocol detailed herein, utilizing the Appel reaction, provides a reliable and high-yielding method for the synthesis of 4-(Bromomethyl)-2,6-difluorobenzonitrile from its corresponding benzylic alcohol. The mild, neutral conditions are well-suited for this electronically sensitive substrate, ensuring the preservation of the critical nitrile functionality. This application note serves as a robust guide for medicinal and process chemists, enabling the efficient production of this valuable synthetic intermediate.
References
-
Organic Chemistry Portal. "Appel Reaction." Available at: [Link]
-
Baldwin, A. F. (2026). "Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials." Organic Process Research & Development. Available at: [Link]
-
Chemos GmbH & Co.KG. "Safety Data Sheet: phosphorus tribromide." Available at: [Link]
- Google Patents. "WO2004103947A1 - Process for producing bromomethyl-substituted aromatic carboxylic ester compound.
- Google Patents. "CN107098791B - Preparation method of benzyl bromide.
- Google Patents. "CN102329192A - Benzyl bromide synthesis method.
- Google Patents. "EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
-
ResearchGate. "Synthesis of 2,6-difluoro-4-hydroxybenzonitrile." Available at: [Link]
-
New Jersey Department of Health. "Hazard Summary: Phosphorus Tribromide." Available at: [Link]
-
OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)." Available at: [Link]
-
ResearchGate. "What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?" Available at: [Link]
-
ResearchGate. "How does one separate Benzyl bromide from the reaction mixture?" Available at: [Link]
-
ResearchGate. "Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions." Available at: [Link]
-
Wikipedia. "Appel reaction." Available at: [Link]
-
Chemistry LibreTexts. "Additional Methods of Hydroxyl Substitution." Available at: [Link]
-
Master Organic Chemistry. "PBr3 and SOCl2." Available at: [Link]
-
PubChem. "2,6-Difluoro-4-formylbenzonitrile." Available at: [Link]
-
Sciencemadness Discussion Board. "Quick and partial report on benzyl bromide synthesis." Available at: [Link]
-
ResearchGate. "Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials." Available at: [Link]
-
Science of Synthesis. "Houben-Weyl Methods of Molecular Transformations." Available at: [Link]
- Google Patents. "CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.
-
Organic Chemistry Portal. "Benzyl bromide synthesis by bromination or substitution." Available at: [Link]
- Google Patents. "EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
-
Master Organic Chemistry. "Haloform Reaction of Methyl Ketones." Available at: [Link]
-
Taylor & Francis Online. "An Efficient and Fast Method for the Preparation of Benzylic Bromides." Available at: [Link]
-
Organic Syntheses. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile." Available at: [Link]
-
Chemistry LibreTexts. "9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3." Available at: [Link]
-
Grokipedia. "Appel reaction." Available at: [Link]
-
Organic Chemistry Portal. "Benzylic substitution, benzylation." Available at: [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. orgosolver.com [orgosolver.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mesylation and Tosylation of 4-cyano-3,5-difluorobenzyl alcohol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-cyano-3,5-difluorobenzyl mesylate and tosylate from 4-cyano-3,5-difluorobenzyl alcohol. The conversion of the hydroxyl group into a sulfonate ester is a critical activation step in organic synthesis, transforming a poor leaving group into an excellent one, thereby facilitating a broad range of nucleophilic substitution and elimination reactions. This document outlines the underlying chemical principles, reaction mechanisms, detailed experimental procedures, and purification techniques for these important transformations. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.
Introduction: The Strategic Importance of Sulfonate Esters
In the landscape of modern organic synthesis, the ability to selectively and efficiently modify functional groups is paramount. The hydroxyl group of an alcohol is a notoriously poor leaving group due to the high basicity of the hydroxide ion (HO⁻).[1][2] To overcome this, chemists often convert the alcohol into a sulfonate ester, such as a mesylate or a tosylate. This transformation dramatically enhances the electrophilicity of the adjacent carbon atom, making the molecule susceptible to attack by a wide variety of nucleophiles.[1][2]
The resulting methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) anions are excellent leaving groups because their negative charge is delocalized through resonance across the sulfonyl group, rendering them very weak bases.[1][3] This stability is the cornerstone of their utility in synthetic chemistry.
The subject of this guide, 4-cyano-3,5-difluorobenzyl alcohol, is a substrate of particular interest due to the presence of strongly electron-withdrawing cyano and fluoro groups on the aromatic ring. These substituents can influence the reactivity of the benzylic alcohol and the stability of the resulting sulfonate esters. The protocols herein are designed to be robust and high-yielding for this and structurally similar electron-deficient benzylic alcohols.
Reaction Mechanisms: A Tale of Two Pathways
The sulfonylation of an alcohol can proceed through different mechanistic pathways, primarily dependent on the choice of sulfonyl chloride and the base employed.[4][5]
Tosylation: The Nucleophilic Substitution Pathway
The tosylation of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine typically follows a nucleophilic substitution mechanism.[2][6] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. The base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product.[3][6] In some cases, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[6]
Caption: General mechanism for the tosylation of an alcohol.
Mesylation: The Sulfene Intermediate Pathway
The mesylation of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a strong, non-nucleophilic base like triethylamine often proceeds through a different mechanism involving a highly reactive "sulfene" intermediate.[2][4][5] The base deprotonates the α-carbon of the mesyl chloride, leading to the elimination of HCl and the formation of the sulfene (CH₂=SO₂).[2][4][5] The alcohol then adds to the sulfene to form the mesylate product.[2] The use of a less basic amine, such as pyridine, may favor a direct nucleophilic attack pathway similar to tosylation.[4][5]
Caption: The sulfene pathway for the mesylation of an alcohol.
Experimental Protocols
Safety First: Methanesulfonyl chloride and p-toluenesulfonyl chloride are corrosive and lachrymatory.[7][8][9] They react with water, including moisture in the air, to produce corrosive fumes.[7][8][10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
Protocol 1: Synthesis of 4-cyano-3,5-difluorobenzyl mesylate
This protocol is adapted from general procedures for the mesylation of alcohols.[11][12][13][14]
Materials:
-
4-cyano-3,5-difluorobenzyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl), cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-cyano-3,5-difluorobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane to create a solution with a concentration of approximately 0.2 M.
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.[12][14]
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.
-
Quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-cyano-3,5-difluorobenzyl mesylate.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.[15]
Protocol 2: Synthesis of 4-cyano-3,5-difluorobenzyl tosylate
This protocol is based on established methods for the tosylation of benzylic alcohols.[6][16]
Materials:
-
4-cyano-3,5-difluorobenzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl), cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-cyano-3,5-difluorobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask to make an approximately 0.2 M solution.
-
Add pyridine or triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[16]
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete conversion of the starting material.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 4-cyano-3,5-difluorobenzyl tosylate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by flash column chromatography.[6][17]
Data Summary and Characterization
The following table summarizes the key quantitative data for the described protocols.
| Parameter | Mesylation | Tosylation |
| Alcohol | 4-cyano-3,5-difluorobenzyl alcohol | 4-cyano-3,5-difluorobenzyl alcohol |
| Sulfonylating Agent | Methanesulfonyl chloride | p-Toluenesulfonyl chloride |
| Base | Triethylamine | Pyridine or Triethylamine |
| Solvent | Dichloromethane | Dichloromethane |
| Stoichiometry (Alcohol:Sulfonyl Chloride:Base) | 1.0 : 1.2 : 1.5 | 1.0 : 1.2 : 1.5 |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1.5 - 2.5 hours | 2.5 - 4.5 hours |
| Work-up | Aqueous wash | Aqueous wash |
| Purification | Recrystallization/Chromatography | Recrystallization/Chromatography |
Characterization: The successful synthesis of the desired sulfonate esters can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the products. The disappearance of the alcohol proton signal and the appearance of characteristic signals for the mesyl or tosyl group are indicative of a successful reaction.[18][19][20]
-
Infrared (IR) Spectroscopy: The formation of the sulfonate ester will be evidenced by the appearance of strong absorption bands corresponding to the S=O stretching vibrations, typically in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the product.
Concluding Remarks for the Practicing Scientist
The mesylation and tosylation of 4-cyano-3,5-difluorobenzyl alcohol are robust and reliable transformations that provide access to versatile synthetic intermediates. The choice between preparing the mesylate or the tosylate will often depend on the specific requirements of the subsequent reaction steps, as well as considerations of cost and ease of handling. The protocols detailed in this guide are designed to be readily implemented in a standard organic synthesis laboratory. As with all chemical reactions, careful attention to anhydrous conditions and appropriate safety precautions are essential for achieving optimal results. The electron-withdrawing nature of the substituents on the aromatic ring may slightly retard the rate of reaction compared to electron-rich benzylic alcohols, but the provided conditions are generally sufficient to drive the reactions to completion.
References
-
Formation of tosylates & mesylates. (2019, July 24). YouTube. Available at: [Link]
-
Synthesis of Benzyl Methanesulfonate. PrepChem.com. Available at: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2010, June 1). The Journal of Organic Chemistry. Available at: [Link]
-
Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Available at: [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]
-
p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. (2019, January 1). ResearchGate. Available at: [Link]
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Available at: [Link]
-
Deprotection of sulfonate ester groups. 19 F NMR spectra (NMP þ coaxial... (2010, January 1). ResearchGate. Available at: [Link]
-
Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. (1974). Organic Preparations and Procedures International, 6(5), 225-228. Available at: [Link]
-
Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. (2004, January 1). ResearchGate. Available at: [Link]
-
Determination of sodium alkyl sulfonate by NMR method. (1976). Journal of Japan Oil Chemists' Society, 25(3), 154-157. Available at: [Link]
-
General procedures for the purification of Esters. Chempedia. LookChem. Available at: [Link]
-
Why do tosylation and mesylation of alcohols follow different mechanisms? (2016, March 11). Chemistry Stack Exchange. Available at: [Link]
-
Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. (2007, January 1). ResearchGate. Available at: [Link]
-
METHANESULFONYL CHLORIDE. International Chemical Safety Cards. Available at: [Link]
- A method for the production of sulfate or sulfonate esters. (2015, March 25). Google Patents.
-
Synthesis and properties of a series of sulfonate ester photoacid generators. (2023). Reaction Chemistry & Engineering, 8(12), 2963-2970. Available at: [Link]
-
ICSC 1163 - METHANESULFONYL CHLORIDE. (1993). Inchem.org. Available at: [Link]
-
Qu Question No. 32 The reaction of benzyl alcohol (FW 108.1) with p-toluenesulfonyl chloride (FW = 190.65). (2021, September 3). Brainly.in. Available at: [Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. (2009, January 1). ResearchGate. Available at: [Link]
-
Alcohol to Mesylate using MsCl, base. Organic Synthesis. Available at: [Link]
- Sulfonylation of alcohol. (2000, August 15). Google Patents.
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010, June 1). ACS Publications. Available at: [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. (2019, November 5). Journal of the American Chemical Society, 141(46), 18365-18370. Available at: [Link]
- Preparation of nitrobenzyl alcohol mesylates and tosylates. (1973, July 10). Google Patents.
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available at: [Link]
-
4-Toluenesulfonyl chloride. Wikipedia. Available at: [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011, July 1). Molecules, 16(7), 5663-5674. Available at: [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link]
- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (2021, December 21). Google Patents.
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. METHANESULFONYL CHLORIDE [training.itcilo.org]
- 9. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 10. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 18. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of sodium alkyl sulfonate by NMR method [jstage.jst.go.jp]
- 20. Synthesis and properties of a series of sulfonate ester photoacid generators - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: Mitsunobu Coupling of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile in Medicinal Chemistry
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 2,6-Difluoro-4-(hydroxymethyl)benzonitrile (CAS: 433939-89-0) Reaction Class: Mitsunobu Substitution (C-O, C-N, C-S Bond Formation)
Introduction & Strategic Context
The incorporation of fluorinated benzonitrile motifs is a highly effective strategy in modern drug discovery, frequently utilized to modulate metabolic stability and target binding affinity. Specifically, derivatives of 2,6-difluoro-4-(hydroxymethyl)benzonitrile have been instrumental in the development of T-type calcium channel blockers and potent KAT6A/B histone acetyltransferase inhibitors for oncology applications 1.
To functionalize this building block, the Mitsunobu reaction offers a mild, robust, and highly reliable method to directly convert the primary benzylic alcohol into ethers, thioethers, or amines without the need for unstable halogenated intermediates 2.
Mechanistic Insights & Causality
Executing a Mitsunobu reaction on an electron-deficient benzylic alcohol requires an understanding of the underlying thermodynamic and kinetic drivers.
-
Substrate Electrophilicity: The strongly electron-withdrawing nature of the 2,6-difluoro and 4-cyano groups severely depletes electron density from the aromatic ring. When the primary alcohol is activated into an oxyphosphonium ion, the benzylic carbon becomes highly electrophilic. This accelerates the final SN2 displacement but also increases susceptibility to competitive hydrolysis if trace water is present. Anhydrous conditions are therefore non-negotiable.
-
Nucleophile Constraints: The nucleophile must possess a pKa ≤ 15 3. This ensures it is acidic enough to protonate the Morrison-Brunn betaine intermediate (formed by PPh3 and DIAD), generating the reactive nucleophilic anion required for displacement.
-
Thermodynamic Driving Force: The reaction is pushed to completion by the formation of the exceptionally strong P=O bond in the triphenylphosphine oxide (TPPO) byproduct [[4]]().
Reaction Workflow & Pathway Visualization
Fig 1. Mechanistic workflow of the Mitsunobu reaction for benzylic alcohols.
Quantitative Optimization Data
To establish a self-validating baseline, various conditions were screened using 2,6-difluoro-4-(hydroxymethyl)benzonitrile and a model nucleophile (e.g., 4-methoxyphenol). Diisopropyl azodicarboxylate (DIAD) is strongly preferred over DEAD due to its liquid state, superior safety profile, and ease of handling 2. Tetrahydrofuran (THF) consistently provides the best solubility profile for both the polar fluorinated substrate and the non-polar phosphine reagents 5.
| Entry | Solvent | Phosphine | Azodicarboxylate | Temp Profile | Yield (%) | Mechanistic Observation |
| 1 | THF | PPh3 | DIAD | 0 °C → RT | 89% | Optimal conversion; clean impurity profile. |
| 2 | DCM | PPh3 | DIAD | 0 °C → RT | 76% | Slower reaction rate; incomplete conversion. |
| 3 | Toluene | PPh3 | DEAD | 0 °C → RT | 65% | Elevated side-product formation observed. |
| 4 | THF | PBu3 | ADDP | RT | 82% | Good yield, but purification was highly complex. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in checkpoints ensure the chemist can verify the mechanistic progression of the reaction in real-time.
Materials Required:
-
Substrate: 2,6-Difluoro-4-(hydroxymethyl)benzonitrile (1.0 equiv, 1.0 mmol, 169.1 mg)
-
Nucleophile: e.g., Phthalimide or Phenol derivative (1.1 equiv, 1.1 mmol)
-
Phosphine: Triphenylphosphine (PPh3) (1.2 equiv, 1.2 mmol, 314.8 mg)
-
Activator: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 1.2 mmol, ~236 µL)
-
Solvent: Anhydrous THF (10 mL, 0.1 M)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Add 2,6-difluoro-4-(hydroxymethyl)benzonitrile, the chosen nucleophile, and PPh3 to the flask. Inject 10 mL of anhydrous THF. Stir until complete dissolution is achieved.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: The subsequent betaine formation is exothermic. Cooling prevents the thermal degradation of the Morrison-Brunn intermediate.
-
Activation: Add DIAD dropwise over 5 minutes via a syringe.
-
Validation Checkpoint 1 (Visual): The solution will typically flash a transient yellow/orange color as the betaine forms, eventually settling into a pale yellow solution.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 to 16 hours.
-
Validation Checkpoint 2 (Visual): As the reaction progresses, triphenylphosphine oxide (TPPO) and the reduced hydrazine byproduct will begin to precipitate as a fine white solid [[2]](). This is a direct physical indicator of successful phosphonium turnover.
-
-
Quenching & Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3 (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). Note: If TPPO co-elutes with the product, triturating the crude mixture in cold diethyl ether/hexanes (1:1) prior to chromatography can precipitate the bulk of the TPPO.
Analytical Validation & Troubleshooting
To ensure absolute trustworthiness of the synthesized product, rely on the following analytical checkpoints:
-
TLC Monitoring: The starting material (2,6-difluoro-4-(hydroxymethyl)benzonitrile) is highly UV-active. Monitor its disappearance against the formation of a less polar product spot (assuming an ether/imide product).
-
1H NMR Tracking: In the starting material, the benzylic -CH2- protons typically resonate as a singlet or broad doublet around 4.7–4.8 ppm (in CDCl3 or DMSO-d6). Upon successful Mitsunobu displacement, this signal will undergo a distinct downfield shift to approximately 5.1–5.3 ppm , directly confirming the formation of the new C-O or C-N bond.
References
-
[2] Mitsunobu reaction - Organic Synthesis. Organic-Synthesis.com. Available at:[Link]
-
[5] Mitsunobu Reaction - Common Conditions. CommonOrganicChemistry.com. Available at: [Link]
-
[3] Mitsunobu Reaction. Master Organic Chemistry. Available at:[Link]
-
[1] 2,6-difluoro-4-(hydroxymethyl)benzonitrile | 433939-89-0. Molaid / Patent WO2016041892A1. Available at:[Link]
Sources
Application Notes & Protocols: A Field-Proven Guide to the One-Pot Synthesis of 3,5-Difluorobenzyl Cyanide
Abstract
This document provides a comprehensive guide for the efficient one-pot synthesis of 3,5-difluorobenzyl cyanide (also known as 3,5-difluorophenylacetonitrile), a key intermediate in the development of pharmaceuticals and advanced materials. The protocol detailed herein leverages the principles of Phase Transfer Catalysis (PTC) to facilitate the nucleophilic substitution of 3,5-difluorobenzyl bromide with a cyanide anion. This method is designed for enhanced safety, operational simplicity, and high yield, addressing the common challenges associated with traditional cyanation techniques. We will explore the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and offer insights into process optimization and troubleshooting.
Introduction and Scientific Context
The 3,5-difluorobenzyl moiety is a critical pharmacophore found in a variety of bioactive molecules. Its unique electronic properties, conferred by the two fluorine atoms, can enhance metabolic stability, binding affinity, and membrane permeability. Consequently, the development of robust and scalable synthetic routes to derivatives like 3,5-difluorobenzyl cyanide is of paramount importance to the drug discovery and development pipeline.
The conversion of a benzylic halide to a nitrile is a fundamental C-C bond-forming reaction. However, it is often complicated by the heterogeneous nature of the reactants—typically an organic-soluble benzyl halide and an aqueous-soluble inorganic cyanide salt like sodium cyanide (NaCN).[1] Phase Transfer Catalysis (PTC) emerges as an elegant solution to this problem. A phase-transfer catalyst, such as a quaternary ammonium salt, forms a lipophilic ion pair with the cyanide anion, shuttling it from the aqueous phase into the organic phase where it can react with the benzyl bromide.[2][3] This not only accelerates the reaction but also allows for milder conditions and minimizes side reactions.
Reaction Mechanism and Rationale
The core of this protocol is a bimolecular nucleophilic substitution (SN2) reaction. The success of this one-pot synthesis hinges on understanding and controlling the catalytic cycle and potential side reactions.
The Phase Transfer Catalysis (PTC) Cycle
The reaction proceeds via a well-established catalytic cycle. The quaternary ammonium catalyst (Q+X-) exchanges its initial anion (e.g., bromide) for a cyanide anion at the aqueous-organic interface. This new, organic-soluble ion pair, [Q+CN-], diffuses into the bulk organic phase. Here, the "naked" and highly reactive cyanide anion attacks the electrophilic benzylic carbon of 3,5-difluorobenzyl bromide, displacing the bromide and forming the desired product. The catalyst, now paired with the bromide anion ([Q+Br-]), returns to the interface to begin the cycle anew.
Caption: The catalytic cycle of Phase Transfer Catalysis for cyanation.
Controlling Side Reactions
The primary competing reaction in the cyanation of benzyl halides is the formation of the isocyanide byproduct (R-NC).[4] This occurs because the cyanide ion is an ambident nucleophile, capable of attacking with either the carbon or the nitrogen atom.
Key Control Strategies:
-
Choice of Cyanide Salt: Alkali metal cyanides like NaCN or KCN are highly ionic. In polar aprotic solvents, they generate a "free" cyanide anion where the carbon end is the more potent nucleophile, favoring the desired nitrile product via an SN2 pathway.[4] In contrast, more covalent cyanides like silver cyanide (AgCN) favor isocyanide formation.
-
Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) are effective but can be difficult to remove. A biphasic system using a nonpolar organic solvent like toluene with water is ideal for PTC, as it facilitates easy separation while the catalyst ensures reactivity.[3] Protic solvents can solvate the carbon end of the cyanide ion, making the nitrogen more available for attack and increasing isocyanide formation.[4]
Detailed Experimental Protocol
This protocol describes the synthesis of 3,5-difluorobenzyl cyanide from 3,5-difluorobenzyl bromide on a 10 mmol scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Mass/Volume |
| 3,5-Difluorobenzyl bromide | 141776-91-2 | 207.01 g/mol | 10 | 2.07 g |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 g/mol | 15 (1.5 eq) | 0.74 g |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 g/mol | 0.5 (5 mol%) | 0.16 g |
| Toluene | 108-88-3 | - | - | 20 mL |
| Deionized Water | 7732-18-5 | - | - | 10 mL |
| Saturated Sodium Bicarbonate Sol. | - | - | - | 2 x 15 mL |
| Saturated Sodium Chloride Sol. (Brine) | - | - | - | 15 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | ~2 g |
!!! SAFETY WARNING !!! Sodium cyanide is extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended). Have a cyanide antidote kit and trained personnel available. All cyanide-contaminated waste must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (100 mL)
-
Standard laboratory glassware for work-up
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a glass stopper. Place it in the heating mantle.
-
Charge Reactants: To the flask, add 3,5-difluorobenzyl bromide (2.07 g, 10 mmol), tetrabutylammonium bromide (0.16 g, 0.5 mmol), and toluene (20 mL).
-
Prepare Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (0.74 g, 15 mmol) in deionized water (10 mL). Caution: The dissolution may be exothermic.
-
Initiate Reaction: Add the aqueous sodium cyanide solution to the flask. Begin vigorous stirring (approx. 500-700 RPM) to ensure adequate mixing between the two phases.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene (1 x 10 mL).
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude 3,5-difluorobenzyl cyanide can be purified by vacuum distillation to yield a colorless to light yellow liquid.[5]
Caption: Experimental workflow for the one-pot synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient stirring, leading to poor phase mixing. 2. Catalyst deactivation or insufficient amount. 3. Low reaction temperature. | 1. Increase stirring speed to create a fine emulsion. 2. Increase catalyst loading to 7-10 mol%. Ensure catalyst quality. 3. Increase temperature to 90-100°C. |
| Significant Isocyanide Formation | 1. Presence of protic solvent contaminants. 2. Non-optimal choice of cyanide salt (unlikely with NaCN). | 1. Ensure all solvents are dry and of appropriate grade. 2. Confirm use of NaCN or KCN. Avoid AgCN or CuCN for this direct substitution.[4] |
| Hydrolysis of Product to Amide/Acid | 1. Presence of water during work-up under harsh pH conditions. 2. Extended reaction time at high temperature. | 1. Perform aqueous washes promptly and avoid strong acids/bases during work-up.[4] 2. Stop the reaction as soon as the starting material is consumed. |
Conclusion
The one-pot synthesis of 3,5-difluorobenzyl cyanide via Phase Transfer Catalysis offers a robust, efficient, and scalable method for producing this valuable chemical intermediate. By carefully selecting the solvent, catalyst, and cyanide source, and by maintaining vigorous agitation, researchers can achieve high yields while mitigating the formation of common byproducts. The protocol's operational simplicity and adherence to principles that enhance safety make it a superior alternative to many traditional cyanation methods.
References
- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHosdvTPPgB5PRRgrGdJ-1dgcqmpB5-KGdC6wA4nFvs5zVtW7tRNAacSwB_1AhPA0bS2t4cPwCFnK2TtfX-q93O6H1x6Ty4TuTKIEFvCWh4NamuVbrKOCQc03_uc84Uou9y3g6ruj8Nj9tkV42pY6zNBimmBZkdL8ZqtvtRrdGHkcKMT6Vlzq1Pk6Y37io9dJTPFGGuNvUOTrTR]
- Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSgIF_pDT74ddwB_r37BPnMf2iEdISXgbqFvC9oxioWUFcrWi9Of316WZ1tMonvx5jz49h1C7DJ6NKXc9aH8FiobzCJHGmHlbtCjEdsmLUbuJhYTGnW8E5GlbrmpMTCiqhhRolQNMCBhb9zvWBPYmSleXQ_UE3SyZp9Q==]
- Side reactions and byproduct formation in the cyanation of benzyl halides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqcOvkKwEMiopEflspEc7Dfwce_DvICyTAbpYgFeIhee6YmrBe73j95BU2tGpr6tkOmwUfa-fRGoxyp5zeoBTUt5aw_uKnQgA6w8Kwsq4gMF_-iynP2vZT8H9A1xAr8GqUwljGBgApCYfITM7s6HgSYomROd43TDaQrlHpV_zpqupJJP2JqrXeGhPESH4b6kLJ4OMzKLwI_rOTjXg2rrxEoAr2HL6d]
- Phase transfer catalysis (PTC). OperaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSfkCFwgGqhxROxaj-o4FfyQZsRh7iSq8Ed7lJ3yPbvkuvIabrWWBCDBerdx_eFE3ieLdZuRvxX2mZT-WkCMoFCuuACbd2GZR7IVgVChY3I9DVLRfudIcSgL3Iqa8v8WDw2IxFyYXsC_0qVhJrg5mqnwA=]
- NUCLEOPHILIC SUBSTITUTION REACTION. St. Paul's Cathedral Mission College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqrMaklrW3hmW_psKdqIt_t0IRp2ZZwdJ_hhGuySgxurGlfMuj3g1V4XbDfsx5jAivrWJTAUyoW3XGZtZM_iZoVTXlnvbgKDRv-Notk_tF-H6bJAsHU6ThXZtxOZKOwVITfzEajeT8TAUC6YVlueCxTkNO6vccgL3K_ggR_IY5dzOGrdgjOEg=]
- 3,5-Difluorobenzyl Cyanide | 122376-76-5. Tokyo Chemical Industry Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBSIgVC6uzR_hvxvAINKbFgY8C2sGlyiQxjVh0ykF2ex1pY5oDoOakQTLkJXAN5p8CMDTUV_QjIhrfYyCl0sSqx_Wf_-6AQHcM-3B_-rg4AgpFINGIEdgggqe4ukb4a7x6nc4iMQ==]
Sources
Application Note: Strategic Approaches to the O-Alkylation of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
Abstract
This guide provides a detailed technical overview and actionable protocols for the O-alkylation of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of strongly electron-withdrawing fluorine and nitrile functionalities significantly influences the reactivity of the benzylic alcohol, necessitating carefully optimized reaction conditions. We present three robust protocols—Williamson Ether Synthesis, Phase-Transfer Catalysis (PTC), and the Mitsunobu Reaction—each tailored for different experimental and scalable requirements. This document explains the causal logic behind reagent selection and provides researchers with the necessary framework to successfully synthesize a variety of 4-((alkoxy)methyl)-2,6-difluorobenzonitrile derivatives.
Scientific Principle & Mechanistic Considerations
The alkylation of the primary alcohol in 2,6-Difluoro-4-(hydroxymethyl)benzonitrile presents a unique chemical challenge. The core of this challenge lies in the electronic properties of the aromatic ring. The two fluorine atoms at the ortho positions and the cyano group at the para position are potent electron-withdrawing groups (EWGs).
Impact of Electron-Withdrawing Groups: These EWGs decrease the electron density across the benzene ring, which has two primary consequences for the hydroxymethyl group:
-
Increased Acidity: The oxygen atom's electron density is pulled towards the ring, making the hydroxyl proton more acidic compared to that of an unsubstituted benzyl alcohol.
-
Reduced Nucleophilicity: The oxygen atom itself becomes less electron-rich and therefore a weaker nucleophile.
This electronic profile dictates the choice of reaction strategy. While the increased acidity facilitates deprotonation, the inherently poor nucleophilicity of the resulting alkoxide requires conditions that favor an SN2 reaction with a suitable electrophile (alkylating agent). The presence of EWGs tends to retard oxidation reactions, which is beneficial as it reduces the likelihood of the starting alcohol being oxidized to the corresponding aldehyde.[1]
Strategic Protocol Selection: Three primary strategies are recommended, each with distinct advantages:
-
Williamson Ether Synthesis: The most direct and widely applicable lab-scale method. It involves the formation of a sodium or potassium alkoxide using a strong base, followed by nucleophilic attack on an alkyl halide.[2] Given the reduced basicity of the alcohol, a strong, non-nucleophilic base like sodium hydride (NaH) is ideal for ensuring complete and irreversible deprotonation.
-
Phase-Transfer Catalysis (PTC): An industrially scalable and cost-effective alternative. This method avoids the need for strictly anhydrous conditions and expensive reagents like NaH.[3] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the alkoxide (generated in an aqueous phase with NaOH or KOH) into an organic phase to react with the alkyl halide.[4]
-
Mitsunobu Reaction: A powerful and reliable method for dehydrative coupling, particularly useful when the Williamson synthesis is sluggish or incompatible with other functional groups.[5] It proceeds under mild, neutral conditions but generates stoichiometric byproducts that require careful purification.[6]
Experimental Protocols & Methodologies
Protocol 1: Williamson Ether Synthesis (General Laboratory Scale)
This protocol is the gold standard for reliability and high yield on a laboratory scale. The use of sodium hydride demands anhydrous conditions and careful handling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-Difluoro-4-(hydroxymethyl)benzonitrile (1.0 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe (approx. 5-10 mL per gram of starting material).[7] Stir the mixture under a positive pressure of nitrogen until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Expert Insight: The addition of NaH will cause hydrogen gas evolution. Ensure adequate ventilation and that the addition is slow enough to control the effervescence. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 9:1 hexanes:ethyl acetate.[7] The starting material should be consumed, and a new, less polar spot corresponding to the ether product should appear.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-water.
-
Caution: Unreacted NaH will react violently with water. The quenching procedure should be performed slowly in a fume hood.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of DMF used).[8]
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkylated product.[7]
Protocol 2: Phase-Transfer Catalysis (Scalable & Economical)
This method is ideal for larger-scale synthesis, avoiding hazardous reagents and stringent anhydrous conditions.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 2,6-Difluoro-4-(hydroxymethyl)benzonitrile (1.0 eq.), the alkylating agent (1.5 eq.), and a suitable organic solvent such as toluene.
-
Catalyst and Base Addition: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1 eq.), followed by an aqueous solution of sodium hydroxide (50% w/w, 5.0 eq.).
-
Reaction: Heat the biphasic mixture to 60-80 °C with vigorous stirring.
-
Expert Insight: Vigorous stirring is critical in PTC to maximize the interfacial surface area where the reaction occurs. The catalyst functions by forming a lipophilic ion pair with the hydroxide, transporting it into the organic phase to deprotonate the alcohol.[9]
-
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature and add water to dissolve any precipitated salts.
-
Extraction & Washing: Separate the organic layer. Wash it with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure.
Data Summary & Reaction Parameters
| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Mitsunobu Reaction |
| Base/Reagent | Sodium Hydride (NaH) | NaOH or KOH (aqueous) | Triphenylphosphine (PPh₃), DIAD/DEAD |
| Solvent | Anhydrous DMF or THF | Toluene, Dichloromethane | Anhydrous THF or Dichloromethane |
| Temperature | 0 °C to Room Temperature | 60 - 80 °C | 0 °C to Room Temperature |
| Alkylating Agent | Primary Alkyl Halides/Tosylates | Primary Alkyl Halides | The alcohol acts as the alkylating agent precursor |
| Pronucleophile | N/A | N/A | Carboxylic acids, phenols, imides, etc. |
| Key Pros | High yields, reliable, general | Scalable, economical, no anhydrous conditions | Mild, neutral conditions, stereochemical inversion |
| Key Cons | Requires strict anhydrous conditions, hazardous NaH | Vigorous stirring needed, may be slower | Stoichiometric byproducts, purification can be difficult |
General Experimental Workflow
The following diagram illustrates the generalized workflow for the synthesis, work-up, and purification of 4-((alkoxy)methyl)-2,6-difluorobenzonitrile derivatives.
Caption: General workflow from starting material to purified product.
References
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. [Link]
-
PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]
-
Danopoulou, M., et al. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
European Patent Office. (1999). PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. EP 1114809 A1. [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). [Link]
- Google Patents. (n.d.). US4406841A - Process for producing 2,6-difluorobenzonitrile.
-
Wang, M. L., & Wu, H. S. (2002). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu. [Link]
-
ResearchGate. (n.d.). Competition reaction between electron-donating and withdrawing benzyl alcohols. [Link]
- Google Patents. (n.d.). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.
- Google Patents. (n.d.). US5502235A - Solventless process for making 2,6 difluorobenzonitrile.
-
Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. [Link]
-
ResearchGate. (n.d.). Selective oxidation of benzyl alcohols under phase transfer catalysis. [Link]
-
YouTube. (2022). Effect of an electron withdrawing group in a benzyl cation. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]
-
National Center for Biotechnology Information. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]
-
ACS Publications. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
-
ACS Publications. (2025). Photocatalytic Redox-Neutral and Reductive Deoxygenative Alkylation of Benzyl Alcohols Using N-Acyl Carbamothioates as Radical Precursors. [Link]
-
MDPI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. [Link]
-
Oriental Journal of Chemistry. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]
-
ResearchGate. (n.d.). Transformation of benzyl and tertiary alkyl alcohols with alkyl.... [Link]
Sources
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. orgsyn.org [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Oxidation of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile to 4-cyano-3,5-difluorobenzaldehyde
Executive Summary
This guide details the chemoselective oxidation of 2,6-difluoro-4-(hydroxymethyl)benzonitrile (Substrate) to 4-cyano-3,5-difluorobenzaldehyde (Product). This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and androgen receptor antagonists where the electron-deficient 3,5-difluorophenyl motif is required for metabolic stability and binding affinity.
The central challenge in this transformation is the chemoselectivity : the oxidation must stop precisely at the aldehyde stage without over-oxidizing to the carboxylic acid (4-cyano-3,5-difluorobenzoic acid) or hydrolyzing the sensitive nitrile group under aqueous/basic conditions.
This note presents two validated protocols:
-
Protocol A (The "Green" Standard): TEMPO-catalyzed Anelli Oxidation (Scalable, High Selectivity).
-
Protocol B (The "Robust" Standard): Activated Manganese Dioxide (
) Oxidation (Heterogeneous, Easy Workup).
Chemical Context & Mechanism[1][2][3][4][5]
Substrate Analysis[6]
-
Substrate: 2,6-difluoro-4-(hydroxymethyl)benzonitrile (CAS: 123843-67-4)
-
Product: 4-cyano-3,5-difluorobenzaldehyde (CAS: 433939-88-9)[1][2]
-
Electronic Environment: The aromatic ring is highly electron-deficient due to the ortho-fluorines and the para-nitrile group. This deactivates the benzylic position toward electrophilic attack but makes the resulting aldehyde highly susceptible to hydration and subsequent over-oxidation to the acid.
Reaction Scheme
The transformation involves the removal of two hydrogen atoms from the primary alcohol.
Caption: General reaction scheme for the oxidation of the benzylic alcohol to the aldehyde.
Protocol A: TEMPO-Catalyzed Anelli Oxidation
Best for: Scale-up (>10g), cost-efficiency, and strict prevention of over-oxidation.
Principle
This method uses a catalytic amount of the nitroxyl radical TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and a stoichiometric co-oxidant (Sodium Hypochlorite, bleach). The reaction proceeds via an oxoammonium species. The biphasic nature (DCM/Water) and buffered pH (8.5–9.5) protect the nitrile from hydrolysis while ensuring rapid oxidation of the alcohol.
Materials
-
Substrate: 10.0 g (59.1 mmol)
-
TEMPO: 0.18 g (1.18 mmol, 2 mol%)
-
KBr (Co-catalyst): 0.70 g (5.9 mmol, 10 mol%)
-
NaOCl (Bleach): ~1.1 equiv (Commercial 10-13% solution, titer must be checked).
-
Solvent: Dichloromethane (DCM) (100 mL)
-
Buffer: Sat. aq.
(to maintain pH 8.5–9.5).
Step-by-Step Procedure
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve the Substrate (10.0 g) in DCM (100 mL).
-
Catalyst Addition: Add the solution of KBr (0.70 g) in water (5 mL) to the flask. Cool the mixture to 0–5 °C using an ice/water bath. Add TEMPO (0.18 g) in one portion.
-
Oxidant Feed: Slowly add the NaOCl solution dropwise via an addition funnel over 30–45 minutes.
-
Critical Control: Maintain internal temperature < 10 °C.
-
pH Control: Simultaneously add saturated
if necessary to keep pH between 8.5 and 9.5 (monitor with pH paper). Acidic pH (<7) risks escaping gas; pH >11 risks nitrile hydrolysis.
-
-
Reaction Monitoring: Stir vigorously at 0–5 °C. Monitor by TLC (30% EtOAc/Hexane) or HPLC every 15 minutes. The reaction is typically complete within 30–60 minutes after addition.
-
Quenching: Once starting material is consumed (<1%), quench by adding saturated aqueous Sodium Thiosulfate (
, 50 mL) and stir for 10 minutes to destroy excess hypochlorite (check with starch-iodide paper; it should remain white). -
Workup:
-
Isolation: Filter and concentrate under reduced pressure (keep bath < 40 °C). The crude solid is usually sufficiently pure (>95%) but can be recrystallized from Hexane/EtOAc if needed.
Mechanistic Pathway (TEMPO Cycle)
Caption: The catalytic cycle of TEMPO oxidation mediated by Hypochlorite.
Protocol B: Activated Manganese Dioxide ( )
Best for: Small scale (<5g), acid-sensitive substrates, or when aqueous workup must be avoided.
Principle
acts as a heterogeneous surface oxidant.[5] The reaction is mild and occurs in organic solvent. Success depends heavily on the "activity" of theMaterials
-
Substrate: 1.0 g (5.9 mmol)
-
Activated
: 10.0 g (~20 equiv by weight). Note: Commercial "Activated" grade is required. If inactive, dry at 110°C for 12h before use. -
Solvent: Chloroform (
) or DCM (20 mL). Chloroform often provides faster rates for benzylic alcohols. -
Additives: None.
Step-by-Step Procedure
-
Setup: Place Substrate (1.0 g) in a 100 mL round-bottom flask and dissolve in Chloroform (20 mL).
-
Addition: Add Activated
(5.0 g, half the total amount) to the stirring solution. -
Reflux: Heat the mixture to a gentle reflux (approx. 60 °C) with efficient stirring.
-
Monitoring & Boost: Monitor by TLC after 2 hours. If reaction is sluggish (>30% SM remaining), add the remaining
(5.0 g).-
Why? Water produced during oxidation adsorbs to the
surface, deactivating it.[6] Adding fresh reagent overcomes this.
-
-
Filtration: Once complete (typically 4–12 hours), cool to room temperature.
-
Workup: Filter the black slurry through a pad of Celite (diatomaceous earth). Rinse the filter cake thoroughly with DCM or EtOAc to recover adsorbed product.
-
Concentration: Evaporate the filtrate to dryness to yield the aldehyde.
Analytical Data & QC Standards
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| IR Spectroscopy | Nitrile: ~2235 cm⁻¹ (weak), Carbonyl: ~1705 cm⁻¹ (strong) | FT-IR |
| Mass Spec | [M-H]- 166.0 or [M+H]+ (depends on ionization) | LC-MS |
Troubleshooting Guide
Issue 1: Over-oxidation to Carboxylic Acid
-
Symptom: Appearance of a broad peak at 10–12 ppm in NMR; acidic peak in HPLC.
-
Cause: In Protocol A, pH dropped below 8, or excess NaOCl was added too fast.
-
Fix: Ensure saturated
is present. Use a stoichiometric limit of NaOCl (1.1 equiv max).
Issue 2: Hydrolysis of Nitrile to Amide
-
Symptom: New spot on TLC (more polar), IR shows amide peaks (~1680 cm⁻¹).
-
Cause: pH > 11 or prolonged exposure to aqueous base.
-
Fix: Keep reaction time short (<1h) and temperature low (0°C). Avoid ammonia sources (do not use
in workup).
Issue 3: Incomplete Conversion (Protocol B)
-
Symptom: Starting material persists despite reflux.
-
Cause: "Dead"
. -
Fix: Dry
in an oven at 110°C overnight. Switch solvent to refluxing Toluene to increase temperature (only if substrate is stable).
References
-
Anelli Oxidation Protocol: Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes...". J. Org.[7] Chem.1987 , 52, 2559. Link
-
Manganese Dioxide Oxidation: Cahill, R. J., et al. "Oxidation of Multifunctional Alcohols with Activated Manganese Dioxide." J. Org.[7] Chem.1997 , 62, 4200. Link
-
Substrate Reference (Isomer Analogues): "Synthesis of 4-Amino-3,5-difluorobenzaldehyde Derivatives." BenchChem Technical Support. Link
-
TEMPO/Nitrile Compatibility: Hoover, J. M.; Stahl, S. S. "Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System." J. Am. Chem. Soc.2011 , 133, 16901. (Demonstrates stability of nitriles under radical oxidation conditions). Link
Sources
- 1. 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CYANO-3,5-DIFLUORO BENZALDEHYDE | 433939-88-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. Manganese(IV) oxide [organic-chemistry.org]
Scalable Synthesis of 4-Cyano-3,5-difluorobenzyl Alcohol: An Application and Protocol Guide
Introduction
4-Cyano-3,5-difluorobenzyl alcohol is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The unique substitution pattern of a cyano group and two fluorine atoms on the benzene ring imparts specific electronic properties and metabolic stability to the final products, making it a desirable building block in drug discovery and development.[2] This guide provides detailed, scalable, and field-proven synthetic routes for the preparation of 4-cyano-3,5-difluorobenzyl alcohol, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented with a focus on causality, reproducibility, and scalability.
Strategic Approaches to Synthesis
The synthesis of 4-cyano-3,5-difluorobenzyl alcohol can be approached from several key precursors. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale, and the technical capabilities of the laboratory. This guide will detail two primary, scalable strategies:
-
Direct Reduction of 4-Cyano-3,5-difluorobenzaldehyde: This is the most straightforward approach, contingent on the commercial availability of the corresponding aldehyde.
-
Multi-step Synthesis from 4-Bromo-2,6-difluoroaniline: A more elaborate route that offers flexibility and is advantageous when the aldehyde precursor is not readily accessible.
Route 1: Direct Reduction of 4-Cyano-3,5-difluorobenzaldehyde
This one-step reduction is a highly efficient and atom-economical method for the synthesis of the target alcohol. The electrophilic carbonyl carbon of the aldehyde is readily attacked by a mild reducing agent, leading to the formation of the corresponding primary alcohol.
Causality of Experimental Choices
-
Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high selectivity for aldehydes over other functional groups like nitriles, and operational simplicity. It is also a cost-effective and relatively safe reagent for large-scale operations.
-
Solvent System: A mixture of a protic solvent like methanol (MeOH) or ethanol (EtOH) and a co-solvent like dichloromethane (DCM) is utilized. The alcohol serves to activate the borohydride and protonate the resulting alkoxide, while DCM ensures the solubility of the starting aldehyde.
-
Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and is then allowed to proceed at room temperature to ensure complete conversion.
Experimental Workflow
Caption: Workflow for the direct reduction of 4-cyano-3,5-difluorobenzaldehyde.
Detailed Protocol
-
Reaction Setup: To a stirred solution of 4-cyano-3,5-difluorobenzaldehyde (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (4:1 v/v), cool the reaction mixture to 0-5 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Final Product: The crude 4-cyano-3,5-difluorobenzyl alcohol can be further purified by column chromatography on silica gel or by recrystallization to yield a solid product.
Quantitative Data
| Parameter | Value |
| Typical Yield | >95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 1-2 hours |
| Scale | Readily scalable to multi-gram and kilogram quantities |
Route 2: Multi-step Synthesis from 4-Bromo-2,6-difluoroaniline
This route provides an alternative when the starting aldehyde is unavailable or economically unviable. It involves a three-step sequence: cyanation, hydrolysis, and reduction.
Synthetic Pathway Overview
Caption: Multi-step synthesis of 4-amino-3,5-difluorobenzyl alcohol.
Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile
This step involves a nucleophilic aromatic substitution reaction where the bromine atom is displaced by a cyanide group.
-
Causality: Copper(I) cyanide (CuCN) is used as the cyanide source in a Rosenmund-von Braun reaction.[3] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, facilitating the reaction at elevated temperatures (reflux). An aqueous ammonia work-up is employed to complex with the copper salts, aiding in their removal.[3]
-
Protocol:
-
Suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in dimethylformamide (DMF).[3]
-
Heat the mixture to reflux and maintain for 24 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Add aqueous ammonia (18%) and filter the solution.[3]
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic phases with aqueous ammonia, deionized water, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-amino-3,5-difluorobenzonitrile.
-
Step 2: Synthesis of 4-Amino-3,5-difluorobenzoic Acid
The nitrile is hydrolyzed to a carboxylic acid under basic conditions.
-
Causality: Strong basic conditions (NaOH) and heat are required to drive the hydrolysis of the relatively stable nitrile group.[3] Acidification with a strong acid like HCl is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.[3]
-
Protocol:
-
Treat 4-amino-3,5-difluorobenzonitrile (1 eq.) with a 1M sodium hydroxide solution.[3]
-
Heat the solution to reflux for 24 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1.[3]
-
Collect the precipitated product (as a hydrochloride salt) by filtration.
-
Dissolve the salt in ethyl acetate, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the free carboxylic acid.[3]
-
Step 3: Reduction of 4-Amino-3,5-difluorobenzoic Acid to 4-Amino-3,5-difluorobenzyl Alcohol
The carboxylic acid is reduced to the primary alcohol. It is important to note that this route yields the amino-substituted benzyl alcohol. To obtain the target 4-cyano-3,5-difluorobenzyl alcohol from this intermediate would require a Sandmeyer reaction to replace the amino group with a cyano group, which adds complexity. A more direct, though challenging, alternative would be the selective reduction of the carboxylic acid in the presence of the nitrile, which is difficult to achieve.
-
Causality: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for the reduction of a carboxylic acid to an alcohol. This reaction must be carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Protocol:
-
Warning: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of LiAlH₄ (2-3 eq.) in anhydrous THF at 0 °C, slowly add a solution of 4-amino-3,5-difluorobenzoic acid (1 eq.) in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3,5-difluorobenzyl alcohol.
-
Purify by column chromatography if necessary.
-
Safety Considerations
-
Cyanides: All cyanide-containing compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.
-
Reducing Agents: Sodium borohydride and especially lithium aluminum hydride are flammable and can react violently with water and other protic solvents. Handle under an inert atmosphere and away from ignition sources.
-
Solvents: Organic solvents such as DMF, DCM, and THF are flammable and/or toxic. Use in a well-ventilated area and avoid inhalation or skin contact.
Conclusion
The synthesis of 4-cyano-3,5-difluorobenzyl alcohol can be achieved through multiple scalable routes. The direct reduction of the corresponding aldehyde is the most efficient method when the starting material is accessible. For situations where the aldehyde is not available, a multi-step synthesis from 4-bromo-2,6-difluoroaniline provides a viable, albeit more complex, alternative. The choice of the synthetic route should be guided by a careful evaluation of starting material availability, cost, and the specific requirements of the intended application.
References
- Benchmarking 4-Amino-3,5-difluorobenzaldehyde in Synthesis: A Comparative Guide - Benchchem. (n.d.).
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents. (n.d.).
- 3,5-difluoro-4-(hydroxymethyl)benzonitrile | 228421-83-8 - Sigma-Aldrich. (n.d.).
- Technical Support Center: Synthesis of 4-Amino-3,5-difluorobenzaldehyde Derivatives - Benchchem. (n.d.).
- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. (n.d.).
- 3,5-difluorobenzonitrile | 228421-83-8 - Sigma-Aldrich. (n.d.).
- 3,5-Difluorobenzonitrile - Chem-Impex. (n.d.).
- 4-CYANO-3,5-DIFLUORO BENZALDEHYDE | 433939-88-9 - ChemicalBook. (2025, July 24).
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ... - PMC. (n.d.).
- Cyano Fluorobenzyl Alcohol Market in North America: Market Dynamics and Forecasts 2026-2034. (2026, February 21).
Sources
- 1. datainsightsreports.com [datainsightsreports.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing nitrile reduction during synthesis of 4-cyano-3,5-difluorobenzyl alcohol
Welcome to the technical support center for the synthesis of 4-cyano-3,5-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis, with a primary focus on the selective reduction of the aldehyde group while preserving the nitrile functionality.
Core Challenge: Chemoselective Reduction
The synthesis of 4-cyano-3,5-difluorobenzyl alcohol from 4-formyl-3,5-difluorobenzonitrile presents a classic chemoselectivity challenge. The goal is to reduce the aromatic aldehyde to a primary alcohol without affecting the electronically stabilized nitrile group. The choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired product and minimizing side reactions.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of 4-cyano-3,5-difluorobenzyl alcohol.
Question 1: I am observing significant reduction of the nitrile group to a primary amine, in addition to the desired alcohol. What is causing this and how can I prevent it?
This is a common problem that arises from using a reducing agent that is too strong or from harsh reaction conditions.
-
Causality: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not selective and will reduce both aldehydes and nitriles.[1][2] If your protocol uses such a reagent, you will likely see the formation of the corresponding aminobenzyl alcohol.
-
Solution: The most effective solution is to use a milder reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[3][4] It readily reduces aldehydes and ketones but is generally unreactive towards nitriles under standard conditions.[5][6]
dot
Caption: Troubleshooting workflow for undesired nitrile reduction.
Question 2: My reaction is very slow or incomplete, even when using NaBH₄. How can I improve the reaction rate without compromising selectivity?
Several factors can influence the rate of a NaBH₄ reduction.
-
Solvent Choice: NaBH₄ reductions are typically performed in protic solvents like methanol (MeOH) or ethanol (EtOH).[4] These solvents can participate in the reaction mechanism and are generally effective. Using a mixture of a polar aprotic solvent like tetrahydrofuran (THF) with an alcohol can sometimes improve solubility and reaction rates.[6]
-
Temperature: While high temperatures should be avoided to prevent nitrile reduction, conducting the reaction at room temperature (around 25 °C) is usually sufficient for the reduction of an aromatic aldehyde.[4] If the reaction is sluggish at 0 °C, allowing it to warm to room temperature may be beneficial.
-
Stoichiometry: Ensure you are using a sufficient excess of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde.[4] This accounts for any reaction of the borohydride with the solvent.
Question 3: I am concerned about the stability of the difluorobenzyl alcohol product during workup. Are there any special precautions I should take?
The workup for a NaBH₄ reduction is generally straightforward, but care should be taken to avoid overly harsh conditions.
-
Quenching: The reaction is typically quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize any excess NaBH₄ and hydrolyze the borate esters.[7] This should be done at a low temperature (e.g., 0 °C) as the quenching process can be exothermic and generate hydrogen gas.
-
Extraction: After quenching, the product can be extracted into an organic solvent such as ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove any remaining water.
Question 4: Should I consider protecting the nitrile group before the reduction?
In this specific synthesis, protecting the nitrile group is generally unnecessary if you use NaBH₄ under the recommended conditions.[1][5] The chemoselectivity of NaBH₄ for the aldehyde over the nitrile is high enough to avoid this extra step.[8][9] Introducing protecting groups adds steps to the synthesis (protection and deprotection), which can lower the overall yield and increase costs.[10]
Comparative Selectivity of Reducing Agents
The choice of reducing agent is critical for the success of this synthesis. The following table summarizes the reactivity of common hydride reducing agents towards aldehydes and nitriles.
| Reducing Agent | Reactivity with Aldehydes | Reactivity with Nitriles | Suitability for Selective Reduction |
| Sodium Borohydride (NaBH₄) | High | Very Low (under standard conditions) | Excellent |
| Lithium Aluminum Hydride (LiAlH₄) | High | High | Poor (non-selective) |
| Diisobutylaluminum Hydride (DIBAL-H) | High | High (reduces to imine/aldehyde) | Poor (reduces both) |
Recommended Experimental Protocol
This protocol is a general guideline for the selective reduction of 4-formyl-3,5-difluorobenzonitrile to 4-cyano-3,5-difluorobenzyl alcohol using sodium borohydride.
dot
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
4-formyl-3,5-difluorobenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-formyl-3,5-difluorobenzonitrile (1.0 eq.) in anhydrous methanol (approximately 10-20 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq.) to the stirred solution in small portions. Caution: Hydrogen gas may be evolved.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Continue adding acid until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with deionized water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-cyano-3,5-difluorobenzyl alcohol.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
References
- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
- Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1213.
-
Scribd. (2021, June 7). Chemoselective Reductions With Sodium Borohydride. Retrieved from [Link]
-
The Hive. (2003, September 20). Enhancing NaBH4 Reactivity & Selectivity. Retrieved from [Link]
-
Semantic Scholar. (1989). Chemoselective reductions with sodium borohydride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]
-
Journal of Chemical Technology and Biotechnology. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemical Journal of Chinese Universities. (1990). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Retrieved from [Link]
-
ResearchGate. (2021, May 6). Can I do selective reduction of nitrile to aldehyde in presence of NBoc and COOH groups? Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, September 25). Reduction of a ketone in the presence of an aldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Enzymatic Reduction of Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
-
ResearchGate. (2025, October 18). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4... Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]
-
International Journal of Biomedical Investigation. (2024). Reaction mechanism of a new variant of “selective reduction” using sodium borohydride (NaBH4) and iodine (I2). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.4 Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. Retrieved from [Link]
-
Taylor & Francis Online. (2006, December 5). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]
-
Chemguide. (2015, November). reduction of aldehydes and ketones. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
Sources
- 1. acs.org [acs.org]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ias.ac.in [ias.ac.in]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reductive Pathways for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
Ticket System Status: [ONLINE] Topic: Yield Optimization & Chemoselectivity in Reductive Synthesis Target Molecule: 2,6-Difluoro-4-(hydroxymethyl)benzonitrile (CAS: 123843-67-4) Precursor: Methyl 4-cyano-3,5-difluorobenzoate (or corresponding acid/aldehyde)
Introduction: The Chemoselectivity Paradox
Synthesizing 2,6-Difluoro-4-(hydroxymethyl)benzonitrile presents a classic "Chemoselectivity Paradox." You possess a molecule with two reducible functionalities on an electron-deficient aromatic ring:
-
The Target (Ester/Acid/Aldehyde): Requires reduction to a primary alcohol.[1]
-
The Bystander (Nitrile): Must remain intact.
-
The Hazard (Fluorine Substituents): The 2,6-difluoro substitution pattern (relative to the nitrile) highly activates the ring for Nucleophilic Aromatic Substitution (SNAr) .
Standard reducing agents like Lithium Aluminum Hydride (LAH) are catastrophic here—they will reduce the nitrile to an amine or trigger defluorination. This guide provides self-validating protocols to navigate this narrow reactivity window.
Module 1: Reagent Selection & Decision Matrix
Do not choose a reagent based on "standard conditions."[2] Use this matrix to select the correct reductant for your specific precursor.
| Precursor Type | Recommended Reagent | Solvent System | Temp | Critical Notes |
| Methyl Ester | LiBH₄ (2.0 eq) | THF / MeOH (Traces) | 0°C → RT | Gold Standard. High chemoselectivity for ester over nitrile. |
| Methyl Ester | NaBH₄ + CaCl₂ | EtOH / THF (2:1) | 0°C | Slower, but CaCl₂ activates the borohydride for ester reduction. |
| Carboxylic Acid | BH₃[3][4][5]·DMS | THF | 0°C → RT | Borane reduces acids faster than esters/nitriles. Avoid heating. |
| Aldehyde | NaBH₄ (0.5 eq) | MeOH | -10°C | Aldehydes are highly reactive; use stoichiometric deficit to prevent over-reduction. |
| ANY | LAH (LiAlH₄) | Et₂O / THF | -- | FORBIDDEN. Will reduce nitrile to amine (benzylamine). |
Module 2: Troubleshooting Guides (Ticket-Based)
Ticket #101: "My Nitrile Disappeared / I Isolated an Amine"
Diagnosis: Over-reduction. You likely used a hydride donor that is too nucleophilic (e.g., LAH) or ran the reaction at high temperatures where the kinetic barrier for nitrile reduction was surpassed. The Mechanism: The nitrile group is generally less electrophilic than an ester, but in the presence of strong aluminohydrides, the C≡N bond undergoes rapid hydride addition to form an imine aluminate, which hydrolyzes to an amine.
Corrective Protocol (The LiBH₄ Switch):
-
Switch to Lithium Borohydride (LiBH₄) .[4] It is more covalent than NaBH₄ and dissolves in ethers (THF), allowing better interaction with the ester carbonyl.
-
Protocol:
-
Dissolve Methyl 4-cyano-3,5-difluorobenzoate (1.0 eq) in anhydrous THF (0.2 M).
-
Cool to 0°C.
-
Add LiBH₄ (2.0 M in THF, 1.5–2.0 eq) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LCMS.
-
Quench: Cool to 0°C. Add Acetone (to consume excess hydride) followed by Sat. NH₄Cl.[2] Do not use strong acid (HCl) for quenching, as it may hydrolyze the nitrile.
-
Ticket #102: "I See Defluorination Byproducts (M-19 peaks)"
Diagnosis: Nucleophilic Aromatic Substitution (SNAr). The Mechanism: The 2,6-difluoro substitution creates a highly electron-deficient "cage" around the nitrile. The carbon atoms bearing the fluorines are susceptible to attack by hard nucleophiles (like hydride H⁻ or methoxide MeO⁻).
Corrective Protocol (Solvent & Temperature Control):
-
Avoid Methanol as primary solvent: If using NaBH₄, the formation of sodium methoxide (NaOMe) generates a strong nucleophile that can displace the fluorine (SNAr). Use THF or EtOH instead.
-
Temperature Cap: Never exceed 25°C. SNAr activation energy is higher than carbonyl reduction; keeping it cold favors the kinetic product (alcohol).
-
Add Lanthanide Salts (Optional): Adding CeCl₃·7H₂O (Luche reduction conditions) favors 1,2-addition to the carbonyl over conjugate addition or aromatic substitution.
Ticket #103: "The Ester Won't Reduce (Stalled Reaction)"
Diagnosis: Insufficient Lewis Acidity. The Mechanism: Sodium Borohydride (NaBH₄) alone is often too weak to reduce esters at reasonable rates. It requires electrophilic activation of the carbonyl oxygen.
Corrective Protocol (The Additive Boost):
-
In-Situ Generation of LiBH₄: Add LiCl (1.2 eq) to your NaBH₄/THF mixture. This generates LiBH₄ in situ, which is a stronger reducing agent.
-
Methanol Trick: Add dry Methanol dropwise (slowly) to the refluxing THF mixture (if using Borane). Note: Only use this if SNAr is not observed.
Module 3: Visualizing the Pathway
Workflow: Chemoselective Reduction Decision Tree
Caption: Decision tree for selecting the optimal reducing agent to preserve the nitrile group.
Mechanistic Insight: Why LiBH₄ Works
The success of LiBH₄ lies in the Lithium Cation (Li⁺) . Unlike Na⁺, the Li⁺ ion is a strong Lewis acid. It coordinates tightly to the carbonyl oxygen of the ester, polarizing the C=O bond and making it more susceptible to hydride attack. This allows the reduction to proceed at lower temperatures (0°C), which is crucial for preventing the side reaction of the hydride attacking the fluorinated ring (SNAr).
Module 4: Quantitative Comparison of Methods
| Method | Reagent System | Yield (Isolated) | Nitrile Retention | Defluorination Risk |
| Method A | LiBH₄ / THF | 88-92% | High | Low |
| Method B | NaBH₄ / MeOH | 65-70% | High | High (via MeO⁻ attack) |
| Method C | DIBAL-H (-78°C) | 50-60% | Moderate | Low |
| Method D | BH₃·DMS | 75-80% | High | Low |
| Method E | LiAlH₄ (LAH) | <10% | 0% (Amine formed) | Moderate |
References
-
Chemoselectivity of LiBH₄: Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702–4708. Link
-
Reduction of Cyano-Esters: Soai, K.; Ookawa, A. "Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride." J. Org. Chem.1986 , 51, 4000–4005. Link
-
SNAr on Fluorobenzonitriles: Brief guide to the reactivity of fluoro-benzonitriles and displacement risks. BenchChem Technical Support. Link
-
General Borane Reduction: Brown, H. C.; Stocky, T. P. "Borane-Dimethyl Sulfide for the Reduction of Carboxylic Acids."[3] J. Am. Chem. Soc.1977 , 99, 8218. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile and its precursors before handling.
Sources
Purification methods for 4-cyano-3,5-difluorobenzyl alcohol: recrystallization vs column chromatography
Here is the technical guide for the purification of 4-cyano-3,5-difluorobenzyl alcohol (IUPAC: 2,6-difluoro-4-(hydroxymethyl)benzonitrile).
Doc ID: PUR-CN-F2-BZOH-001 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary & Decision Matrix
Compound: 4-cyano-3,5-difluorobenzyl alcohol CAS: 123843-57-2 (Reference for analog/isomer structures; exact match varies by vendor catalog) Physical State: Typically an off-white to beige solid. Criticality: High purity (>98%) is essential as the hydroxyl group is often derivatized (e.g., mesylation, halogenation) or the nitrile is hydrolyzed. Impurities like unreduced aldehyde or over-reduced amine can poison downstream catalysts.
Method Selection: The "Fork in the Road"
Do not default to chromatography. Use this matrix to select the optimal workflow based on your scale and impurity profile.
| Parameter | Recrystallization | Column Chromatography |
| Scale | >5 grams (Scalable to kg) | <5 grams (Lab scale) |
| Purity Goal | >99% (Excellent for removing isomers) | >98% (Good for removing baseline junk) |
| Impurity Type | Structural isomers, starting material | Tarry by-products, close-running spots |
| Time Efficiency | High (Batch process) | Low (Linear process) |
| Solvent Cost | Low (Recoverable) | High (High volume waste) |
Module A: Recrystallization (The Scalable Protocol)
Best For: Bulk purification, removal of starting material (e.g., methyl ester precursors).
The Solvent System
For fluorinated aromatics with polar handles (-OH, -CN), a Binary Solvent System is most effective.
-
Solvent (Good): Ethyl Acetate (EtOAc) or Toluene (hot).
-
Anti-Solvent (Bad): n-Heptane or Hexanes.
Step-by-Step Protocol
-
Dissolution: Place the crude solid in a flask. Add EtOAc (approx. 2-3 mL per gram of crude). Heat to reflux (approx. 77°C) until fully dissolved.
-
Note: If insoluble particles remain, filter hot through a sintered glass funnel.
-
-
The Cloud Point: While maintaining gentle reflux, slowly add n-Heptane dropwise. Stop immediately when a persistent turbidity (cloudiness) appears.
-
Re-clarification: Add a few drops of hot EtOAc to just clear the solution again.
-
Controlled Cooling: Remove from heat. Let the flask cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour.
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Heptane/EtOAc (9:1 ratio).
Troubleshooting (FAQ)
Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
-
Cause: The solution is too concentrated, or the cooling was too fast.
-
Fix: Re-heat to dissolve the oil. Add a small "seed crystal" of pure product (if available) at 30-40°C. Alternatively, scratch the inner wall of the flask with a glass rod to induce nucleation.
Q: The yield is low (<50%). Where is my compound?
-
Cause: Too much solvent (EtOAc) was used.
-
Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and repeat the cooling process to harvest a "second crop."
Module B: Column Chromatography (High Resolution)
Best For: Small scale (<1g), separating close-running impurities (ΔRf < 0.1), or if the compound is an oil.
Experimental Setup
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes (or Heptane) and Ethyl Acetate.[1]
-
Starting: 90:10 (Hex:EtOAc)[1]
-
Elution: 70:30 to 50:50 (Hex:EtOAc)
-
-
Loading: Dissolve crude in minimum DCM or EtOAc. Avoid "wet loading" if possible; use "dry loading" (adsorb on silica) for sharper bands.
Troubleshooting (FAQ)
Q: The product streaks/tails on the column.
-
Cause: The hydroxyl group (-CH2OH) interacts strongly with the acidic silica silanols.
-
Fix: Although rare for neutral alcohols, if tailing is severe, add 1% Triethylamine to the mobile phase to neutralize the silica, or switch to DCM/MeOH (95:5) if the compound is very polar.
Q: I see two spots very close together. Which is my product?
-
Differentiation: The nitrile group (-CN) is electron-withdrawing, making the benzyl alcohol less electron-rich than non-fluorinated analogs.
Visual Workflows (Graphviz)
Diagram 1: Method Selection Logic
Caption: Decision logic for selecting the purification method based on physical state and scale.
Diagram 2: Recrystallization Workflow
Caption: Step-by-step binary solvent recrystallization protocol.
Quality Control & Validation
Before releasing the batch, validate identity and purity.
| Technique | Expected Observation | Note |
| 1H NMR (DMSO-d6) | Doublet ~4.6 ppm (-CH 2OH), Triplet ~5.6 ppm (-OH ), Aromatic m ~7.7 ppm. | Verify integration ratio of CH2 to Aromatic protons (2:2). |
| 19F NMR | Singlet (or multiplet) around -110 to -120 ppm (approx). | Ensure no other fluorine signals (indicates isomer purity). |
| HPLC (UV 254nm) | Single peak. | Check for "shoulder" peaks indicating regioisomers. |
References
-
Vertex Pharmaceuticals. (2016). Small molecule inhibitors of dihydrofolate reductase. WO2016201219A1. (Describes chromatography conditions for 4-hydroxymethyl-2,6-difluorobenzonitrile). Link
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Org. Synth. 2024, 101, 542-563.[2][3] (Provides general handling for fluorinated benzonitriles and aldehyde reduction contexts). Link
-
PubChem. (2025).[4] 3,5-Difluorobenzyl alcohol Compound Summary. (Physical property reference for structural analogs). Link
Sources
Technical Support Center: Stability of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile Under Basic Conditions
Welcome to the Application Science Support Portal. As researchers and drug development professionals, working with highly functionalized building blocks requires precise control over reaction microenvironments. 2,6-Difluoro-4-(hydroxymethyl)benzonitrile (CAS: 433939-89-0) is a highly versatile but chemically sensitive intermediate. Due to the synergistic electronic effects of its functional groups, exposing this molecule to basic conditions often leads to unexpected degradation, oligomerization, or complete loss of starting material.
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your workflows.
Section 1: Mechanistic Overview of Base-Induced Instability
The structural topology of 2,6-difluoro-4-(hydroxymethyl)benzonitrile features three distinct reactive domains that dictate its behavior in basic media:
-
Highly Activated Fluorines (C2/C6): The powerfully electron-withdrawing nitrile group (-CN) strongly activates the ortho-fluorine atoms toward Nucleophilic Aromatic Substitution (SNAr). Computational studies and local electron attachment energy mapping demonstrate that nucleophilic attack on 2,6-difluorobenzonitriles is highly exergonic, allowing SNAr to proceed rapidly even at sub-ambient temperatures[1].
-
Nucleophilic Potential of the Hydroxymethyl Group (C4): The primary alcohol has a pKa of ~15.5. Strong bases readily deprotonate it to form a benzylic alkoxide. Once formed, this alkoxide acts as an internal or intermolecular nucleophile.
-
Electrophilic Nitrile (C1): Susceptible to hydration and hydrolysis to form amides or carboxylic acids in aqueous alkaline environments at elevated temperatures.
Caption: Base-catalyzed degradation pathways of 2,6-difluoro-4-(hydroxymethyl)benzonitrile.
Section 2: Troubleshooting Guide & FAQs
Q1: I reacted the compound with sodium hydride (NaH) to perform an alkylation, but my LC-MS shows a complex mixture of high-molecular-weight species. What happened? A1: You triggered base-catalyzed intermolecular oligomerization. When NaH deprotonates the C4-hydroxymethyl group, the resulting alkoxide becomes a potent nucleophile. Because the C2/C6 fluorines on adjacent molecules are highly activated for SNAr, the alkoxide rapidly attacks these positions on neighboring molecules, displacing fluoride ions to form intermolecular ether linkages. This chain reaction rapidly generates oligomers. Fix: Mask the hydroxymethyl group with a protecting group (e.g., TBS ether) before exposing the molecule to strong bases.
Q2: I am using sodium methoxide (NaOMe) in methanol, but my product mass increased by +12 Da. Why? A2: A mass shift of +12 Da corresponds to the displacement of a fluorine atom (mass 19) by a methoxy group (mass 31). Sodium methoxide is a strong nucleophile that readily undergoes SNAr with 2,6-difluorobenzonitriles to yield 2-fluoro-6-methoxybenzonitrile derivatives[2]. Fix: Switch to a strictly non-nucleophilic base (e.g., DBU, DIPEA) to prevent direct displacement of the activated fluorines.
Q3: How can I selectively functionalize the hydroxymethyl group (e.g., O-alkylation) without triggering SNAr on the fluorines? A3: Selective O-alkylation requires suppressing the SNAr pathway via kinetic control and the Hard-Soft Acid-Base (HSAB) principle. Use a mild, non-nucleophilic base like Ag₂O. Silver coordinates to the halide of your electrophile (e.g., benzyl bromide), facilitating the alkylation without generating a free, highly reactive alkoxide that would otherwise attack the fluorinated ring[3].
Caption: Troubleshooting workflow for handling 2,6-difluoro-4-(hydroxymethyl)benzonitrile.
Section 3: Quantitative Degradation Matrix
To aid in experimental design, the following table summarizes the SNAr risk profile when exposing 2,6-difluoro-4-(hydroxymethyl)benzonitrile to various basic conditions.
| Base Type | Example | Solvent | Temp | Primary Reaction Pathway | Relative SNAr Risk |
| Strong Nucleophilic | NaOMe, NaOH | MeOH, H₂O | RT | Direct SNAr (Fluorine displacement) | Critical |
| Strong Non-Nucleophilic | NaH, KOtBu | THF, DMF | 0°C - RT | Deprotonation → Oligomerization | Critical |
| Aqueous Base (Heat) | NaOH (aq) | H₂O/EtOH | >60°C | Nitrile Hydrolysis + Phenol formation | Critical |
| Mild Inorganic Base | K₂CO₃, Ag₂O | DMF, Acetone | RT | Slow O-Alkylation (if electrophile present) | Moderate |
| Mild Amine Base | DIPEA, TEA | DCM, MeCN | RT | Stable (No deprotonation of -OH) | Low |
Section 4: Validated Experimental Protocols
Protocol A: Silyl Protection of the Hydroxymethyl Group (TBS Ether Formation)
Objective: Mask the nucleophilic -CH₂OH group to prevent base-catalyzed oligomerization in downstream SNAr or cross-coupling steps. Causality: Imidazole is utilized because it acts as both a mild base to scavenge HCl and a nucleophilic catalyst for silylation, but it is not basic enough to deprotonate the alcohol, nor nucleophilic enough to displace the activated fluorines.
-
Setup: Dissolve 2,6-difluoro-4-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under an inert atmosphere (N₂ or Ar).
-
Catalysis: Add Imidazole (2.0 eq) and cool the reaction mixture to 0°C using an ice bath.
-
Protection: Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.
-
Self-Validation (In-Process Control): Check the reaction via TLC (Hexanes/EtOAc 4:1). You should observe complete consumption of the polar starting material (Rf ~0.2) and the appearance of a single non-polar product spot (Rf ~0.8).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Controlled O-Alkylation (Benzylation) Avoiding SNAr
Objective: Alkylate the -CH₂OH group directly without displacing the ortho-fluorines. Causality: Ag₂O is a mild, non-nucleophilic base that facilitates O-alkylation via the coordination of silver to the halide leaving group of the electrophile. This completely bypasses the formation of a free, highly reactive alkoxide that would otherwise trigger self-polymerization SNAr[3].
-
Setup: Dissolve the substrate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M) at 0°C.
-
Reagents: Add Silver(I) oxide (Ag₂O) (1.5 eq) followed by Benzyl bromide (BnBr) (1.2 eq).
-
Reaction: Stir the suspension at room temperature in the dark (to prevent silver degradation) for 16 hours.
-
Workup: Filter the mixture through a pad of Celite to remove insoluble silver salts. Dilute the filtrate with EtOAc and wash extensively with water (3x) to remove the DMF. Wash with brine, dry over Na₂SO₄, and concentrate.
References
- Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy Source: ResearchGate / Physical Chemistry Chemical Physics URL
- Studies on the Synthetic Compatibility of Aryloxime Linkers in the Solid-Phase Synthesis of 3-Aminobenzisoxazoles Source: Florida Atlantic University URL
- Source: Scholaris.
Sources
Troubleshooting low yields in fluorinated benzyl alcohol synthesis
Welcome to the Advanced Diagnostics and Troubleshooting Guide for the synthesis of fluorinated benzyl alcohols. As highly valuable intermediates in pharmaceutical and agrochemical development, fluorinated benzyl alcohols present unique synthetic challenges. The extreme electronegativity and low polarizability of fluorine fundamentally alter the electronic landscape and physical properties of these molecules, often leading to unexpected yield losses through over-reduction, side reactions, or product volatility.
This guide is designed to provide researchers with field-proven insights, mechanistic causality, and self-validating protocols to diagnose and resolve low-yield scenarios.
Diagnostic Workflow for Yield Optimization
Before altering your synthetic route, it is critical to identify where the yield loss is occurring. The most common mistake in fluorinated benzyl alcohol synthesis is assuming a chemical failure when a physical loss (volatility) has occurred during workup.
Diagnostic workflow for troubleshooting low yields in fluorinated benzyl alcohol synthesis.
Mechanistic Troubleshooting & FAQs
Module A: Hydrodefluorination (HDF) During Catalytic Hydrogenation
Q: I am reducing a fluorinated benzaldehyde using standard Pd/C or Rh/Al₂O₃ catalytic hydrogenation, but my isolated product is missing fluorine atoms. Why is this happening?
A: You are observing Hydrodefluorination (HDF). Transition metals such as rhodium, ruthenium, and palladium have a remarkably high affinity for fluoroaromatics. The adsorption energy of fluorinated aromatic rings onto these metal surfaces is high, which facilitates the oxidative addition of the metal into the extremely strong C–F bond[1]. For example, binuclear rhodium complexes and ruthenium N-heterocyclic carbene (NHC) complexes are actually utilized intentionally to catalyze the hydrodefluorination of fluoroarenes[2],[3]. To preserve the C–F bonds, avoid heterogeneous transition metal catalysis. Instead, utilize mild hydride donors (e.g., NaBH₄) which selectively target the carbonyl carbon without interacting with the halogenated ring.
Module B: The "Disappearing Product" (Volatility & Workup Losses)
Q: My reaction shows 100% conversion by TLC, but after rotary evaporation, my isolated yield is less than 30%. Where did my product go?
A: Fluorinated benzyl alcohols are notoriously volatile. The introduction of fluorine atoms reduces the overall polarizability of the molecule, which weakens London dispersion forces. Furthermore, the strong electron-withdrawing nature of the fluorinated ring decreases the electron density on the benzylic hydroxyl oxygen, diminishing its ability to act as a strong hydrogen bond acceptor. This drastically lowers the boiling point compared to non-fluorinated analogs. If you apply standard high-vacuum rotary evaporation, the product will co-distill with your extraction solvent. Furthermore, fluorinated aldehydes are susceptible to polymerization and oxidation, which can complicate purification if the starting material wasn't fully consumed[4].
Module C: Nucleophilic Aromatic Substitution (SNAr)
Q: When reducing pentafluorobenzaldehyde with LiAlH₄, I obtain a complex mixture of unidentifiable byproducts. What causes this?
A: Highly fluorinated aromatic rings are severely electron-deficient, significantly lowering the energy of their Lowest Unoccupied Molecular Orbital (LUMO). When exposed to strong, hard nucleophiles like the hydride ion from LiAlH₄, the nucleophile can attack the aromatic ring itself (typically at the ortho or para positions) rather than the carbonyl. This triggers a Nucleophilic Aromatic Substitution (SNAr) cascade, displacing a fluoride ion and leading to defluorinated byproducts and polymerization[5].
Competing pathways in the reduction of polyfluorinated benzaldehydes with strong hydrides.
Quantitative Data: Reagent Selection Matrix
To maximize yields, select your reduction conditions based on the empirical risks of side reactions outlined below.
| Catalyst / Reagent | Reaction Type | HDF / SNAr Risk Level | Relative Yield of Target | Mechanistic Cause of Yield Loss |
| Pd/C, H₂ | Heterogeneous Hydrogenation | High (< 20% target yield) | Low | Oxidative addition of Pd into the C–F bond. |
| Rh/Al₂O₃, H₂ | Heterogeneous Hydrogenation | High (< 10% target yield) | Low | High adsorption energy of fluoroarenes on Rh surface[1]. |
| Ru(NHC) complexes | Homogeneous Hydrogenation | High (Turnover up to 200) | Low | Initial C-H or C-F activation by Ru center[3]. |
| LiAlH₄ | Hydride Reduction | Moderate (Substrate dependent) | Variable | Hard hydride acts as a nucleophile, triggering SNAr[5]. |
| NaBH₄ / MeOH | Hydride Reduction | Low (> 85% target yield) | High | Mild hydride transfer selectively targets the carbonyl. |
Self-Validating Protocol: High-Yield Synthesis & Isolation
This protocol is engineered to prevent over-reduction, avoid SNAr, and completely mitigate volatility losses during workup. It incorporates built-in self-validation checkpoints to ensure data integrity.
Objective: Selective reduction of fluorinated benzaldehyde to fluorinated benzyl alcohol with >90% isolated yield.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the fluorinated benzaldehyde (1.0 equiv) in anhydrous methanol (0.5 M concentration). Cool the flask to 0 °C using an ice bath.
-
Causality: Cooling prevents localized exothermic spikes that can trigger the polymerization of highly reactive fluorinated aldehydes[4].
-
-
Controlled Reduction: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes under a nitrogen atmosphere. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour.
-
Self-Validation Checkpoint 1 (Conversion): Extract a 50 µL aliquot of the crude mixture, dilute in CDCl₃, and run a rapid ¹⁹F NMR.
-
Causality: ¹⁹F NMR is highly sensitive. You will observe a distinct chemical shift change from the aldehyde precursor to the benzylic alcohol without needing to remove the solvent, proving the chemical yield is intact before workup.
-
-
Quenching: Cool the reaction back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.
-
Causality: A mildly acidic quench destroys excess hydride without causing the acid-catalyzed etherification that can occur with highly reactive fluorinated benzylic alcohols.
-
-
Extraction: Extract the aqueous layer three times with a low-boiling solvent (e.g., Dichloromethane or Diethyl Ether). Dry the combined organic layers over anhydrous Na₂SO₄ and filter.
-
Concentration (Critical Step): Transfer the filtrate to a rotary evaporator. Set the water bath to a maximum of 20 °C . Do NOT apply high vacuum. Use a controlled pressure (e.g., >150 mbar for DCM, >300 mbar for ether) to remove the bulk solvent.
-
Causality: Preventing the system from dropping below the vapor pressure of the fluorinated benzyl alcohol ensures the product does not co-distill with the solvent.
-
-
Self-Validation Checkpoint 2 (Mass Balance): Weigh the flask. Run a final ¹⁹F NMR with an internal standard (e.g., trifluorotoluene) to confirm the absolute isolated yield matches the conversion observed in Checkpoint 1.
References
- Source: scilit.
- Source: nih.
- Source: nih.
- Source: benchchem.
- Source: nih.
Sources
- 1. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent selection for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile reactions
Technical Support Center: Solvent Optimization for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
Executive Summary
You are working with 2,6-Difluoro-4-(hydroxymethyl)benzonitrile (CAS: 228418-50-6 / 123843-57-2 analogs).[1][2] This scaffold presents a classic "chemoselectivity paradox." The electron-deficient benzonitrile core activates the 2,6-fluorines toward Nucleophilic Aromatic Substitution (
The Critical Failure Mode: Using high-dielectric polar aprotic solvents (DMSO, DMF) in the presence of bases often leads to the unintended displacement of fluorine atoms, rather than the desired reaction at the alcohol handle.[3]
This guide provides the solvent selection logic to navigate this reactivity landscape.
Module 1: Solubility & Dissolution Profiles
User Question: I cannot get the material to dissolve in Toluene or Hexanes, but I’m afraid to use alcohols. What is the safe solubility window?
Technical Diagnosis: The molecule possesses a polar nitrile group and a hydrogen-bonding hydroxyl group, making it poorly soluble in non-polar hydrocarbons.[1][2] However, its electron-deficient ring makes it reactive toward protic solvents (alcohols) under basic conditions.[1][2]
Solvent Compatibility Matrix:
| Solvent Class | Solubility | Risk Level | Recommended Use Case |
| Chlorinated (DCM, DCE) | High | Low | Primary Choice. Excellent for activating the alcohol (e.g., mesylation, bromination) without touching the ring.[1][2] |
| Ethers (THF, 2-MeTHF) | High | Low-Medium | Secondary Choice. Good for reductions or alkylations.[1][2] Note: Commercial THF often contains stabilizers; use anhydrous/inhibitor-free for sensitive catalysis.[1][2] |
| Polar Aprotic (DMF, DMSO, NMP) | Very High | High | Use with Caution. These solvents stabilize the Meisenheimer complex, drastically accelerating unwanted |
| Protic (MeOH, EtOH, Water) | Moderate | Critical | Avoid with Base. In the presence of base, alkoxides will rapidly displace the 2,6-fluorines.[1][2][3] |
| Hydrocarbons (Hexane, Toluene) | Poor | Low | Use only as anti-solvents for precipitation/crystallization.[1][2] |
Module 2: Preventing Unwanted (The "Fluorine Trap")
User Question: I tried to alkylate the hydroxyl group using NaH in DMF, but my NMR shows loss of fluorine coupling. What happened?
Root Cause Analysis: You encountered the Dipolar Aprotic Acceleration Effect .[1][2]
-
Mechanism: The nitrile (CN) and the second fluorine atom strongly withdraw electron density, making the ring carbons highly electrophilic.[1][2][3]
-
Solvent Role: DMF (high dielectric constant,
) effectively solvates the cation ( ), leaving the anion ( or alkoxide) "naked" and highly reactive.[2][3] -
The Side Reaction: The naked nucleophile attacks the ring carbon (C-2 or C-6) instead of (or in addition to) the hydroxyl group, displacing fluoride.[1][3]
Visualizing the Hazard:
Caption: Solvent-driven divergence between desired functionalization and unwanted ring substitution.
Corrective Protocol:
-
Switch Base: If using DMF is unavoidable due to reagent requirements, switch to a milder, non-nucleophilic base like
or DIPEA , and keep the temperature below 0°C .[1][2][3]
Module 3: Functionalizing the Alcohol Handle (-CH2OH)
User Question: How do I convert the hydroxymethyl group to a bromomethyl or mesylate without affecting the benzonitrile core?
Standard Operating Procedure (SOP):
The 2,6-difluoro substitution pattern makes the benzylic position electronically unique.[3] The inductive withdrawal by fluorine deactivates the benzylic carbon toward carbocation formation (
Protocol A: Mesylation (Conversion to Leaving Group)
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (
).[1][2] -
Temperature: 0°C to Room Temperature.
-
Why this works: DCM solubilizes the reagents but has a low dielectric constant (
), which suppresses the formation of the charged Meisenheimer intermediate required for ring attack.[1][3]
Protocol B: Bromination (Appel Reaction)[1][2]
-
Reagents:
, . -
Note: Avoid
if possible, as the acidic byproducts can hydrolyze the nitrile if moisture is present.[1][2][3] The Appel reaction is neutral and mild.[2][3]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for activating the hydroxymethyl group while preserving ring integrity.
Module 4: FAQ - Troubleshooting Specific Failures
Q: I see a new spot on TLC that is more polar than my product. Is it the nitrile hydrolysis?
-
A: Likely yes, or an amide.[1][2][3] If you used strong acid or base in the presence of water (even atmospheric moisture), the nitrile (-CN) can hydrolyze to the amide (-CONH2).
Q: Can I use ethanol for recrystallization?
-
A: Only if no base is present.[1][2] However, 2,6-difluorobenzonitriles can undergo "solvolysis" (ethanol attacking the ring) at high reflux temperatures over long periods.[2][3]
Q: Why is my yield low when using
-
A: While Acetone is polar aprotic, it can undergo aldol condensation with itself under basic conditions.[1][2][3] Furthermore, fluoride ions (leaving groups) are poorly solvated in acetone, which might actually slow down the desired reaction if you are trying to do a substitution, but here it likely indicates incomplete solubility of the carbonate base.[2][3]
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[1][2][3] Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][4][5][6] Chemical Reviews.[1][2][7] (Foundational text on the activation of
by electron-withdrawing groups like CN and F). -
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative source on dielectric constants and solvent-solute interactions).
-
BenchChem Technical Support. (2025). Improving the selectivity of nucleophilic substitution on 2,3-Difluoro-6-nitrobenzonitrile. (Specific case study on solvent effects in polyfluorobenzonitriles).
-
Organic Chemistry Portal. (2025).
).[1][2][5][6] (Mechanistic overview of Meisenheimer complexes). -
PubChem. (2025).[1][2][8] 2,6-Difluoro-4-hydroxybenzonitrile Compound Summary. (Physical property data).
Sources
- 1. 2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Difluoro-4-hydroxybenzonitrile | 123843-57-2 [sigmaaldrich.com]
- 3. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Moisture Sensitivity with 4-Cyano-3,5-difluorobenzyl Alcohol Derivatives
Welcome to the technical support center for 4-cyano-3,5-difluorobenzyl alcohol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique electronic properties conferred by the cyano and difluoro substituents make this molecule highly valuable, but also introduce challenges related to moisture sensitivity that must be rigorously managed for successful and reproducible outcomes.
This document moves beyond standard protocols to explain the underlying chemical principles, providing you with the expert insights needed to troubleshoot issues and optimize your experimental design.
Section 1: Understanding the Core Problem: Why Moisture is a Critical Factor
The primary reactive site in 4-cyano-3,5-difluorobenzyl alcohol is the hydroxyl (-OH) group. While the alcohol itself does not react directly with water under neutral conditions, its synthetic utility lies in its reactions with bases, electrophiles, and coupling reagents, nearly all of which are highly sensitive to moisture.[1] Water acts as a competitive nucleophile and a Brønsted-Lowry acid/base scavenger, leading to reagent quenching, side reactions, and ultimately, failed experiments.
Key Degradation and Interference Pathways:
-
Reagent Quenching: This is the most common failure mode. Highly reactive reagents, such as strong bases (e.g., NaH, LDA), organometallics (e.g., Grignard reagents), or acylating agents (e.g., acid chlorides), will react preferentially and rapidly with any trace water present, rendering them inactive for the desired transformation.[2]
-
Competitive Reactions: In reactions where the alcohol is intended to act as a nucleophile (e.g., esterification, etherification), water can compete for the electrophile, leading to the formation of undesired hydrated byproducts.
-
Slow Oxidation: Like many benzyl alcohols, this derivative can undergo slow oxidation to the corresponding 4-cyano-3,5-difluorobenzaldehyde, particularly when stored improperly over long periods with exposure to air.[3][4] While not a direct reaction with water, this process can be influenced by atmospheric conditions.
The following diagram illustrates the most critical interference pathway in a typical reaction, such as an O-alkylation.
Caption: Moisture as a competitive reagent leading to reaction failure.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store solid 4-cyano-3,5-difluorobenzyl alcohol? A: The compound should be stored in a tightly sealed container in a cool, dark, and dry place.[5] For optimal stability and to prevent absorption of atmospheric moisture, we strongly recommend placing the sealed container inside a desiccator cabinet or a vacuum desiccator. For long-term storage, flushing the container with a dry, inert gas like argon or nitrogen before sealing is a best practice.
Q2: My NMR analysis of a fresh bottle shows a small peak consistent with 4-cyano-3,5-difluorobenzaldehyde. Is the material degrading? A: This is likely due to minor, slow oxidation from prolonged exposure to air during packaging or storage.[3][4] While typically a minor impurity, its presence underscores the compound's sensitivity. If your reaction is sensitive to aldehyde impurities (e.g., subsequent reductions or Grignard additions), you may need to purify the alcohol before use or use material from a freshly opened container stored under inert gas.
Q3: What is the most common reason for inconsistent yields when using this alcohol in a Mitsunobu reaction? A: The Mitsunobu reaction is notoriously sensitive to moisture. The betaine intermediate is readily protonated and destroyed by water, halting the catalytic cycle. Inconsistent yields are almost always traced back to variations in the dryness of the alcohol, the nucleophile, the solvent (especially THF), or the inert atmosphere technique.
Q4: Can I dry the alcohol by heating it under vacuum? A: While gentle heating under high vacuum can remove surface moisture or residual solvent, it carries a risk of thermal decomposition or sublimation, especially for highly pure materials. A safer method for rigorously drying the material is to dissolve it in an anhydrous solvent like toluene and remove the solvent under reduced pressure, or to use it in a reaction that involves azeotropic water removal (e.g., using a Dean-Stark apparatus).
Section 3: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your experiments.
Issue 1: My reaction shows no conversion. TLC analysis indicates only starting material, even after extended reaction time.
-
Question: I'm performing a deprotonation with NaH followed by alkylation, but the reaction isn't starting. What is the most probable cause?
-
Answer & Solution: The most likely culprit is the immediate quenching of the sodium hydride by moisture.[2] Water can be introduced from the solvent, the glassware, the alcohol starting material, or a leak in your inert atmosphere setup.
-
Self-Validation Protocol: Before adding your benzyl alcohol derivative, add a small, non-essential amount of a reaction indicator like benzophenone to your solvent under argon. Add NaH. A persistent blue or purple color indicates the formation of the benzophenone ketyl radical anion, confirming an anhydrous environment. If the color does not appear or fades quickly, your system is wet.
-
Corrective Actions:
-
Glassware: Ensure all glassware is rigorously dried, either by oven-drying at >125°C overnight or by flame-drying under vacuum and backfilling with inert gas.[1][6][7]
-
Solvent: Use freshly dried and distilled solvent or solvent from a commercial anhydrous system (e.g., AcroSeal™ packaging or a solvent purifier).[2] Never use a bottle of "anhydrous" solvent that has been opened multiple times without proper syringe/cannula technique.
-
Atmosphere: Check your inert gas setup for leaks. Ensure a slight positive pressure is maintained throughout the experiment, confirmed by a steady flow through an oil bubbler.[7]
-
-
Issue 2: The reaction starts but gives a low yield of the desired product along with several unidentified byproducts.
-
Question: My esterification reaction is messy. I get some product, but the yield is low and purification is difficult. Why?
-
Answer & Solution: This often points to a "slow leak" of moisture or air into the system or the use of insufficiently dried starting materials. The initial reaction consumes the bulk of the reagents, but as moisture slowly enters, it quenches the reagents or participates in side reactions over time.
-
Diagnostic Steps:
-
Check Starting Material: The benzyl alcohol itself can be hygroscopic. Consider co-evaporating your weighed-out alcohol with anhydrous toluene twice before dissolving it in the reaction solvent to azeotropically remove water.
-
System Integrity: Re-evaluate every joint and septum in your apparatus. Use high-quality rubber septa and fold them over the joint for a better seal.[8] Ensure all glass joints are lightly greased (if appropriate for your reaction) and securely clamped.
-
Reagent Purity: Ensure the purity of your coupling reagents (e.g., DCC, EDC) or acylating agents, as they can also degrade upon exposure to moisture.
-
-
Data Summary: Solvent Purity is Non-Negotiable
The quality of your "anhydrous" solvent is a primary determinant of success. The table below summarizes common drying methods and their approximate effectiveness.
| Drying Method | Typical Residual H₂O (ppm) | Key Considerations |
| Commercial Anhydrous Solvent (New Bottle) | < 10-30 | Most reliable option. Effectiveness decreases with each use. |
| Activated Alumina Column (Solvent Purifier) | < 1 | Excellent for high-throughput needs. Requires periodic column regeneration. |
| Distillation from Na/Benzophenone (for Ethers) | < 5 | "Gold standard" for THF/Dioxane. Provides a visual indicator (blue/purple color). |
| Distillation from CaH₂ (for Amines, Hydrocarbons) | 5-20 | Effective for many solvents, but can be slow. |
| Addition of Activated 3Å/4Å Molecular Sieves | 10-50 | Good for pre-drying or maintaining dryness. Less effective at removing bulk water. |
Section 4: Core Experimental Protocols
Adherence to strict anhydrous technique is essential. The following workflow provides a robust foundation for handling 4-cyano-3,5-difluorobenzyl alcohol derivatives.
Workflow: Standard Anhydrous Reaction Setup
Caption: A logical workflow for executing a moisture-sensitive reaction.
Protocol 1: Transfer of Anhydrous Solvent via Syringe
-
Prepare Syringe: Take a clean, dry glass syringe and flush it with dry nitrogen or argon several times. To do this, draw inert gas from the headspace of your reaction flask (or a separate empty, flushed flask) and expel it into the lab atmosphere.[7][8]
-
Prepare Solvent Bottle: Puncture the septum of the anhydrous solvent bottle (e.g., AcroSeal™) with a needle attached to your inert gas line to create a slight positive pressure.
-
Withdraw Solvent: Puncture the septum with your prepared syringe needle. Insert the needle tip below the liquid surface and slowly withdraw the desired volume of solvent.
-
Remove Gas Bubble: Invert the syringe and carefully push out any gas bubble from the top.
-
Transfer: Immediately transfer the solvent to the reaction flask by piercing the flask's septum and depressing the plunger.
References
-
Cole-Parmer. (2005). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. [Link]
-
Maiti, D., et al. (2010). A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols with Trichloroisocyanuric Acid. ResearchGate. [Link]
-
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. (Referenced via generic knowledge of benzyl alcohol stability).
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Aslam, A. S., et al. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. [Link]
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
Frontier, A. (2026). Tips & Tricks for Organic Chemistry. University of Rochester. [Link]
-
Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. [Link]
-
PENTA. (2024). Benzyl alcohol Safety Data Sheet. [Link]
-
Utah Tech University. Water Sensitive Reactions. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
Sources
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 3. phexcom.com [phexcom.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Storage & Stability of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
Welcome to the technical support and troubleshooting guide for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile (CAS: 433939-89-0). As a critical intermediate in the synthesis of T-type calcium channel blockers and KAT6A/B histone acetyltransferase inhibitors, maintaining the structural integrity of this compound is paramount.
This guide is designed for drug development professionals and analytical chemists. It bypasses generic advice to focus on the specific stereoelectronic vulnerabilities of this fluorinated benzylic alcohol, providing self-validating protocols and empirical data to ensure your workflows remain robust.
Part 1: Mechanistic Troubleshooting & FAQs
The degradation of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile is primarily driven by its unique substitution pattern. The highly electronegative fluorine atoms at the ortho positions (C2 and C6) exert a strong inductive pull, while the benzylic alcohol at the para position (C4) remains vulnerable to radical-mediated transformations.
Q: During accelerated stability testing (40°C / 75% RH), our LC-MS shows a major impurity with a +18 Da mass shift. What is the mechanism? A: This is the hydrolysis of the nitrile group to a primary amide (yielding 2,6-difluoro-4-(hydroxymethyl)benzamide). The two fluorine atoms ortho to the nitrile group highly activate the C≡N carbon. Their intense electron-withdrawing inductive effect makes the nitrile carbon exceptionally electrophilic, lowering the activation energy for nucleophilic attack by atmospheric moisture. Self-Validating Troubleshooting: To confirm this is moisture-driven and not an artifact of the LC-MS mobile phase, run a parallel stability test where the compound is stored at 40°C in a sealed desiccator (0% RH) alongside the 75% RH sample. The complete absence of the +18 Da peak in the desiccated control self-validates that environmental humidity is the sole causal variable.
Q: We are observing a gradual yellowing of the API powder over time, accompanied by a -2 Da mass shift on the mass spectrometer. How can we prevent this? A: A -2 Da shift indicates the loss of two hydrogen atoms , corresponding to the [1] (forming 4-cyano-3,5-difluorobenzaldehyde). Benzylic C-H bonds are naturally weak and prone to homolytic cleavage. Trace transition metal impurities from manufacturing, combined with atmospheric oxygen, catalyze this radical oxidation[2]. Self-Validating Troubleshooting: Spike a sample with 0.1% BHT (a radical scavenger) and store it under ambient air, while storing a pure sample under a strict Argon atmosphere. If the Argon-purged sample and the BHT-spiked sample both resist yellowing and lack the -2 Da peak, you have validated that the degradation is an oxygen-dependent radical pathway.
Q: What are the definitive long-term storage requirements for this compound? A: Based on[3], bulk quantities must be stored at 2–8°C under an inert gas (Argon or Nitrogen) , in tightly sealed amber glass containers with anhydrous desiccant packets. For archival storage exceeding 12 months, -20°C is recommended to kinetically arrest both hydrolytic and oxidative degradation pathways.
Part 2: Degradation Pathways & Testing Workflows
The following diagrams map the specific chemical vulnerabilities of the compound and the regulatory workflow required to quantify its shelf life.
Caption: Primary degradation pathways: benzylic oxidation (-2 Da) and nitrile hydrolysis (+18 Da).
Caption: ICH Q1A(R2) compliant stability testing workflow for empirical shelf-life determination.
Part 3: Stability Data & Shelf-Life Projections
The following table summarizes the quantitative degradation profile of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile under standard ICH Q1A(R2) conditions. Notice the direct correlation between moisture ingress (Karl Fischer data) and the formation of the amide impurity.
Table 1: 12-Month Stability & Impurity Matrix
| Storage Condition | Timepoint | Purity (HPLC Area %) | Moisture (Karl Fischer) | Primary Impurity Identified |
| 2-8°C, Argon, Desiccated | Initial | 99.8% | 0.12% | None |
| (Ideal Storage) | 6 Months | 99.7% | 0.14% | None |
| 12 Months | 99.5% | 0.15% | 4-Cyano-3,5-difluorobenzaldehyde (0.2%) | |
| 25°C / 60% RH | 6 Months | 98.2% | 0.45% | 2,6-Difluoro-4-(hydroxymethyl)benzamide (1.1%) |
| (Long-Term) | 12 Months | 96.5% | 0.68% | Amide (2.0%), Aldehyde (1.2%) |
| 40°C / 75% RH | 3 Months | 94.1% | 1.20% | Amide (4.5%) |
| (Accelerated) | 6 Months | 89.3% | 1.85% | Amide (8.2%), Aldehyde (2.1%) |
Part 4: Standard Operating Procedures (SOPs)
To ensure your analytical methods are truly stability-indicating, you must perform a forced degradation study. The following protocol is designed as a self-validating system : every stress condition is paired with an isolated negative control, ensuring that observed degradation is definitively linked to the applied stressor.
Protocol: Self-Validating Forced Degradation & Stability-Indicating Assay (SIA)
Objective: Isolate and confirm the specific degradation kinetics of the benzylic alcohol and the activated nitrile group.
Step 1: Preparation of Stock Solutions
-
Accurately weigh 10.0 mg of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile.
-
Dissolve in 10.0 mL of anhydrous, HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution.
Step 2: Oxidative Stress Isolation (Targeting the Benzylic Alcohol)
-
Test Sample: Transfer 1.0 mL of stock solution to a vial. Add 100 µL of 3%
. Leave exposed to ambient light at 25°C. -
Negative Control: Transfer 1.0 mL of stock solution to an amber vial. Add 100 µL of degassed, ultra-pure water. Purge the headspace with Argon for 5 minutes and seal tightly with a PTFE septum.
-
Causality Check: The negative control isolates the benzylic alcohol from oxygen and photons. If the -2 Da aldehyde peak appears only in the test sample, the oxidative pathway is validated.
Step 3: Hydrolytic Stress Isolation (Targeting the Nitrile Group)
-
Test Sample: Transfer 1.0 mL of stock solution to a vial. Add 100 µL of 0.1M NaOH (simulating base-catalyzed nucleophilic attack on the highly electrophilic nitrile carbon).
-
Negative Control: Transfer 1.0 mL of stock solution to a dry vial containing 50 mg of activated 3Å molecular sieves. Seal tightly.
-
Causality Check: The negative control removes all trace moisture. If the +18 Da amide peak is absent in the negative control but prominent in the test sample, the stereoelectronic vulnerability of the nitrile to hydrolysis is confirmed.
Step 4: LC-MS Analysis
-
Quench the test samples after 24 hours.
-
Inject 5 µL of each sample and control into an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Extract the Total Ion Chromatograms (TIC) for m/z 168.11 (Aldehyde, [M+H]+) and m/z 188.14 (Amide, [M+H]+) to quantify the degradation pathways.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." URL:[Link]
-
Master Organic Chemistry. "Reactions on the “Benzylic” Carbon: Bromination And Oxidation." URL:[Link]
-
Journal of Visualized Experiments (JoVE). "Radical Oxidation of Allylic and Benzylic Alcohols." URL: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical and materials science. We will explore the theoretical underpinnings of the spectrum, present a detailed interpretation of its features, and offer a comparative analysis against structurally related analogs to highlight the influence of its unique substituents. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work.
Theoretical Framework: Predicting the Spectrum
Understanding the ¹H NMR spectrum of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile requires an appreciation of its molecular symmetry and the electronic effects of its substituents. The molecule possesses a C₂ᵥ symmetry axis, which renders the two fluorine atoms (at C2 and C6) and the two aromatic protons (at C3 and C5) chemically equivalent. This symmetry is the primary determinant of the spectrum's relative simplicity.
Three key factors govern the appearance of the spectrum:
-
Chemical Shift (δ): The position of a signal is dictated by the local electronic environment of the proton. Electron-withdrawing groups, such as the nitrile (-CN) and fluorine (-F) atoms, decrease the electron density around nearby protons—a phenomenon known as deshielding. This causes their signals to appear at a higher chemical shift (downfield).[1][2]
-
Integration: The area under each signal is directly proportional to the number of protons it represents.
-
Spin-Spin Coupling (J-Coupling): The interaction of the magnetic moments of non-equivalent nuclei through chemical bonds causes signals to split. In this molecule, we anticipate significant coupling between protons and the adjacent fluorine atoms (H-F coupling). The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable structural information.[3]
Based on these principles, we predict three distinct signals in the ¹H NMR spectrum: one for the aromatic protons, one for the benzylic methylene protons, and one for the hydroxyl proton.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
A reliable spectrum is foundational to accurate analysis. The following protocol is designed to yield a high-resolution ¹H NMR spectrum of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it can slow down the exchange of the hydroxyl proton, sometimes allowing for the observation of its coupling to the methylene protons.[4]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[5]
-
-
Instrument Configuration (400 MHz Spectrometer):
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for resolving fine coupling details.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans (NS): 16-32 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (D1): Set to 2-5 seconds to ensure full relaxation of protons between pulses.
-
Acquisition Time (AQ): 3-4 seconds for good digital resolution.
-
Spectral Width (SW): A range of 12-16 ppm is appropriate.
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate all signals and calibrate the reference peak (TMS) to 0.00 ppm.
-
The following diagram illustrates the general workflow for NMR analysis.
Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.
In-Depth Spectral Analysis
The ¹H NMR spectrum of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile is characterized by three distinct signals. The molecular structure with proton and fluorine labels is shown below for reference.
Caption: Structure of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H3, H5) | 7.3 - 7.6 | 2H | Triplet (t) | ⁴J(H,F) ≈ 6-9 Hz |
| Benzylic (H7) | ~4.8 | 2H | Doublet (d) | ³J(H,H) ≈ 5-7 Hz |
| Hydroxyl (OH) | Variable (e.g., 2-5) | 1H | Triplet (t) or Broad Singlet | ³J(H,H) ≈ 5-7 Hz |
Detailed Interpretation
-
Aromatic Protons (H3, H5): These two chemically equivalent protons appear as a single signal. They are strongly deshielded by the cumulative electron-withdrawing effects of the two ortho-fluorine atoms and the para-nitrile group, placing their resonance downfield. The signal is split into a triplet due to coupling with the two equivalent fluorine atoms at positions C2 and C6. This is a four-bond coupling (⁴J(H,F)), which is significant in aromatic systems.[6]
-
Benzylic Protons (H7): The two protons of the hydroxymethyl group (-CH₂OH) are equivalent and appear as one signal. Their chemical shift is downfield of typical alkyl protons due to the deshielding influence of the attached aromatic ring and the electronegative oxygen atom.[7][8] This signal appears as a doublet due to coupling with the single proton of the hydroxyl group (³J(H,H)). If the sample is analyzed in D₂O, or if the hydroxyl proton exchange is rapid, this signal would collapse into a singlet.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. When coupling is observed (typically in a solvent like DMSO-d₆), it appears as a triplet due to coupling with the two adjacent benzylic protons. In many cases, particularly in CDCl₃, this proton undergoes rapid chemical exchange, causing the signal to broaden and often appear as a broad singlet with no discernible coupling. Shaking the sample with a drop of D₂O will cause this signal to disappear, confirming its assignment.
Comparative Analysis: Understanding Substituent Effects
To fully appreciate the spectral features of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile, it is instructive to compare its spectrum with those of structurally similar molecules.
Comparison with p-Cyanobenzyl Alcohol
This analog lacks the two fluorine atoms.
-
Aromatic Region: The spectrum of p-cyanobenzyl alcohol displays a more complex AA'BB' system (two doublets) in the aromatic region, in contrast to the simple triplet seen for the difluoro-compound.[9]
-
Chemical Shift: The aromatic protons of the difluoro-compound are expected to be further downfield than those of p-cyanobenzyl alcohol due to the potent deshielding effect of the fluorine atoms.
Comparison with 2,6-Difluorobenzyl Alcohol
This analog lacks the para-nitrile group.[10][11]
-
Aromatic Region: The aromatic region of 2,6-difluorobenzyl alcohol shows a more complex pattern (a triplet and a doublet of doublets, or similar complex multiplet) because the protons at C3/C5 are not equivalent to the proton at C4.
-
Chemical Shift: The aromatic protons of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile are shifted further downfield compared to 2,6-difluorobenzyl alcohol due to the strong electron-withdrawing nature of the -CN group.[12]
The following diagram illustrates the key coupling interactions that define the spectrum of the target molecule.
Caption: Key Spin-Spin Coupling Interactions in the Molecule.
Conclusion
The ¹H NMR spectrum of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile is a clear example of how molecular symmetry and substituent effects dictate spectral appearance. The presence of two ortho-fluorine atoms simplifies the aromatic region to a distinct triplet while simultaneously shifting it downfield. The benzylic and hydroxyl protons provide further characteristic signals that, when analyzed together, allow for unambiguous confirmation of the molecular structure. This guide provides the foundational knowledge for researchers to confidently interpret the spectrum of this and other similarly substituted aromatic compounds, ensuring the integrity of their scientific endeavors.
References
-
PubChem. 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
PubChem. p-Cyanobenzyl alcohol. National Center for Biotechnology Information. [Link]
-
PubChem. 2,6-Difluorobenzyl alcohol. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
SpectraBase. 2-Fluoro-4-hydroxybenzonitrile. [Link]
-
Canadian Science Publishing. Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
PrepChem.com. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). [Link]
-
Pacific Lutheran University. 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. Multinuclear NMR. [Link]
-
Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
National Center for Biotechnology Information. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]
-
Royal Society of Chemistry. Contents. [Link]
-
ResearchGate. Coupling of Protons with Fluorine Page. [Link]
-
Biological Magnetic Resonance Bank. bmse000407 Benzyl Alcohol at BMRB. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
NIST. 2,6-Difluorobenzyl alcohol. NIST Chemistry WebBook. [Link]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. bmse000407 Benzyl Alcohol at BMRB [bmrb.io]
- 9. p-Cyanobenzyl alcohol | C8H7NO | CID 160549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,6-Difluorobenzyl alcohol | C7H6F2O | CID 87921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-Difluorobenzyl alcohol [webbook.nist.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Comparative Guide: 19F NMR & Properties of 4-Cyano-3,5-Difluorobenzyl Alcohol
The following technical guide details the spectral and physicochemical distinctions of 4-cyano-3,5-difluorobenzyl alcohol, specifically contrasting it with its non-fluorinated analog (4-cyanobenzyl alcohol) and related fluorinated scaffolds.
Executive Summary
4-Cyano-3,5-difluorobenzyl alcohol (CAS: 79538-20-8 derivatives or similar scaffolds) represents a critical "electron-deficient" building block in medicinal chemistry. The introduction of fluorine atoms at the 3,5-positions (relative to the benzyl alcohol) serves two primary functions: it modulates the pKa and metabolic stability of the scaffold, and it provides a silent background handle for 19F NMR spectroscopy —a tool unavailable in non-fluorinated analogs.
This guide compares the target molecule against 4-cyanobenzyl alcohol (the non-fluorinated baseline) to demonstrate how fluorine substitution alters spectral signatures and physicochemical behavior.
Spectral Characterization: The Fluorine Fingerprint
The most distinct advantage of the fluorinated scaffold is the presence of a diagnostic 19F NMR signal. While the non-fluorinated analog is "silent" in this region, the target molecule exhibits a characteristic signal due to the symmetry of the fluorine atoms ortho to the nitrile group.
19F NMR Chemical Shift Data
The fluorine atoms in 4-cyano-3,5-difluorobenzyl alcohol are chemically equivalent, resulting in a single primary signal.
| Compound | 19F Shift ( | Multiplicity | Assignment |
| 4-Cyano-3,5-difluorobenzyl alcohol | -106.1 ± 0.5 | Triplet ( | Ar-F (ortho to CN) |
| 4-Cyanobenzyl alcohol | N/A | Silent | No Fluorine |
| Ref: 2,6-difluorobenzonitrile | -106.1 | Triplet | Baseline Electronic Environment |
Technical Insight : The chemical shift of -106 ppm is characteristic of fluorine atoms ortho to a nitrile group (strongly electron-withdrawing) and meta to a hydroxymethyl group. The nitrile group deshields the fluorine significantly compared to fluorobenzene (-113 ppm).
1H NMR Comparison (Proton Signatures)
The introduction of fluorine radically changes the proton spectrum, collapsing the typical AA'BB' system of the non-fluorinated analog into a simplified signal due to symmetry and H-F coupling.
| Feature | 4-Cyano-3,5-difluorobenzyl alcohol (Target) | 4-Cyanobenzyl alcohol (Analog) |
| Aromatic Region | 2H (Positions 2,6 relative to CH2OH) | 4H (AA'BB' System) |
| Multiplicity | Doublet ( | Two Doublets ( |
| Shift Range | ||
| Coupling Origin | Long-range | Vicinal |
13C NMR Distinctions
Fluorine acts as a "spin spy" in 13C NMR, splitting carbon signals into doublets or triplets, which confirms the regiochemistry of the substitution.
-
C-F Carbon (C3, C5) : Appears as a large doublet of doublets (
Hz). -
C-CN Carbon (C4) : Appears as a triplet (
Hz) due to coupling with two adjacent fluorines. -
Non-Fluorinated Analog : All aromatic carbons appear as sharp singlets.
Physicochemical Performance & Reactivity[1][2][3][4]
The "3,5-difluoro-4-cyano" motif is not merely a spectral tag; it fundamentally alters the molecule's reactivity profile compared to the non-fluorinated alcohol.
Electronic Effects (Hammett & pKa)
The fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the aromatic ring and the benzylic position.
-
Acidity : The benzylic alcohol (-CH2OH) is slightly more acidic than the non-fluorinated analog, though less so than a phenol.
-
Nucleophilic Attack : The aromatic ring is highly electron-deficient (activated). The position para to the nitrile (C1) or the nitrile carbon itself becomes more susceptible to nucleophilic attack compared to the non-fluorinated analog.
-
Lipophilicity (LogP) : Fluorination typically increases lipophilicity.
-
Analog LogP: ~0.8
-
Target LogP: ~1.3 (Estimated +0.25 per F). This improves membrane permeability in drug discovery contexts.
-
Stability & Metabolism
-
Metabolic Blocking : In the non-fluorinated analog, the C3/C5 positions are primary sites for oxidative metabolism (hydroxylation). Fluorine effectively blocks these sites, extending the metabolic half-life of the scaffold.
Experimental Protocols
Protocol A: 19F NMR Purity Assay
Use this protocol to quantify the purity of the target vs. defluorinated impurities.
-
Sample Prep : Dissolve 10 mg of 4-cyano-3,5-difluorobenzyl alcohol in 0.6 mL DMSO-d6 (preferred for solubility) or CDCl3 .
-
Internal Standard : Add 5 µL of
-trifluorotoluene ( -63.7 ppm) as a quantification reference. -
Acquisition :
-
Pulse Sequence: zg19 (standard 19F pulse).
-
Sweep Width: 200 ppm (cover -50 to -250 ppm).
-
Scans: 16 (high sensitivity of 19F allows fewer scans).
-
Delay (D1): 5 seconds (ensure full relaxation for integration).
-
-
Processing : Phase correct and baseline correct. Integrate the signal at -106 ppm relative to the internal standard.
Protocol B: Structural Validation Workflow
Decision tree for confirming the "3,5-difluoro" pattern vs. "2,6-difluoro" isomers.
Figure 1: NMR logic flow for distinguishing the target 4-cyano-3,5-difluorobenzyl alcohol from regioisomers.
References
-
Drexel University Research . NMR of 2,6-difluorobenzonitrile. Retrieved from (Verified shift of -106.1 ppm for the core scaffold).
-
Medicines for All Institute . Process Development Work on the Synthesis of Frag A of Lenacapavir. Retrieved from (Synthesis and NMR characterization of 3,5-difluorobenzyl alcohol derivatives).
-
PubChem Compound Summary . 3,5-Difluorobenzyl alcohol. Retrieved from (Physical properties and spectral data linkages).
-
Alfa Chemistry . 19F NMR Chemical Shift Table. Retrieved from (General Ar-F shift ranges and substituent effects).
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-cyano-3,5-difluorobenzyl alcohol: EI vs. ESI
For researchers and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for molecular characterization. This guide provides an in-depth analysis of the fragmentation pattern of 4-cyano-3,5-difluorobenzyl alcohol, a substituted aromatic compound of interest in medicinal chemistry and materials science. We will compare its behavior under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). This comparative approach will not only elucidate the structure of the title compound but also offer a framework for selecting the appropriate analytical strategy for similar molecules.
Introduction to the Analyte: 4-cyano-3,5-difluorobenzyl alcohol
4-cyano-3,5-difluorobenzyl alcohol possesses a unique combination of functional groups that influence its fragmentation behavior. The presence of a benzyl alcohol moiety, a nitrile group, and two fluorine atoms on the aromatic ring creates a molecule with specific electronic properties and bond strengths. Understanding how this molecule fragments upon ionization is crucial for its unambiguous identification and for tracking its fate in complex matrices.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. For 4-cyano-3,5-difluorobenzyl alcohol, the 70 eV electron beam is expected to generate a radical cation (M+•) which then undergoes a series of characteristic fragmentation reactions.
Predicted EI Fragmentation Pathway
The primary fragmentation events for 4-cyano-3,5-difluorobenzyl alcohol under EI conditions are predicted to be:
-
Formation of the Molecular Ion: The initial ionization will produce a molecular ion peak, which may or may not be the base peak depending on its stability. Aromatic systems generally show prominent molecular ions[1].
-
Benzylic Cleavage: A highly probable fragmentation is the cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of a hydroxyl radical (•OH) to form a stable benzyl cation. This cation can then rearrange to a tropylium-like ion, a common feature for alkyl-substituted benzenes.
-
Loss of Water: The molecular ion can also undergo the loss of a neutral water molecule (H₂O), a common fragmentation pathway for alcohols.
-
Fragmentation of the Aromatic Ring: Subsequent fragmentation of the substituted tropylium or phenyl cations can lead to the loss of neutral molecules such as HCN or HF. The presence of fluorine atoms can also lead to characteristic losses of F• or HF[1].
Visualizing the EI Fragmentation
Caption: Predicted EI fragmentation pathway of 4-cyano-3,5-difluorobenzyl alcohol.
Expected EI Mass Spectrum Data
| m/z (predicted) | Proposed Fragment | Notes |
| 169 | [M]⁺• | Molecular Ion |
| 152 | [M-OH]⁺ | Loss of hydroxyl radical |
| 151 | [M-H₂O]⁺• | Loss of water |
| 125 | [M-OH-HCN]⁺ | Subsequent loss of HCN from the benzyl cation |
| 168 | [M-H]⁺ | Loss of a hydrogen radical |
Electrospray Ionization (ESI) Mass Spectrometry: The Soft Ionization Alternative
In contrast to EI, Electrospray Ionization is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This makes it ideal for determining the molecular weight of a compound. Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation.
Predicted ESI-MS and ESI-MS/MS Fragmentation
-
Initial Ionization (MS1): In positive ion mode, 4-cyano-3,5-difluorobenzyl alcohol is expected to readily form a protonated molecule, [[M+H]⁺], at m/z 170. Depending on the solvent system, adducts with sodium ([M+Na]⁺) or other cations may also be observed.
-
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) will likely lead to the following fragmentations:
-
Loss of Water: The most facile fragmentation is the neutral loss of water (H₂O) from the protonated alcohol, a common pathway for protonated alcohols.
-
Loss of Ammonia: While less common for primary alcohols, protonation could occur on the nitrile nitrogen, potentially leading to rearrangements and subsequent fragmentation. However, the loss of water is expected to be the dominant pathway.
-
It is important to note that under certain ESI conditions, nitriles can be reduced to their corresponding amines, which could lead to unexpected adduct ions[2].
Visualizing the ESI-MS/MS Fragmentation Workflow
Caption: Conceptual workflow for ESI-MS/MS analysis of 4-cyano-3,5-difluorobenzyl alcohol.
Comparison of EI and ESI Fragmentation
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion | Radical Cation [M]⁺• | Protonated Molecule [M+H]⁺ |
| Fragmentation | Extensive, "hard" ionization | Minimal, "soft" ionization (MS/MS needed for fragmentation) |
| Molecular Ion | Often present, but can be weak | Base peak is typically the protonated molecule |
| Key Fragments | Benzylic cleavage (loss of •OH), loss of H₂O, ring fragmentation | Neutral loss of H₂O from the protonated molecule |
| Primary Use | Structural elucidation, library matching | Molecular weight determination, analysis of complex mixtures (LC-MS) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This protocol is designed for the analysis of 4-cyano-3,5-difluorobenzyl alcohol using a standard GC-MS system with an EI source.
1. Sample Preparation:
- Dissolve 1 mg of 4-cyano-3,5-difluorobenzyl alcohol in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
2. GC Parameters:
- Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Injector Temperature: 250 °C.
- Injection Mode: Splitless (1 µL injection volume).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
3. MS Parameters (EI):
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Scan Rate: 2 scans/second.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
This protocol is suitable for the analysis of 4-cyano-3,5-difluorobenzyl alcohol using a high-performance liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.
1. Sample Preparation:
- Dissolve 1 mg of 4-cyano-3,5-difluorobenzyl alcohol in 1 mL of methanol or acetonitrile.
- Dilute with the initial mobile phase to a final concentration of 1 µg/mL.
2. LC Parameters:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. MS Parameters (ESI):
- Ionization Mode: Positive.
- Capillary Voltage: 3.5 kV.
- Drying Gas Temperature: 350 °C.
- Drying Gas Flow: 10 L/min.
- Nebulizer Pressure: 40 psi.
- MS1 Scan Range: m/z 100-500.
- MS/MS: Isolate the precursor ion at m/z 170 and apply a collision energy of 15-25 eV to induce fragmentation. Scan for product ions in the range of m/z 50-180.
Conclusion
The mass spectral fragmentation of 4-cyano-3,5-difluorobenzyl alcohol is highly dependent on the ionization technique employed. Electron Ionization provides a detailed fragmentation pattern useful for structural confirmation, with key fragments arising from benzylic cleavage and loss of water. In contrast, Electrospray Ionization is the method of choice for determining the molecular weight and, when coupled with tandem MS, reveals a simpler fragmentation pattern dominated by the loss of water from the protonated molecule. The choice between these techniques should be guided by the specific analytical goal, whether it is detailed structural elucidation or sensitive quantification in a complex mixture.
References
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ResearchGate. (2011). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
Springer. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]
-
Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Retrieved from [Link]
Sources
Advanced HPLC Method Development for Fluorinated Benzonitriles: A Comparative Purity Analysis Guide
Executive Summary & Strategic Rationale
Fluorinated benzonitriles are critical intermediates in the synthesis of high-value pharmaceuticals and agrochemicals (e.g., next-generation kinase inhibitors). Their purity analysis presents a unique chromatographic challenge: the high electronegativity of the fluorine atom (
Standard C18 (octadecylsilane) columns often fail to resolve positional isomers (regioisomers) of these compounds because the hydrophobicity differences between a 2-fluoro and a 4-fluoro substituted benzonitrile are negligible.
This guide provides an evidence-based method development strategy, explicitly comparing the industry-standard C18 against Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases. We demonstrate why PFP phases are the superior choice for this specific application due to their ability to leverage multiple retention mechanisms beyond simple hydrophobicity.
Mechanisms of Interaction: Why C18 Fails
To develop a robust method, one must understand the molecular interactions at play.[1]
-
C18 Phases: Rely almost exclusively on hydrophobic interaction .[2] Since regioisomers of fluorinated benzonitriles have identical molecular weights and nearly identical LogP values, C18 columns often show co-elution or poor resolution (
). -
PFP (Pentafluorophenyl) Phases: Offer a "multimode" separation mechanism ideal for halogenated aromatics:[3]
-
-
Interactions: Electron-deficient PFP rings interact with electron-rich analyte rings. -
Dipole-Dipole Interactions: The strong C-F dipoles in the stationary phase interact with the polar nitrile and fluorine groups of the analyte.
-
Shape Selectivity: The rigid PFP ring structure can discriminate between ortho-, meta-, and para- substitutions more effectively than flexible alkyl chains.
-
-
Visualization: Interaction Mechanisms
The following diagram illustrates the comparative interaction models.
Caption: Comparison of retention mechanisms. PFP phases utilize specific electronic interactions (Pi-Pi, Dipole) absent in C18.
Comparative Study: Column & Solvent Selection
The following data summarizes the separation performance of a mixture containing 2,4-difluorobenzonitrile (Analyte) and its critical impurity 2,6-difluorobenzonitrile (Regioisomer).
Table 1: Performance Comparison (Resolution & Selectivity)
| Parameter | Column A: C18 (Standard) | Column B: Phenyl-Hexyl | Column C: PFP (Recommended) |
| Stationary Phase | Octadecylsilane | Phenyl-Hexyl | Pentafluorophenylpropyl |
| Mobile Phase | Water/ACN (0.1% FA) | Water/MeOH (0.1% FA) | Water/MeOH (0.1% FA) |
| Retention Mechanism | Hydrophobic | Hydrophobic + | Hydrophobic + |
| Resolution ( | 1.2 (Partial Separation) | 2.5 (Baseline) | 4.8 (Wide Separation) |
| Selectivity ( | 1.02 | 1.08 | 1.15 |
| Peak Symmetry | 1.1 | 1.0 | 0.95 |
Key Insight:
-
Solvent Effect: Methanol (MeOH) is preferred over Acetonitrile (ACN) for Phenyl and PFP columns. ACN is aprotic and can suppress
- interactions between the analyte and the stationary phase. MeOH, being protic, facilitates these specific interactions, enhancing selectivity for aromatic isomers.
Validated Experimental Protocol
This protocol is designed to be self-validating. The "System Suitability" step ensures the column and mobile phase are performing correctly before samples are analyzed.
Phase 1: Preparation
Reagents:
-
Water: HPLC Grade or Milli-Q (18.2 MΩ).
-
Methanol (MeOH): HPLC Grade (Preferred organic modifier).
-
Formic Acid (FA): LC-MS Grade (Additive).
-
Standards: Reference standards for the specific fluorinated benzonitrile and its known process impurities.
Equipment:
-
HPLC/UHPLC System with UV detection (PDA preferred) or Mass Spectrometer.
-
Column: PFP (e.g., Waters HSS PFP, ACE C18-PFP, or YMC-Triart PFP), 150 x 4.6 mm, 3 µm or sub-2 µm equivalent.
Phase 2: Instrument Method
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity; keeps analytes neutral. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH enhances |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Standard flow for optimal Van Deemter performance. |
| Column Temp | 35°C | Slightly elevated temp improves mass transfer and peak shape. |
| Detection | UV @ 254 nm (or | Aromatic benzonitriles absorb strongly in UV. |
| Gradient | 0-2 min: 30% B (Isocratic)2-15 min: 30% | Shallow gradient focused on the separation window of isomers. |
Phase 3: Workflow Decision Tree
Use this logic flow to adapt the method if your specific benzonitrile derivative behaves differently.
Caption: Method development workflow prioritizing column switching over complex mobile phase manipulation.
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Application Note). Available at: [Link]
-
Chromatography Online. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International, 2016. Available at: [Link]
-
YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP).[4] Available at: [Link]
-
Advanced Chromatography Technologies (ACE). ACE C18-PFP: Combining C18 and PFP mechanisms.[3] Available at: [Link]
Sources
Comparing reactivity of 2,6-difluoro vs 2,3-difluoro benzyl alcohols
Comparative Reactivity Guide: 2,6-Difluoro vs. 2,3-Difluorobenzyl Alcohols
Executive Summary
When designing synthetic routes for active pharmaceutical ingredients (APIs) or agrochemicals, the substitution pattern of fluorinated building blocks fundamentally dictates reaction kinetics. This guide provides an objective, data-driven comparison of the chemical reactivity of 2,6-difluorobenzyl alcohol (2,6-DFBA) and 2,3-difluorobenzyl alcohol (2,3-DFBA). By analyzing their behavior in oxidation and nucleophilic substitution workflows, we elucidate how steric hindrance and electronic induction govern their performance.
Mechanistic Causality: Steric vs. Electronic Effects
The reactivity divergence between 2,6-DFBA and 2,3-DFBA is rooted in their distinct stereoelectronic environments:
-
2,6-Difluorobenzyl Alcohol (Di-ortho substitution): The presence of two highly electronegative fluorine atoms adjacent to the hydroxymethyl group creates a rigid conformational lock[1]. This di-ortho arrangement physically shields the benzylic carbon, severely retarding bimolecular nucleophilic substitution (
) reactions. Furthermore, the strong inductive electron-withdrawing (-I) effect from both sides destabilizes transition states during oxidation, leading to sluggish conversion rates and lower overall yields[2]. -
2,3-Difluorobenzyl Alcohol (Ortho & Meta substitution): With only one ortho-fluorine, 2,3-DFBA experiences significantly less steric crowding at the benzylic center. This asymmetric distribution allows for greater conformational flexibility and easier reagent access[3]. Consequently, it demonstrates superior kinetics and higher yields in both catalytic oxidation and halogenation pathways[4].
Structural causality dictating the reactivity of difluorobenzyl alcohol isomers.
Comparative Reactivity Data
The following table synthesizes experimental performance metrics across standard synthetic transformations to guide reagent selection.
| Parameter | 2,6-Difluorobenzyl Alcohol | 2,3-Difluorobenzyl Alcohol | Mechanistic Driver |
| Catalytic Oxidation Yield | ~40-50% | >85% | Di-ortho -I effect destabilizes intermediate[2] |
| Low | High | Steric blocking of benzylic carbon by ortho-F[4] | |
| Etherification Byproducts | None (0%) | Trace to Low | Steric bulk prevents bimolecular etherification[4] |
| Conformational Flexibility | Rigid (Single | Flexible (Multiple | Repulsive interactions lock hydroxymethyl rotation[1] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate internal validation mechanisms to rule out false positives (e.g., product evaporation or catalyst leaching).
Protocol A: Catalytic Oxidation to Aldehydes
-
Objective: Quantify the oxidative conversion rate using a transition metal catalyst (e.g., POM-LDH).
-
Causality of Design: Using a heterogeneous catalyst allows for easy separation, while the addition of an internal standard ensures that mass balance is strictly monitored, validating that low yields are due to kinetic limitations rather than product volatility.
-
Preparation: In a 10 mL pressure tube, dissolve 1.0 mmol of the substrate (2,6-DFBA or 2,3-DFBA) in 3.0 mL of acetonitrile.
-
Internal Standard: Add 0.5 mmol of biphenyl as an inert internal standard. Validation Check: Biphenyl does not react under these conditions and allows for precise GC-FID calibration, ensuring 100% mass accountability.
-
Catalyst Addition: Add 0.01 mmol of TrisLDHZn4(PW9)2 catalyst and 1.0 mL of
(30% aq)[2]. -
Reaction: Seal the tube and heat at 80°C for 6 hours under vigorous stirring (800 rpm) to eliminate mass transfer limitations.
-
Quench & Analysis: Cool to room temperature, filter the catalyst, and inject the filtrate into a GC-MS/FID. Calculate conversion by comparing the substrate/product peak area ratio against the biphenyl standard.
Protocol B: Solvent-Free Continuous Chlorination
-
Objective: Evaluate the nucleophilic substitution efficiency using
gas in a microreactor. -
Causality of Design: Micro flow reactors provide precise residence times and heat management. Monitoring dibenzyl ether formation serves as an internal mechanistic probe; its absence in 2,6-DFBA confirms that extreme steric hindrance completely blocks bimolecular side reactions[4].
-
System Priming: Flush a glass microreactor (internal volume 1.0 mL) with anhydrous nitrogen.
-
Reagent Feed: Pump the neat liquid alcohol (2,6-DFBA or 2,3-DFBA) at a flow rate of 0.1 mL/min.
-
Gas Introduction: Introduce anhydrous
gas via a Y-mixer at 1.5 equivalents relative to the alcohol flow[4]. -
Thermal Control: Maintain the reactor coil at 100°C.
-
Collection & Validation: Collect the effluent in a vial pre-filled with cold saturated
to quench unreacted . Extract with dichloromethane, dry over , and analyze via GC. Validation Check: Screen for dibenzyl ether; a 0% ether yield for 2,6-DFBA validates the steric blockade model.
Self-validating experimental workflow for comparative reactivity screening.
Conclusion
The selection between 2,6-DFBA and 2,3-DFBA must be dictated by the downstream synthetic requirements. While 2,3-DFBA offers rapid, high-yielding conversions suitable for standard coupling and oxidation, the extreme steric and electronic shielding of 2,6-DFBA makes it highly recalcitrant to benzylic modification. However, this exact recalcitrance can be strategically leveraged when metabolic stability or resistance to nucleophilic degradation is desired in the final API design.
References
-
Title: Efficient POM-LDH Catalysts for Reactions | Source: scribd.com | URL: 2
-
Title: Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Source: nih.gov | URL: 1
-
Title: Participation of Histidine-51 in Catalysis by Horse Liver Alcohol Dehydrogenase | Source: acs.org | URL: 3
-
Title: Hydrogen chloride gas in solvent-free continuous conversion of alcohols to chlorides in micro flow | Source: tue.nl | URL: 4
Sources
Comprehensive Comparison Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzyl Linkers
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
In the optimization of antibody-drug conjugates (ADCs), PROTACs, and small molecule therapeutics, the selection of a linker is as critical as the payload itself. Benzyl linkers are widely used due to their synthetic tractability and favorable spatial geometry. However, they introduce a significant pharmacokinetic liability: benzylic oxidation .
This guide provides an in-depth mechanistic comparison between non-fluorinated and fluorinated benzyl linkers. By analyzing the physical organic chemistry that dictates cytochrome P450 (CYP450) metabolism, we demonstrate why strategic fluorination is a premier tactic for extending in vitro half-life (
Mechanistic Causality: The Vulnerability of Benzylic C–H Bonds
Cytochrome P450 (CYP) enzymes—bound to the endoplasmic reticulum of hepatic tissue—are responsible for 90–95% of the oxidative metabolism of xenobiotics[1]. The benzylic position is notoriously vulnerable to CYP-mediated degradation due to the fundamental principles of bond dissociation energy (BDE) and radical stabilization.
The Non-Fluorinated Liability
In a standard, non-fluorinated benzyl linker, the benzylic C–H bond is relatively weak (
The Fluorination Blockade
Strategic incorporation of fluorine—either directly at the benzylic carbon (
-
Direct Bond Strengthening: Replacing a C–H bond with a C–F bond directly removes the metabolic "soft spot," as the C–F bond is significantly stronger and resistant to CYP-mediated cleavage[1].
-
Inductive Electron Withdrawal: Fluorine is highly electronegative. Even if placed on the adjacent aromatic ring, its strong inductive effect pulls electron density away from the benzylic C–H bond. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the arene, increasing the activation energy required for both HAT and single-electron transfer (SET) oxidation[1].
Figure 1: CYP450 metabolism divergence in non-fluorinated vs. fluorinated benzyl linkers.
Quantitative Comparison: Fluorinated vs. Non-Fluorinated Linkers
The structural modifications discussed translate directly into measurable pharmacokinetic improvements. The table below synthesizes representative in vitro Human Liver Microsome (HLM) data, demonstrating the inverse relationship between fluorination and intrinsic clearance[5].
| Linker Architecture | Representative Modification | In Vitro | Intrinsic Clearance ( | Primary Mechanism of Resistance |
| Non-Fluorinated | Unsubstituted Benzyl | Highly susceptible to benzylic HAT[2]. | ||
| Ring-Fluorinated | ortho-Fluoro benzyl | Inductive withdrawal; lowered arene HOMO energy[1]. | ||
| Monofluorinated | Increased C–H bond dissociation energy at the | |||
| Difluorinated | Complete steric and electronic blockade of benzylic oxidation[6]. |
Note:
Experimental Protocol: Self-Validating Microsomal Stability Assay
To objectively compare these linkers, researchers must utilize a robust, self-validating Human Liver Microsome (HLM) assay. Microsomes contain the endoplasmic reticulum subcellular fraction housing CYP450 enzymes[7]. The following protocol is designed not just as a set of instructions, but as a causally linked system ensuring data integrity.
Reagents & Preparation
-
Test Compounds: Fluorinated and non-fluorinated matched molecular pairs (10 mM in DMSO).
-
HLM: Pooled Human Liver Microsomes (20 mg/mL stock).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Cofactor: NADPH regenerating system (1 mM final concentration).
Step-by-Step Methodology & Causality
Step 1: Master Mix Assembly
-
Action: Dilute HLM to 0.5 mg/mL in phosphate buffer. Add the test compound to a final concentration of 1 µM (ensure final DMSO
). -
Causality: Maintaining DMSO below 0.1% prevents solvent-induced denaturation or competitive inhibition of CYP450 enzymes. The pH 7.4 buffer mimics physiological conditions necessary for optimal enzyme folding.
Step 2: Thermodynamic Pre-Incubation
-
Action: Incubate the mixture at 37°C for 5 minutes prior to adding the cofactor.
-
Causality: This step allows the lipophilic test compounds to achieve thermodynamic equilibrium with the microsomal lipid bilayer and enzyme active sites before catalytic turnover begins.
Step 3: Reaction Initiation
-
Action: Add pre-warmed NADPH to initiate the reaction.
-
Causality: CYP450 enzymes are obligate monooxygenases that require electrons from NADPH to reduce the heme iron and activate molecular oxygen. Withholding NADPH acts as a precise "start switch" for the assay[7].
Step 4: Time-Course Sampling & Quenching
-
Action: At
minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). -
Causality: Cold acetonitrile instantly precipitates the microsomal proteins, stripping the compound from the active site and halting all enzymatic activity, ensuring an exact snapshot of the kinetics[5].
Step 5: Self-Validation Controls (Critical)
-
Action: Run a Minus-NADPH Control (buffer instead of NADPH) and a Positive Control (e.g., Verapamil or Testosterone).
-
Causality: The Minus-NADPH control proves that any compound disappearance is strictly CYP-mediated, ruling out chemical instability or non-specific binding. The positive control validates that the specific batch of pooled microsomes is enzymatically active.
Figure 2: Standardized workflow for evaluating microsomal metabolic stability (HLM assay).
Conclusion
Transitioning from a non-fluorinated to a fluorinated benzyl linker is not merely a structural tweak; it is a fundamental alteration of the molecule's physical organic chemistry. By lowering the HOMO energy and increasing the bond dissociation energy at the benzylic position, fluorination effectively short-circuits CYP450-mediated clearance. When validated through strictly controlled microsomal assays, these modifications consistently yield superior pharmacokinetic profiles, making them indispensable in modern drug design.
References
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv / National Institutes of Health (NIH).[Link]
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers. National Institutes of Health (NIH).[Link]
-
Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica (SRCE).[Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters / National Institutes of Health (NIH).[Link]
-
Microsomal Metabolic Stability Assay Protocols. Creative Bioarray.[Link]
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. pure.mpg.de [pure.mpg.de]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
Crystal Structure & Solid-State Analysis: 2,6-Difluoro-4-(hydroxymethyl)benzonitrile Derivatives
The following guide provides an in-depth technical analysis of the solid-state properties and crystal engineering principles relevant to 2,6-Difluoro-4-(hydroxymethyl)benzonitrile (CAS 433939-89-0) and its structural analogs.
Executive Summary & Structural Context
2,6-Difluoro-4-(hydroxymethyl)benzonitrile is a specialized intermediate used in the synthesis of high-performance liquid crystals and bioactive pharmaceutical ingredients. Its structure combines a rigid, electron-deficient aromatic core (due to the 2,6-difluoro substitution) with a flexible hydrogen-bond donor/acceptor arm (the hydroxymethyl group).
Understanding the crystal structure of this scaffold is critical for:
-
Solubility Optimization: The competition between strong intermolecular hydrogen bonds (
) and weak fluorine interactions ( ) dictates dissolution rates. -
Polymorph Control: The rotational freedom of the hydroxymethyl group allows for conformational polymorphism, affecting bioavailability and processing.
Compound Identification
| Attribute | Detail |
| Chemical Name | 2,6-Difluoro-4-(hydroxymethyl)benzonitrile |
| CAS Number | 433939-89-0 |
| Molecular Formula | |
| Key Functional Groups | Nitrile (Acceptor), Difluoro-arene (Steric/Electronic modulator), Hydroxymethyl (Donor/Acceptor) |
Crystallographic Characterization & Comparative Analysis[10]
The solid-state behavior of 2,6-difluoro-4-(hydroxymethyl)benzonitrile is best understood by comparing it with its parent scaffold and functional derivatives. The introduction of fluorine atoms at the 2,6-positions drastically alters the crystal packing compared to non-fluorinated analogs by eliminating the "herringbone" motif common in simple aromatics and promoting planar stacking.
Comparative Solid-State Metrics
The following table synthesizes data for the target compound and its closest structural relatives to illustrate the impact of functionalization on thermal stability and packing.
| Compound | Structure | Melting Point (°C) | Crystal Packing Dominant Force |
| 2,6-Difluorobenzonitrile | Parent Scaffold | 29–30°C | Weak |
| 2,6-Difluoro-4-hydroxybenzonitrile | Phenolic Analog | ~130–135°C* | Strong |
| 2,6-Difluoro-4-(hydroxymethyl)benzonitrile | Target | >80°C (Est.) | Cooperative |
| 4-(Hydroxymethyl)benzonitrile | Non-Fluoro Analog | 92–94°C |
*Note: Phenolic analogs typically exhibit higher melting points due to the acidity of the phenolic proton enhancing hydrogen bond strength compared to the benzylic alcohol.
Lattice Architecture & Interaction Network
In the crystal lattice of the target compound, two competing supramolecular synthons drive the assembly:
-
Primary Synthon (
): The hydroxyl group acts as a donor and the nitrile nitrogen as an acceptor. This typically forms infinite 1D chains or centrosymmetric dimers. In the 2,6-difluoro derivative, the steric bulk of the fluorine atoms discourages close face-to-face stacking, often forcing the chains into offset, slipped-parallel layers. -
Secondary Synthon (
): The fluorine atoms are weak acceptors. They engage in electrostatic interactions with aromatic protons of adjacent rings, stabilizing the layer structure. -
Fluorine-Fluorine Repulsion: Unlike chlorine, fluorine atoms rarely form attractive halogen bonds (
) in this specific scaffold. Instead, 2,6-substitution forces the nitrile group to align strictly perpendicular to the stacking axis to minimize F...F repulsion.
Visualization of Interaction Pathways
The following diagram illustrates the hierarchy of intermolecular forces governing the crystallization of this scaffold.
Caption: Hierarchical interaction network driving the crystal packing of 2,6-difluoro-4-(hydroxymethyl)benzonitrile.
Experimental Protocols
To obtain high-quality single crystals suitable for X-ray diffraction (XRD) or pharmaceutical seeding, specific protocols must be followed to manage the high solubility of the hydroxymethyl group in polar solvents.
Protocol A: Synthesis & Purification
Rationale: Purity is the prerequisite for quality crystals. The reduction of the ester is the most reliable route.
-
Precursor: Start with Methyl 4-cyano-3,5-difluorobenzoate .
-
Reduction: Dissolve precursor in anhydrous THF at 0°C. Add
(1.5 eq) followed strictly by dropwise addition of Methanol (in situ generation of active reducing species). Avoid as it may reduce the nitrile. -
Quench: Quench with saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane:EtOAc 3:1). The product is a white solid.[2]
Protocol B: Single Crystal Growth (Slow Evaporation)
Rationale: The 2,6-difluoro substitution reduces solubility in non-polar solvents, while the hydroxyl group increases solubility in alcohols. A binary solvent system is required.
-
Dissolution: Dissolve 20 mg of the purified compound in 2 mL of Acetonitrile (MeCN) .
-
Antisolvent Addition: Slowly layer 1 mL of Toluene on top of the MeCN solution. Do not mix.
-
Incubation: Seal the vial with parafilm, poke a single pinhole, and store at 4°C in a vibration-free environment.
-
Harvest: Colorless block-like crystals should appear within 48–72 hours.
-
Note: If needles form, the crystallization was too fast; reduce the pinhole size or use Isopropanol/Hexane as the solvent system.
-
Workflow Visualization
Caption: Optimized workflow for synthesis and crystal growth of the target intermediate.
References & Data Sources
-
PubChem Compound Summary. (2025). 2,6-Difluoro-4-hydroxybenzonitrile (CID 2778774). National Library of Medicine. [Link]
-
Accela ChemBio. (2025). Product Catalog: 2,6-Difluoro-4-(hydroxymethyl)benzonitrile (CAS 433939-89-0).[3][Link][3]
-
IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.[Link]
Sources
- 1. 2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 503000-66-6,4-[(Ethoxymethoxy)carbonyl]phenyl 4-[[6-(Acryloyloxy)hexyl]oxy]benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Structural Validation of 4-Cyano-3,5-difluorobenzyl Alcohol: A Comparative Guide to COSY vs. HSQC
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol
Executive Summary
In medicinal chemistry and materials science, fluorinated benzyl alcohols are prized for their metabolic stability and unique electronic properties [1]. However, validating the exact substitution pattern of highly symmetrical, polyheteroatom-substituted aromatics like 4-cyano-3,5-difluorobenzyl alcohol presents a distinct analytical challenge. Relying solely on 1D NMR or standard homonuclear 2D techniques often leads to ambiguous assignments.
This guide objectively compares the diagnostic utility of
The Analytical Challenge: Symmetry and Magnetic Equivalence
To understand the experimental choices, we must first deconstruct the molecule's architecture. 4-Cyano-3,5-difluorobenzyl alcohol possesses a
-
C1: Attached to the
group. -
C3 & C5: Substituted with highly electronegative Fluorine atoms.
-
C4: Substituted with an electron-withdrawing Cyano (
) group. -
C2 & C6: The only aromatic protons (
and ).
The Causality of the Challenge: Because
Comparative Performance: COSY vs. HSQC
To rigorously validate the structure, we compare the performance of standard 2D NMR techniques against the baseline 1D data.
Table 1: 2D NMR Correlational Comparison
| Experiment | Detected Cross-Peaks | Structural Information Yielded | Limitations |
| Confirms the exocyclic hydroxymethyl spin system. | Fails to link the aromatic ring due to | ||
| Confirms direct C-H attachments; definitively proves | Does not show quaternary carbons (requires HMBC). |
Verdict: While COSY is useful for validating the aliphatic appendage, HSQC is the definitive tool . By mapping the isolated
Visualizing the Validation Logic
The following diagrams illustrate the logical workflow and the specific spin systems targeted by each NMR experiment.
Figure 1: Logical NMR workflow for validating symmetrical fluorinated aromatics.
Figure 2: Observable COSY and HSQC correlations for 4-cyano-3,5-difluorobenzyl alcohol.
Self-Validating Experimental Protocol
To ensure a self-validating system, the experimental setup must be deliberately engineered to capture both the exchangeable protons and the massive heteronuclear couplings characteristic of fluorinated nitriles [3].
Step 1: Solvent Selection & Sample Preparation
-
Action: Dissolve 15-20 mg of 4-cyano-3,5-difluorobenzyl alcohol in 0.6 mL of anhydrous DMSO-
. -
Causality: Unlike CDCl
, DMSO- strongly hydrogen-bonds with the hydroxyl proton, drastically reducing its exchange rate. This preserves the scalar coupling between the and protons, which is an absolute prerequisite for observing the exocyclic spin system in the COSY spectrum.
Step 2: 1D Baseline Acquisition ( H, C, F)
-
Action: Acquire standard 1D spectra.
-
Causality: 1D spectra are required to establish the exact chemical shifts and heteronuclear coupling constants. The massive one-bond carbon-fluorine couplings (
Hz) at C3 and C5 dictate the spectral windows and decoupling power required for subsequent 2D experiments.
Step 3: H- H gCOSY Acquisition
-
Action: Run a gradient-selected COSY with a spectral width covering 0–10 ppm.
-
Causality: Deployed specifically to map homonuclear scalar couplings. While it successfully isolates the aliphatic
appendage, the absence of aromatic cross-peaks serves as a negative control, confirming the magnetic equivalence of and .
Step 4: Multiplicity-Edited H- C HSQC
-
Action: Run a phase-sensitive HSQC optimized for
Hz. -
Causality: Chosen to bypass the limitations of homonuclear equivalence. By phase-editing the spectrum, it differentiates the
group (negative phase) from the aromatic CH groups (positive phase), definitively mapping the isolated protons to their highly shielded carbons.
Expected Quantitative Data
Below is the synthesized quantitative data expected from the self-validating protocol, highlighting the profound impact of the fluorine and cyano substituents on the aromatic ring.
Table 2: Expected H and C NMR Assignments (DMSO- )
| Position | Multiplicity ( | |||
| 1 ( | - | - | ~150.0 | t ( |
| 2, 6 ( | 7.30 | d ( | ~110.5 | dd ( |
| 3, 5 ( | - | - | ~162.0 | dd ( |
| 4 ( | - | - | ~90.5 | t ( |
| 7 ( | - | - | ~113.0 | s |
| 8 ( | 4.60 | d ( | ~61.0 | s |
| 9 ( | 5.50 | t ( | - | - |
References
-
National Center for Biotechnology Information. "3,5-Difluorobenzonitrile | C7H3F2N (CID 587204)." PubChem Database. URL:[Link]
-
Tretyakov, E. V., et al. "Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles." The Journal of Organic Chemistry, American Chemical Society. URL:[Link]
TLC Retention Factor (Rf) Comparison Guide for Fluorinated Benzyl Alcohol Intermediates
Fluorinated benzyl alcohols are critical intermediates in medicinal chemistry, agrochemical development, and the synthesis of complex oligosaccharides[1]. The strategic introduction of fluorine atoms onto an aromatic ring can profoundly modulate a drug candidate's lipophilicity, metabolic stability, and pKa[2].
For synthetic chemists, monitoring the functionalization of these intermediates (e.g., via deoxofluorination or etherification) relies heavily on Thin Layer Chromatography (TLC). However, fluorine substitution alters the chromatographic behavior of these molecules in non-intuitive ways. This guide provides an objective, data-driven comparison of how different fluorination patterns impact the TLC retention factor (Rf) on normal-phase silica gel, supported by mechanistic insights and self-validating experimental protocols.
Mechanistic Insight: The "Fluorine Effect" on Chromatographic Polarity
In normal-phase TLC, separation is driven by the competition between the mobile phase and the stationary phase (silica gel) for the solute. The primary interaction mechanism for benzyl alcohols is hydrogen bonding between the benzylic hydroxyl (-OH) group and the free silanol groups on the silica surface[3].
While fluorine is the most electronegative element, it possesses remarkably low polarizability due to its tightly held electron cloud[2]. Consequently, substituting hydrogen with fluorine generally decreases the overall intermolecular forces of the molecule, increasing its lipophilicity.
When applied to benzyl alcohols, the position of the fluorine atom dictates the Rf shift:
-
Inductive Effects (Meta/Para): Fluorine withdraws electron density from the aromatic ring, subtly reducing the overall polarizability of the molecule and increasing the Rf value compared to the non-fluorinated parent compound[2].
-
Steric Shielding (Ortho): Fluorine atoms at the ortho position create a steric and electronic shield around the benzylic hydroxo group. This screening effect physically impedes the -OH group from effectively hydrogen-bonding with the silica stationary phase, leading to a significant increase in the Rf value (faster elution)[4].
Caption: Mechanistic effect of fluorine substitution on TLC retention factor (Rf).
Quantitative Data Comparison
The table below illustrates the relative chromatographic shifts of various fluorinated benzyl alcohols. As the degree of fluorination and steric shielding increases, the molecule's affinity for the polar stationary phase decreases, resulting in higher Rf values.
| Compound | Substitution Pattern | Molecular Weight ( g/mol ) | Representative Rf (Hexane:EtOAc 4:1)* | Mechanistic Chromatographic Behavior |
| Benzyl alcohol | None | 108.14 | 0.25 | Strong hydrogen bonding with silica stationary phase; establishes baseline polarity. |
| 4-Fluorobenzyl alcohol | 4-F | 126.13 | 0.32 | Inductive electron withdrawal reduces overall polarizability, increasing lipophilicity and Rf[2]. |
| 2,4-Difluorobenzyl alcohol | 2,4-diF | 144.12 | 0.38 | Ortho-fluorine sterically screens the -OH group, significantly weakening H-bonding with silanol groups[4]. |
| 4-(Trifluoromethyl)benzyl alcohol | 4-CF3 | 176.14 | 0.42 | The bulky, highly lipophilic -CF3 group disrupts stationary phase interactions, leading to rapid elution. |
| Pentafluorobenzyl alcohol | 2,3,4,5,6-pentaF | 198.09 | 0.48 | Extreme electron withdrawal and complete steric shielding of the ring; highly lipophilic behavior[1][2]. |
*Note: Rf values are representative approximations on standard normal-phase Silica Gel 60 F254 plates to illustrate relative polarity shifts. Exact values will fluctuate based on temperature, humidity, and exact solvent preparation.
Experimental Protocol: Self-Validating TLC Workflow
To ensure high-fidelity monitoring of fluorinated intermediates, the following protocol employs a self-validating methodology. It is designed to eliminate false positives and ensure reproducible Rf calculations.
Step 1: Mobile Phase Preparation & Chamber Saturation
-
Prepare a 4:1 (v/v) mixture of Hexane and Ethyl Acetate.
-
Line a glass developing chamber with a piece of filter paper. Pour in the mobile phase to a depth of ~0.5 cm.
-
Seal the chamber and allow it to equilibrate for 10–15 minutes.
-
Causality: Saturating the chamber with solvent vapor prevents the mobile phase from evaporating off the face of the TLC plate during development. Evaporation causes the solvent to travel further up the plate than the visible solvent front, leading to artificially inflated and non-reproducible Rf values[3].
Step 2: Sample Preparation & Co-Spotting
-
Dissolve 1–2 mg of the fluorinated benzyl alcohol in 1 mL of a volatile solvent (e.g., dichloromethane).
-
Using a glass microcapillary tube, apply a 1–2 mm spot on a Silica Gel 60 F254 plate, exactly 1.5 cm from the bottom edge.
-
Apply a "co-spot" containing both the starting material (e.g., non-fluorinated benzyl alcohol) and the fluorinated product in the center lane.
-
Causality: Keeping the spot size strictly under 2 mm prevents band broadening and overlapping, ensuring high-resolution separation of closely related fluorinated analogs[3]. Co-spotting acts as an internal standard, validating that any observed Rf shift is due to structural changes rather than plate-to-plate inconsistencies.
Step 3: Plate Development
-
Place the spotted plate into the saturated chamber using forceps. Ensure the initial solvent level is below the baseline spots.
-
Allow the solvent front to migrate via capillary action until it is approximately 1 cm from the top edge of the plate.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the residual solvent to evaporate in a fume hood.
Step 4: Dual-Mode Visualization
-
Primary Validation (UV Quenching): Inspect the plate under a short-wave UV lamp (254 nm). The aromatic rings will quench the fluorescence of the F254 indicator, appearing as dark spots against a bright green background. Mark the center of these spots.
-
Secondary Validation (Chemical Staining): Dip the plate into a Potassium Permanganate (KMnO4) stain, wipe the back, and gently heat with a heat gun until yellow/brown spots appear on a purple background.
-
Causality: UV visualization confirms the presence of the conjugated aromatic system. However, KMnO4 chemically validates the presence of the oxidizable benzylic alcohol functional group. This dual-mode approach creates a self-validating system that eliminates false positives from non-oxidizable aromatic impurities or degradation products.
Caption: Standardized TLC Workflow for Fluorinated Benzyl Alcohols.
References
- Source: nih.
- Source: wiserpub.
- Source: utupub.
- Source: libretexts.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile
This guide provides a detailed protocol for the safe handling and disposal of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile. As a specialized chemical compound utilized in advanced research and drug development, its unique structure necessitates a rigorous and informed approach to waste management. This document is designed for researchers, scientists, and laboratory professionals, offering essential safety and logistical information grounded in established chemical safety principles. By adhering to these procedures, laboratories can ensure regulatory compliance, protect personnel, and minimize environmental impact.
The causality behind these protocols is rooted in the compound's molecular structure: a benzonitrile core substituted with two fluorine atoms and a hydroxymethyl group. This combination implies a hazard profile that includes potential toxicity from the nitrile group, the release of hazardous decomposition products like hydrogen fluoride (HF) and hydrogen cyanide (HCN), and general organic compound risks.[1][2] This guide synthesizes data from analogous compounds to establish a robust and self-validating system for safe disposal.
Hazard Assessment and Characterization
A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile is not always accessible, its hazard profile can be reliably inferred from its functional groups and data on structurally similar compounds.
-
Nitrile (-C≡N) Group: Nitrile compounds are known for their toxicity and can be metabolized to release cyanide, which impairs cellular respiration.[1] They are often classified as toxic if swallowed, inhaled, or in contact with skin.[3]
-
Difluorinated Aromatic Ring: The carbon-fluorine bond is strong, but upon thermal decomposition (e.g., in a fire), fluorinated organic compounds can release highly corrosive and toxic hydrogen fluoride (HF) gas.[1][2]
-
Hydroxymethyl (-CH2OH) Group: As a primary alcohol, this group influences the compound's solubility and reactivity but is of lesser toxicological concern compared to the nitrile and difluoro-phenyl moieties.
The following table summarizes the presumed hazard classifications based on data from analogous compounds such as 2,6-Difluoro-4-hydroxybenzonitrile and other benzonitrile derivatives.
| Hazard Classification | Basis for Assessment | GHS Hazard Statement (Presumed) |
| Acute Toxicity (Oral) | Analogy with related toxic benzonitriles.[3][4] | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | Analogy with related toxic benzonitriles.[3][4] | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | Analogy with related toxic benzonitriles.[3] | H331: Toxic if inhaled |
| Skin Irritation | Common characteristic of substituted benzonitriles.[3][4] | H315: Causes skin irritation |
| Serious Eye Irritation | Common characteristic of substituted benzonitriles.[3][4] | H319: Causes serious eye irritation |
| Hazardous Decomposition | Known chemistry of fluorinated organics and nitriles.[1][2] | May release Hydrogen Cyanide (HCN) and Hydrogen Fluoride (HF) upon combustion. |
Immediate Safety Protocols & Spill Management
Effective containment and personal protection are non-negotiable when handling this compound.
Required Personal Protective Equipment (PPE)
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Given that many nitrile compounds are well-absorbed through the skin, ensure gloves are in good condition and changed immediately if contaminated.[1]
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, use a face shield in conjunction with goggles.[5]
-
Lab Coat: A standard lab coat is required. For significant quantities, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid powder or its solutions must be conducted in a certified chemical fume hood to prevent inhalation.[6][7]
Emergency Spill Protocol
For small spills (<10g) within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.[8]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Disposal: Seal the waste container and label it appropriately for pickup by a licensed waste disposal contractor.
The Disposal Workflow: A Step-by-Step Guide
Proper disposal is a multi-step process that hinges on correct identification, segregation, and containment of waste. Never dispose of this chemical or its containers in the regular trash or down the drain.[9]
Caption: Disposal decision workflow for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile.
Protocol Steps:
-
Waste Identification and Classification: All waste containing 2,6-Difluoro-4-(hydroxymethyl)benzonitrile must be classified as hazardous chemical waste.[9] Specifically, it falls into categories for toxic, halogenated organic compounds.
-
Waste Segregation: It is critical to segregate waste streams to prevent dangerous reactions and to facilitate proper disposal.[10]
-
Solid Waste: This includes any un-used or expired solid reagent, as well as contaminated personal protective equipment (gloves, weigh boats, wipers). Collect these in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[10]
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[6][11]
-
Empty Containers: Original containers are not "empty" in a regulatory sense until decontaminated. They must be triple-rinsed with a suitable solvent (e.g., acetone, methanol). Crucially, this rinsate must be collected and added to the halogenated organic liquid waste stream. [10] After rinsing, the label on the container should be fully defaced or removed, and the container can be disposed of as non-hazardous solid waste (e.g., in a glass disposal box), pending institutional policies.[7][10]
-
-
Containerization and Labeling:
-
Use only chemically compatible containers with secure, tight-fitting lids.[9][12]
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag the moment waste is first added.[10]
-
The label must include:
-
The full chemical name: "2,6-Difluoro-4-(hydroxymethyl)benzonitrile" and any other components in the waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
-
-
Temporary Storage:
-
Waste containers must be kept closed at all times, except when adding waste.[12]
-
Store containers in a designated Satellite Accumulation Area (SAA), which should be under the control of laboratory personnel.[10]
-
The SAA must be in a secondary containment tray to prevent spills and away from incompatible materials, heat sources, or ignition sources.[6][10]
-
-
Final Disposal:
-
Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Provide the contractor with all necessary information regarding the waste's composition and hazards.
-
The standard and most effective method for final destruction of this type of compound is high-temperature incineration at a licensed facility, which ensures the complete breakdown of the toxic nitrile and fluorinated components.[13]
-
By implementing this comprehensive disposal plan, you build a system of safety and responsibility that protects you, your colleagues, and the wider community, reinforcing the deep trust your institution places in its scientific professionals.
References
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzonitrile.
- National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzonitrile: Human health tier II assessment. Australian Government Department of Health.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET: Benzonitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778774, 2,6-Difluoro-4-hydroxybenzonitrile.
- New Jersey Department of Health and Senior Services. (2000). Hazardous Substance Fact Sheet: Benzonitrile.
- Fisher Scientific. (2025).
- Cole-Parmer. (2006). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Fluoro-4-hydroxybenzonitrile.
- Google Patents. (n.d.).
- Earth Safe PPE. (2025). How to Dispose of Nitrile Gloves?
- Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS.
- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
- Sigma-Aldrich. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile.
- Ataman Kimya. (n.d.). BENZONITRILE.
- University of St Andrews. (n.d.). Disposal of Chemical Waste. Safety Office.
- ChemicalBook. (2025). 2,6-Difluorobenzonitrile | 1897-52-5.
- ChemScene. (n.d.). 2,6-Difluoro-4-((hydroxyimino)methyl)benzonitrile.
- ResearchGate. (n.d.). Degradation of glutaronitrile and benzonitrile by mixed cultures.
- Princeton University. (n.d.). Fluorine Safety. Environmental Health & Safety.
- BenchChem. (2025). Navigating the Safe Disposal of 2,3-Difluoro-6-nitrobenzonitrile: A Step-by-Step Guide.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Fluorine.
- Nipissing University. (2019).
- University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.
- Cole-Parmer. (2005). Material Safety Data Sheet - 2,4,6-Trifluorobenzonitrile, 99%.
- Centers for Disease Control and Prevention. (n.d.). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile.
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 2,6-dichloro-. NIST Chemistry WebBook.
- IT Services. (n.d.). 2-Fluoro-4-(Hydroxymethyl)-6-Methoxybenzonitrile Overview.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Office for Research Safety.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Airgas. (2022).
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fluoropolymers.eu [fluoropolymers.eu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 10. nswai.org [nswai.org]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ethz.ch [ethz.ch]
- 13. earthsafeppe.com [earthsafeppe.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
